molecular formula C9H6N4O4 B1417030 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-90-2

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417030
CAS No.: 944905-90-2
M. Wt: 234.17 g/mol
InChI Key: YHUTUVUHTBFLBF-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a nitrophenyl-substituted 1,2,3-triazole derivative intended for research use as a chemical building block . This compound features a carboxylic acid functional group, making it a versatile intermediate for further synthetic manipulation, such as the formation of amides or esters. The presence of both the electron-withdrawing 3-nitrophenyl group and the 1,2,3-triazole ring, which can act as both a hydrogen bond acceptor and donor, may contribute to interesting physicochemical properties useful in materials science or medicinal chemistry research . As a 1,2,3-triazole-4-carboxylic acid, this compound is part of a class of molecules recognized for their synthetic versatility . Researchers can leverage this scaffold in the discovery and development of novel applications for the 1,2,3-triazole moiety. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-nitrophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUTUVUHTBFLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Foreword: The Strategic Importance of the Triazole Scaffold

The 1,2,3-triazole heterocycle has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry and drug development.[1][2] This transformation was catalyzed by the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers a highly efficient, regioselective, and biocompatible route to these stable aromatic systems.[1] The resulting 1,4-disubstituted triazole core acts as a bioisostere for amide bonds, participates in favorable dipole-dipole interactions and hydrogen bonding, and provides a rigid scaffold for orienting pharmacophoric groups.[3][4] The title compound, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, incorporates three key functionalities: the stable triazole ring, a synthetically versatile carboxylic acid handle, and an electronically distinct nitrophenyl group, making it a valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of anticancer, antimicrobial, and antitrypanosomal research.[4][5][6] This guide provides a detailed, mechanistically-grounded protocol for its synthesis, aimed at researchers and drug development professionals.

Retrosynthetic Strategy

The most logical and efficient approach to the target molecule involves a convergent synthesis strategy centered on the formation of the triazole ring. The primary disconnection is across the triazole core, leveraging the power of the Huisgen 1,3-dipolar cycloaddition.[7][8] This retrosynthetic analysis breaks the target molecule down into two key precursors: an aryl azide and a terminal alkyne.

G TM This compound Hydrolysis Ester Hydrolysis TM->Hydrolysis Disconnection Triazole Ring Formation (CuAAC) Precursor1 3-Nitrophenyl Azide Disconnection->Precursor1 Precursor2 Ethyl Propiolate Disconnection->Precursor2 Intermediate Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Intermediate->Disconnection Hydrolysis->Intermediate

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous as it builds the core heterocyclic scaffold from readily available starting materials in a highly controlled manner. The carboxylic acid is protected as an ethyl ester during the cycloaddition to prevent potential side reactions and is deprotected in the final step.

Synthesis of Precursors

Preparation of 3-Nitrophenyl Azide

The synthesis of 3-nitrophenyl azide is a well-established, two-step, one-pot procedure starting from 3-nitroaniline. The core of this synthesis is the diazotization of the primary amine followed by substitution with an azide nucleophile.

Mechanism & Rationale: The reaction begins with the formation of nitrous acid (in situ from sodium nitrite and a strong acid like HCl). The electrophilic nitrosonium ion (NO⁺) is then attacked by the primary amine of 3-nitroaniline. Subsequent dehydration yields a diazonium salt. This intermediate is highly reactive and is typically kept at low temperatures (0-5 °C) to prevent decomposition. The introduction of sodium azide leads to a nucleophilic substitution reaction, displacing the dinitrogen gas (N₂) and forming the desired aryl azide.[9][10]

Experimental Protocol: Synthesis of 3-Nitrophenyl Azide

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-nitroaniline (10 mmol) in a solution of hydrochloric acid (6 M, 10 mL) cooled in an ice-salt bath to 0 °C.[9]

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (15 mmol in 25 mL of water) dropwise over 30 minutes.[9] The formation of the diazonium salt may be observed. Stir the reaction mixture for an additional 30 minutes at this temperature.

  • Azidation: Prepare a solution of sodium azide (40 mmol in 50 mL of water). Add this solution dropwise to the cold diazonium salt suspension. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Azides can be explosive, especially in the presence of heavy metals or upon heating.

  • Reaction Completion & Workup: After the addition is complete, allow the reaction to stir for 2 hours, letting it slowly warm to room temperature.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting 3-nitrophenyl azide is typically obtained as a yellow oil and is often pure enough to be used in the next step without further purification.[9]

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Nitroaniline138.12101.38 g
Sodium Nitrite69.00151.04 g
Sodium Azide65.01402.60 g
Hydrochloric Acid (6M)36.46-10 mL
Alkyne Precursor: Ethyl Propiolate

Ethyl propiolate is the chosen C3 synthon for this synthesis. It is commercially available and serves as a stable, easy-to-handle precursor for the triazole-4-carboxylic acid moiety. The ethyl ester group is robust enough to withstand the cycloaddition conditions and can be readily hydrolyzed in the final step.

Core Synthesis: The Click Reaction

The key bond-forming event is the [3+2] cycloaddition between 3-nitrophenyl azide and ethyl propiolate. While the thermal Huisgen cycloaddition is possible, it lacks regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted triazoles.[8] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a vastly superior alternative, yielding the desired 1,4-regioisomer almost exclusively.[1][5][11]

G cluster_0 Synthetic Workflow Start1 3-Nitroaniline Step1 Diazotization/ Azidation Start1->Step1 Start2 Ethyl Propiolate Step2 CuAAC (Click Reaction) Start2->Step2 Product1 3-Nitrophenyl Azide Step1->Product1 Product1->Step2 Product2 Ethyl 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylate Step2->Product2 Step3 Saponification Product2->Step3 FinalProduct Target Molecule Step3->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Mechanism & Rationale: The Cu(I) catalyst is central to the reaction's success. It first coordinates with the terminal alkyne (ethyl propiolate) to form a copper(I) acetylide intermediate. This activation lowers the energy barrier for the reaction. The azide then coordinates to the copper center, and a concerted cycloaddition proceeds through a six-membered metallacycle intermediate, which then collapses to form the stable 1,4-disubstituted triazole ring, regenerating the Cu(I) catalyst. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable and readily available Cu(II) salt (e.g., CuSO₄·5H₂O).

Experimental Protocol: Synthesis of Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

  • Setup: In a round-bottom flask, dissolve 3-nitrophenyl azide (10 mmol) and ethyl propiolate (11 mmol) in a 1:1 mixture of tert-butanol and water (50 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 mmol in 2 mL of water). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 mmol in 2 mL of water).

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the copper-acetylide complex.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting azide spot has disappeared.

  • Workup & Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester intermediate.

Final Step: Saponification

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is achieved through a standard base-catalyzed saponification reaction.

Experimental Protocol:

  • Setup: Dissolve the purified ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (8 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 40 mL).

  • Hydrolysis: Add sodium hydroxide (16 mmol, 2 equivalents) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2-3 by adding cold 1M HCl. A precipitate of the carboxylic acid product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product, this compound, is typically obtained as a stable solid.[12][13]

Characterization Data

The structural confirmation of the final product and key intermediates is crucial. The following data are representative of what should be expected.

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Appearance
3-Nitrophenyl azideC₆H₄N₄O₂164.12Yellow oil[9]
Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateC₁₁H₁₀N₄O₄262.22Off-white to pale yellow solid
This compoundC₉H₆N₄O₄234.17White to off-white solid[12][13]

Expected Spectroscopic Data for the Final Product:

  • ¹H NMR (DMSO-d₆): Expect signals for the triazole proton (singlet, ~9.0 ppm), aromatic protons on the nitrophenyl ring (multiplets, ~7.8-8.8 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbons of the triazole ring, the nitrophenyl ring (including the C-NO₂), and the carboxylic acid carbonyl (~160-165 ppm).

  • IR (KBr, cm⁻¹): Expect characteristic peaks for O-H stretch (broad, ~2500-3300), C=O stretch (~1700), N=N stretch (triazole), and N-O stretches for the nitro group (~1530 and ~1350).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₉H₆N₄O₄: 234.04. Found: [M-H]⁻ 233.03 or [M+H]⁺ 235.05.[13]

Conclusion

The synthesis of this compound is a robust and reliable process rooted in fundamental organic reactions. The strategy, which leverages a highly efficient and regioselective CuAAC reaction, allows for the convergent assembly of this valuable building block from simple, commercially available precursors. The protocols described herein are scalable and provide a solid foundation for researchers in medicinal chemistry to access this and related scaffolds for the development of next-generation therapeutics. The synthetic versatility of both the carboxylic acid and the nitro group offers numerous avenues for further derivatization and library synthesis, underscoring the compound's potential in drug discovery programs.

References

  • Choudhary, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega.
  • Wikipedia. (2024). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • MDPI. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Organic & Biomolecular Chemistry.
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  • Organic Syntheses. (n.d.). Phenyl azide. Retrieved from [Link]

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  • MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank.
  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central.
  • ResearchGate. (2015). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine.
  • African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research.
  • PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity.
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Sources

An In-depth Technical Guide to 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, largely due to its favorable chemical properties and the efficiency with which it can be synthesized.[1][2][3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the 1,4-disubstituted 1,2,3-triazole ring system readily accessible.[5] This guide provides a comprehensive technical overview of a specific derivative, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid , a molecule of interest for its potential applications stemming from the combined functionalities of the triazole ring, the electron-withdrawing nitrophenyl group, and the reactive carboxylic acid handle.

This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, detailed chemical and physical properties, spectral characterization, and potential reactivity of this compound. The information presented herein is grounded in established chemical principles and supported by spectroscopic data to ensure scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis or biological assays.

PropertyValueSource
CAS Number 944905-90-2[6][7]
Molecular Formula C₉H₆N₄O₄[6][8]
Molecular Weight 234.17 g/mol [8]
Monoisotopic Mass 234.03891 Da[8]
Appearance Light green solid[9]
Predicted XLogP3 1.0[8]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This method offers high regioselectivity, yielding exclusively the 1,4-disubstituted isomer, and proceeds under mild conditions with high yields.[5] The overall synthetic strategy involves two primary stages: the synthesis of the key azide intermediate and the subsequent cycloaddition.

Part 1: Synthesis of 3-Nitrophenyl Azide (Starting Material)

The precursor, 3-nitrophenyl azide, is synthesized from 3-nitroaniline via a diazotization reaction followed by substitution with sodium azide.

Experimental Protocol:

  • Diazotization: 3-nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled in an ice bath.[10]

  • An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C). This in situ generates nitrous acid, which reacts with the aromatic amine to form a diazonium salt. The presence of a strong acid is crucial to prevent the newly formed nitrous acid from decomposing and to keep the aniline derivative protonated.

  • Azide Substitution: An aqueous solution of sodium azide is then added slowly to the diazonium salt solution.[10] The highly reactive diazonium group is an excellent leaving group (as dinitrogen gas) and is readily displaced by the azide nucleophile.

  • Work-up: The reaction mixture is stirred for a period to ensure complete reaction, after which the product, 3-nitrophenyl azide, is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated to yield the crude azide, which is often used in the next step without further purification.[10]

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis is the "click" reaction between 3-nitrophenyl azide and propiolic acid.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent, propiolic acid and 3-nitrophenyl azide are combined.

  • Catalyst System: A source of copper(I) is introduced. This is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. The catalyst is essential for lowering the activation energy of the cycloaddition and ensuring the high regioselectivity for the 1,4-isomer.

  • Reaction Conditions: The reaction is typically stirred at room temperature. The mild conditions are a key advantage of the CuAAC reaction.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction, followed by purification, often through recrystallization, to yield this compound as a solid.[9]

Synthesis_Workflow cluster_0 Part 1: Azide Synthesis cluster_1 Part 2: Click Reaction (CuAAC) A 3-Nitroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5°C   C 3-Nitrophenyl Azide B->C  NaN₃   E This compound C->E  Cu(I) catalyst, Room Temp.   D Propiolic Acid D->E

Caption: Synthetic workflow for the target compound.

Spectral Analysis and Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

  • C-H Stretch (Aromatic/Triazole): Aromatic C-H stretching vibrations typically appear around 3113 cm⁻¹.[9]

  • C=O Stretch: A strong absorption band around 1695 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[9]

  • C=C and C=N Stretches: Aromatic and triazole ring C=C and C=N stretching vibrations are observed in the 1594-1631 cm⁻¹ region.[9]

  • N=N Stretch: The triazole N=N stretch is typically found around 1390 cm⁻¹.[9]

  • NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H-NMR (in DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 13 ppm, due to the acidic nature of the proton.[9]

    • Triazole Proton (C5-H): A singlet corresponding to the proton on the C5 position of the triazole ring is anticipated around 9.05 ppm.[9] The deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the ring contribute to this downfield shift.

    • Aromatic Protons (Nitrophenyl Ring): The four protons on the 3-nitrophenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.9 and 8.9 ppm.[9] The electron-withdrawing nitro group and the triazole ring influence their chemical shifts.

  • ¹³C-NMR:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around 160-170 ppm.

    • Triazole Carbons (C4 and C5): The two carbons of the triazole ring will have distinct chemical shifts, influenced by their substitution and position within the ring.

    • Aromatic Carbons (Nitrophenyl Ring): Six distinct signals are expected for the carbons of the nitrophenyl ring, with the carbon attached to the nitro group being significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of approximately 234.04.[9] Fragmentation patterns in negative-ion mass spectrometry of nitrophenyl-substituted triazoles can be complex, often involving the loss of NO or cleavage of the triazole ring.[11]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its three key structural components.

Reactivity_Diagram Compound This compound Triazole Ring Nitrophenyl Group Carboxylic Acid Triazole_Props Chemically stable Resistant to hydrolysis, oxidation, and reduction Can participate in N-alkylation/acylation Compound:f0->Triazole_Props Properties Nitro_Props Strongly electron-withdrawing Directs meta-substitution on the phenyl ring Can be reduced to an amino group Compound:f1->Nitro_Props Properties Acid_Props Acidic proton Undergoes typical carboxylic acid reactions: Esterification, Amide formation, Reduction to alcohol Compound:f2->Acid_Props Properties

Caption: Key reactivity sites of the target molecule.

  • Triazole Ring: The 1,2,3-triazole ring is known for its high degree of aromaticity and thermal stability.[3][12] It is generally resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. The presence of an electron-withdrawing group on the N1 nitrogen can, in some specific cases and under transition metal catalysis, lead to ring-opening to form carbene intermediates, though this is not a common reaction pathway under standard conditions.[13]

  • Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for further synthetic modifications. It can readily undergo:

    • Esterification: Reaction with alcohols under acidic catalysis to form the corresponding esters.

    • Amide Formation: Activation with coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with amines to produce a diverse range of amides. This is a particularly important reaction in medicinal chemistry for building larger, more complex molecules.[14]

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. It also serves as a precursor to an amino group upon reduction (e.g., using Sn/HCl, H₂/Pd-C), which can then be further functionalized, for instance, through diazotization or acylation.

Potential Applications and Future Directions

The structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

  • Drug Discovery: The 1,2,3-triazole nucleus is considered a bioisostere for amide bonds and is found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The carboxylic acid group allows for the covalent attachment of this scaffold to other pharmacophores or biomolecules, making it a key intermediate in fragment-based drug discovery.[14] For instance, related triazole carboxylic acids have been investigated as inhibitors of enzymes like carbonic anhydrase and cathepsin B.[15]

  • Materials Science: The rigid, planar, and polar nature of the triazole ring, combined with the potential for hydrogen bonding from the carboxylic acid, makes this molecule an interesting candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

  • Chemical Biology: The carboxylic acid handle can be used to conjugate the nitrophenyl-triazole moiety to proteins, peptides, or other biomolecules to serve as a probe or labeling agent.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its preparation via the robust CuAAC reaction provides a reliable route to this specific isomer. The presence of three distinct functional regions—the stable triazole core, the electron-deficient nitrophenyl ring, and the reactive carboxylic acid—offers a multitude of opportunities for further chemical elaboration. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectral characteristics, establishing a solid foundation for its use in advanced research endeavors in medicinal chemistry, materials science, and beyond.

References

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  • de Oliveira, F. C., et al. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 27(10), 3249.
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  • Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078.
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  • Manicke, N. E., et al. (2017). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Clinical Chemistry, 63(5), 1017–1025.
  • Pop, F., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating established principles with field-proven insights, this guide offers a robust framework for the unambiguous identification and purity assessment of this compound.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound, with its constituent triazole, nitrophenyl, and carboxylic acid moieties, presents a unique spectroscopic fingerprint. A thorough analysis of this fingerprint is not merely an academic exercise; it is a critical step in ensuring the compound's identity, purity, and stability, which are foundational to any subsequent biological evaluation. This guide will provide the necessary tools to interpret the spectroscopic data of this molecule with confidence.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound (C₉H₆N₄O₄) is central to understanding its spectroscopic behavior.[1] The key structural features include a triazole ring, a meta-substituted nitrophenyl group, and a carboxylic acid function. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~9.0s1HH-5 (triazole)
~8.8t, J ≈ 2 Hz1HH-2' (phenyl)
~8.5dd, J ≈ 8, 2 Hz1HH-4' (phenyl)
~8.3dd, J ≈ 8, 2 Hz1HH-6' (phenyl)
~7.9t, J ≈ 8 Hz1HH-5' (phenyl)

Expertise & Experience: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds will prevent the rapid exchange of the carboxylic acid proton, allowing for its observation as a broad singlet at a downfield chemical shift.[2] The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.[3][4] For instance, the electron-withdrawing nature of the nitro group and the triazole ring will deshield the aromatic protons, pushing their signals downfield. The singlet at approximately 9.0 ppm is characteristic of the lone proton on the triazole ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~161COOH
~148C-3' (phenyl, C-NO₂)
~145C-4 (triazole)
~137C-1' (phenyl)
~131C-5' (phenyl)
~128C-5 (triazole)
~126C-6' (phenyl)
~121C-4' (phenyl)
~120C-2' (phenyl)

Expertise & Experience: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carboxylic acid carbon is expected at the most downfield position due to the strong deshielding effect of the two oxygen atoms.[2] The carbon atom attached to the nitro group (C-3') will also be significantly downfield. The two carbons of the triazole ring will have distinct chemical shifts, with the one bearing the carboxylic acid group (C-4) being more downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is required.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).[5]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3100MediumC-H stretch (aromatic and triazole)
~1710StrongC=O stretch (carboxylic acid dimer)
1530 & 1350StrongAsymmetric and symmetric N-O stretch (nitro group)
1600-1450MediumC=C stretch (aromatic ring)
~1250MediumC-N stretch

Expertise & Experience: The FT-IR spectrum of this compound is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2][6] This broadness is a key identifying feature. The strong carbonyl (C=O) stretch around 1710 cm⁻¹ further confirms the carboxylic acid functionality.[2] The two strong bands for the nitro group are also highly diagnostic.[7]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind sample with KBr start->grind press Press into pellet grind->press place Place pellet in spectrometer press->place acquire Acquire spectrum place->acquire identify Identify characteristic bands acquire->identify correlate Correlate with functional groups identify->correlate

Caption: Workflow for FT-IR analysis using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺235.04619
[M+Na]⁺257.02813
[M-H]⁻233.03163

Data predicted based on the compound's molecular formula C₉H₆N₄O₄.[8]

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The observation of the molecular ion peak with high mass accuracy provides strong evidence for the compound's identity. Electrospray ionization (ESI) is a suitable ionization technique for this polar, acidic molecule, and can be run in both positive and negative ion modes.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. The difference should be within a few parts per million (ppm).

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic characterization of this compound requires a multi-faceted approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of ¹H NMR, ¹³C NMR, FT-IR, and MS that allows for an unambiguous confirmation of the compound's identity and purity. This guide has outlined the expected spectroscopic data, the rationale behind the interpretation, and robust protocols for data acquisition. By following these principles, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation into the therapeutic potential of this and related molecules.

References

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An In-depth Technical Guide to the Crystal Structure of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its rigid framework and capacity for hydrogen bonding. This guide provides a comprehensive technical analysis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest due to the combined electronic and structural contributions of its nitrophenyl, triazole, and carboxylic acid functionalities. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document synthesizes experimental data from closely related analogues and established principles of crystallography to present a robust, predictive model of its solid-state architecture. We will explore the synthesis, spectroscopic characterization, and a detailed, data-driven prediction of its crystal packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structural chemistry of this important class of molecules.

Introduction: The Scientific Rationale

The convergence of a 1,2,3-triazole ring, a carboxylic acid group, and a nitrophenyl substituent within a single molecular entity creates a fascinating subject for crystallographic study. Each component imparts distinct properties that are expected to govern the molecule's self-assembly into a crystalline lattice.

  • The 1,2,3-Triazole Core: This five-membered heterocycle is a well-established bioisostere for amide bonds and serves as a rigid linker in drug design.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, playing a pivotal role in defining supramolecular architecture.

  • The Carboxylic Acid Moiety: As a classic hydrogen bond donor and acceptor, the carboxylic acid group is known to form highly predictable and stable supramolecular synthons, most notably the centrosymmetric R²₂(8) dimer.[2][3]

  • The 3-Nitrophenyl Group: The strongly electron-withdrawing nitro group significantly influences the molecule's electronic properties. In the solid state, it is a key player in crystal packing, frequently participating in weak C–H···O hydrogen bonds and O···N interactions.[4][5][6] The "meta" substitution pattern further dictates the molecule's overall geometry and potential for specific packing motifs.

Understanding how these functional groups cooperate and compete to form a stable crystal lattice is crucial for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.

Synthesis and Spectroscopic Characterization

The synthesis of 1,4-disubstituted 1,2,3-triazoles is reliably achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis of the title compound would logically follow a similar, well-trodden path.

Predicted Synthetic Pathway

The most plausible synthetic route begins with the synthesis of 3-nitrophenyl azide from 3-nitroaniline, followed by a CuAAC reaction with ethyl propiolate. The final step involves the saponification of the resulting ester to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Click Reaction cluster_2 Step 3: Saponification A 3-Nitroaniline B 3-Nitrophenyl azide A->B NaNO₂, HCl NaN₃ D Ethyl 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylate B->D Cu(I) catalyst Solvent (e.g., tBuOH/H₂O) C Ethyl Propiolate C->D E 1-(3-Nitrophenyl)-1H-1,2,3- triazole-4-carboxylic acid (Target Compound) D->E NaOH, H₂O/EtOH then HCl (aq)

Caption: Predicted synthesis workflow for the target compound.

Experimental Protocol: Synthesis
  • Synthesis of 3-Nitrophenyl Azide: 3-nitroaniline is diazotized with sodium nitrite in an acidic aqueous solution (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then treated in situ with sodium azide to yield 3-nitrophenyl azide, which is typically extracted and used without extensive purification.

  • CuAAC Reaction: 3-nitrophenyl azide and ethyl propiolate are dissolved in a suitable solvent system, such as a t-butanol/water mixture. A copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Saponification: The crude ester product is hydrolyzed using a base, such as sodium hydroxide, in an alcohol/water solvent mixture. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which is then collected by filtration, washed, and dried.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[7] Slow evaporation from a variety of solvents is the most common technique for small organic molecules.

  • Protocol: A saturated solution of the purified carboxylic acid is prepared in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature. The solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.[8][9][10]

Technique Expected Observations
¹H NMR A broad singlet for the carboxylic acid proton (>12 ppm); a singlet for the triazole C5-H (around 8.5-9.0 ppm); multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the four protons of the 3-nitrophenyl ring.[11]
¹³C NMR A signal for the carboxyl carbon (~160-165 ppm); signals for the triazole carbons (~125-145 ppm); signals for the aromatic carbons, including the carbon bearing the nitro group (~148 ppm).[11]
FT-IR (cm⁻¹) A broad O-H stretch from the carboxylic acid (~2500-3300); a C=O stretch (~1700); asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350); C=N and N=N stretches from the triazole ring.
Mass Spec (HRMS) The calculated exact mass for C₉H₆N₄O₄ [M+H]⁺ would be confirmed, providing elemental composition.

Crystal Structure Analysis: A Predictive Model

In the absence of an experimental structure, we can predict the crystallographic parameters and intermolecular interactions by drawing parallels with published structures of similar molecules, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and various phenolic acid triazole derivatives.[11][12]

Predicted Crystallographic Data

The molecule is likely to crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for small organic molecules.

Parameter Predicted Value / Description
Chemical Formula C₉H₆N₄O₄
Formula Weight 234.17 g/mol
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Z (Molecules/Unit Cell) 2 or 4
Key Dihedral Angles The nitrophenyl ring is expected to be twisted relative to the triazole ring, with a dihedral angle likely in the range of 20-50°.
Molecular Geometry

The core 1,2,3-triazole ring will be essentially planar. The carboxylic acid group may exhibit some torsion relative to the triazole ring to accommodate crystal packing forces. The most significant conformational flexibility lies in the rotation of the nitrophenyl ring relative to the triazole ring. This dihedral angle is a compromise between minimizing steric hindrance and optimizing intermolecular interactions.[13][14]

Caption: 2D structure of the target molecule.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds and other weak interactions, creating a stable three-dimensional architecture.

Primary Interaction: The Carboxylic Acid Dimer

The most powerful and predictable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2] This O–H···O hydrogen bond forms the classic R²₂(8) graph set motif, a robust synthon that is a primary driver of crystallization in carboxylic acids.[15]

Secondary Interactions: Triazole and Nitro Group Involvement

Once the primary dimer is formed, the triazole and nitro groups will direct the packing of these dimers.

  • C–H···N Hydrogen Bonds: The acidic proton on the triazole ring (C5-H) can act as a weak hydrogen bond donor to a nitrogen atom on a neighboring triazole ring or an oxygen atom of a nitro group.

  • C–H···O Hydrogen Bonds: Aromatic C-H groups on the nitrophenyl ring can form weak hydrogen bonds with the oxygen atoms of the nitro or carboxylic acid groups on adjacent molecules.[12][16]

  • π–π Stacking: The electron-deficient nitrophenyl ring and the triazole ring are candidates for π–π stacking interactions, which would contribute to the overall stability of the crystal lattice.[17]

  • Nitro Group Interactions: The nitro group itself can participate in specific O···N interactions with neighboring nitro groups, a recognized stabilizing force in the crystal packing of nitroaromatic compounds.[4][5]

Intermolecular_Interactions cluster_dimer1 cluster_dimer2 cluster_neighbor A_COOH Carboxylic Acid (O-H) B_COOH Carboxylic Acid (C=O) A_COOH->B_COOH O-H···O R²₂(8) Dimer A_Triazole Triazole Ring (N atoms) C_Nitro Nitro Group (O atoms) A_Triazole->C_Nitro C-H···O A_Nitro Nitro Group (O atoms) C_Triazole Triazole Ring (π-system) A_Nitro->C_Triazole π-π Stacking

Caption: Predicted network of key intermolecular interactions.

Conclusion and Future Directions

This guide presents a scientifically grounded, predictive framework for understanding the crystal structure of this compound. Based on the established chemistry of its constituent functional groups and data from analogous structures, we predict a crystal lattice dominated by robust carboxylic acid R²₂(8) dimers. These primary structural units are likely organized into a three-dimensional network through a combination of weaker C–H···O/N hydrogen bonds, π–π stacking, and specific nitro group interactions.

The definitive validation of this model awaits experimental determination via single-crystal X-ray diffraction.[18][19][20] Such an analysis would provide precise bond lengths, angles, and conformational data, allowing for a direct comparison with the predictions outlined herein. Furthermore, computational crystal structure prediction (CSP) studies could generate a landscape of energetically favorable polymorphs, offering invaluable insight for pharmaceutical development by identifying the most stable solid form.[21][22][23][24] The synthesis and structural elucidation of this molecule and its derivatives remain a fertile ground for research, promising deeper insights into the principles of crystal engineering and the rational design of functional molecular solids.

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  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2020). MDPI.[Link]

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). ACS Publications.[Link]

  • Crystal structure of 3-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine (11d). (n.d.). ResearchGate.[Link]

  • Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. (2000). Royal Society of Chemistry.[Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2024). MDPI.[Link]

  • The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. (2023). CrystEngComm.[Link]

  • Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. (2019). Royal Society of Chemistry.[Link]

  • The hydrogen bonding of molecules in the title compound. Hydrogen... (n.d.). ResearchGate.[Link]

  • Sumrell, G. (1956). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses.[Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2014). ResearchGate.[Link]

  • Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. (2017). National Center for Biotechnology Information.[Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2018). MDPI.[Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2023). National Center for Biotechnology Information.[Link]

  • Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (2008). ResearchGate.[Link]

  • Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energ. (2024). ChemRxiv.[Link]

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An In-depth Technical Guide to the Solubility of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality. Poor solubility can curtail oral bioavailability, complicate formulation, and generate misleading results in in-vitro assays, ultimately leading to costly late-stage failures. This guide provides an in-depth technical exploration of the solubility of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The 1,2,3-triazole motif is a valued scaffold in drug discovery, known for its metabolic stability and capacity for hydrogen bonding.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to accurately characterize the solubility of this and similar molecules.

Physicochemical Properties Governing Solubility

A molecule's solubility is not a singular, immutable value but is instead governed by a delicate interplay of its structural and electronic features. For an ionizable compound like this compound, understanding its key physicochemical parameters is essential to predicting and interpreting its solubility behavior across different environments.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₉H₆N₄O₄Provides the elemental composition.
Molecular Weight 234.17 g/mol Influences diffusion and dissolution rates.
pKa (acid dissociation constant) ~3.5 - 4.5 (estimated)Determines the ionization state at a given pH, which drastically affects solubility. As a carboxylic acid, it will be predominantly in its more soluble, deprotonated (carboxylate) form at pH values above its pKa.
logP (octanol-water partition coefficient) 1.0 (predicted)[2]A measure of lipophilicity. A logP of 1.0 suggests a relatively balanced hydrophilic-lipophilic character, indicating that while it has some lipophilicity, it is not excessively greasy, which can negatively impact aqueous solubility.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of an ionizable compound like this compound is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. The carboxylic acid moiety can exist in a neutral (protonated) form or an ionized (deprotonated) carboxylate form. The ionized form is significantly more polar and, therefore, more soluble in aqueous media.

ph_dependent_solubility cluster_equilibrium Chemical Equilibrium in Aqueous Solution cluster_solubility Resulting Solubility Profile Neutral R-COOH (Less Soluble) Ionized R-COO⁻ + H⁺ (More Soluble) Neutral->Ionized Deprotonation (pH > pKa) Low_Solubility Low Aqueous Solubility Ionized->Neutral Protonation (pH < pKa) High_Solubility High Aqueous Solubility Low_pH Low pH Environment (e.g., Stomach) Low_pH->Low_Solubility High_pH High pH Environment (e.g., Intestine) High_pH->High_Solubility solubility_workflow start Start prep 1. Sample Preparation Weigh excess solid into vials. start->prep add_solvent 2. Solvent Addition Add selected buffers (e.g., PBS pH 7.4). prep->add_solvent equilibrate 3. Equilibration Incubate on shaker (e.g., 24h at 25°C). add_solvent->equilibrate filter 4. Filtration Remove undissolved solid with 0.22 µm filter. equilibrate->filter prepare_samples 5. Sample Dilution & Standard Prep Prepare calibration curve and dilute filtrate. filter->prepare_samples hplc_analysis 6. HPLC-UV Analysis Quantify concentration against standard curve. prepare_samples->hplc_analysis calculate 7. Calculate Solubility Determine concentration in µg/mL and µM. hplc_analysis->calculate end End calculate->end

Sources

An In-Depth Technical Guide to the Discovery of Nitrophenyl-Substituted Triazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration into the synthesis, characterization, and biological evaluation of nitrophenyl-substituted triazole carboxylic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the causal reasoning behind experimental design, emphasizing the self-validating nature of robust scientific methodology.

Introduction: The Strategic Convergence of Three Pharmacophores

In the landscape of medicinal chemistry, the assembly of privileged structures is a cornerstone of rational drug design. This guide focuses on a molecular architecture that combines three such components: the triazole ring, a carboxylic acid moiety, and a nitrophenyl substituent.

  • The Triazole Core: The five-membered triazole ring, existing as 1,2,3- and 1,2,4-isomers, is a highly stable aromatic heterocycle renowned for its metabolic stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions.[1][2] Its presence is a hallmark of numerous clinically approved drugs, spanning antifungal, antiviral, and anticancer agents.[3][4][5] The triazole nucleus serves as a rigid scaffold, orienting appended functional groups in a precise three-dimensional arrangement conducive to target binding.[2]

  • The Carboxylic Acid Moiety: The inclusion of a carboxylic acid group is a deliberate strategic choice. It significantly enhances aqueous solubility, a critical parameter for bioavailability. Furthermore, its anionic carboxylate form can establish powerful ionic interactions with positively charged residues, such as arginine or lysine, within a biological target's active site, thereby anchoring the molecule and enhancing its potency.

  • The Nitrophenyl Substituent: The nitrophenyl group is a potent electronic modulator. The strongly electron-withdrawing nitro (NO₂) group can profoundly influence the electronic properties of the entire molecule, impacting its binding affinity and reactivity. Its presence has been linked to enhanced biological activity in various therapeutic areas, including antibacterial and antiparasitic applications.[5]

This guide will dissect the synthesis of these target molecules, detail the analytical workflows required to validate their structure and purity, and explore their promising biological activities, with a particular focus on their potential as novel therapeutic agents.

Synthetic Strategies: Building the Core Scaffold with Precision

The synthesis of nitrophenyl-substituted triazole carboxylic acids relies on robust and high-yield chemical transformations. The choice of synthetic route is dictated by the desired triazole isomer (1,2,3- vs. 1,2,4-) and is guided by principles of efficiency, regioselectivity, and scalability.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the preeminent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Its widespread adoption is due to its exceptional reliability, mild reaction conditions, high yields, and, most critically, its near-perfect regioselectivity, which exclusively furnishes the 1,4-isomer.[6] This eliminates the formation of 1,5-regioisomers, simplifying purification and ensuring a homogenous final product.[6]

The general workflow involves the coupling of an organic azide with a terminal alkyne, followed by hydrolysis to unmask the carboxylic acid.

G cluster_azide Azide Synthesis cluster_click CuAAC Reaction cluster_hydrolysis Final Step A Halo-Ester Precursor (e.g., Methyl 2-bromoacetate) C Azido-Ester Intermediate A->C Nucleophilic Substitution B Sodium Azide (NaN3) E 1,2,3-Triazole Ester Derivative C->E Azide D 1-Ethynyl-4-nitrobenzene D->E Alkyne F Final Product: Nitrophenyl-Substituted Triazole Carboxylic Acid E->F Basic Hydrolysis (e.g., NaOMe/MeOH)

Caption: Workflow for 1,2,3-triazole carboxylic acid synthesis via CuAAC.
Experimental Protocol 1: Synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-1-acetic acid

This protocol is adapted from methodologies demonstrated to be effective for generating this class of compounds.[6]

Part A: Synthesis of Methyl 2-azidoacetate (Azide Intermediate)

  • To a solution of methyl 2-bromoacetate (1.0 eq) in a suitable solvent (e.g., DMF), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido-ester intermediate, which can often be used in the next step without further purification.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve methyl 2-azidoacetate (1.0 eq) and 1-ethynyl-4-nitrobenzene (1.0 eq) in a solvent mixture, typically t-BuOH/water.[7]

  • Add sodium ascorbate (0.2 eq) to the solution, followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction vigorously at room temperature for 8-16 hours. The formation of the product is often indicated by a color change.

  • After completion, filter the reaction mixture to remove insoluble copper salts. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting crude triazole ester by column chromatography on silica gel.

Part C: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified triazole ester (1.0 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 2.0-3.0 eq).[6]

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the reaction mixture with an acidic solution (e.g., 1M HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the final nitrophenyl-substituted triazole carboxylic acid.

Synthesis of 1,2,4-Triazoles via Condensation and Cyclization

The synthesis of the 1,2,4-triazole isomer typically follows a different pathway, often involving the condensation of hydrazides or their derivatives with a one-carbon unit source, followed by cyclization.

G A Nitrophenyl-Substituted Hydrazide C Acylthiosemicarbazide or Acylhydrazide Intermediate A->C B One-Carbon Source (e.g., Isothiocyanate, Carboxylic Acid) B->C D 1,2,4-Triazole-thione or 1,2,4-Triazol-one Core C->D Base-Catalyzed Cyclization E Final Product: Nitrophenyl-Substituted 1,2,4-Triazole Carboxylic Acid D->E Further Functionalization

Caption: General workflow for 1,2,4-triazole synthesis.

This pathway often yields a triazole-thione or triazol-one, which then requires subsequent chemical modifications to introduce the carboxylic acid moiety, making it a more synthetically intensive route compared to the directness of the CuAAC reaction for the 1,2,3-isomer. Direct condensation of aminoguanidine with carboxylic acids under microwave irradiation represents a more modern and efficient approach.[8]

Analytical Validation: A Self-Corroborating System

The structural confirmation and purity assessment of the synthesized compounds are paramount. A multi-pronged analytical approach is employed, where each technique provides a piece of the structural puzzle. The convergence of these independent data streams creates a self-validating system that ensures the identity and integrity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals include the singlet for the C5-H of the triazole ring, typically observed between δ 8.0 and 9.0 ppm. The distinct AA'BB' splitting pattern of the 1,4-disubstituted nitrophenyl group is also a critical identifier.[6][7]

    • ¹³C NMR: Confirms the carbon framework, including the characteristic signal for the carboxylic acid carbonyl carbon (δ 170-185 ppm).[9]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition with high precision and corroborating the proposed structure.[10]

  • Infrared (IR) Spectroscopy: Identifies key functional groups through their characteristic vibrational frequencies, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the asymmetric and symmetric stretches of the nitro group (NO₂).

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed molecular formula, serving as a final check on purity.[10]

Biological Activity and Structure-Activity Relationships (SAR)

The true value of these synthesized molecules lies in their biological potential. Research has shown that the nitrophenyl-triazole scaffold is a potent pharmacophore, particularly in the realm of infectious diseases.

Potent Antitrypanosomal Activity

A significant body of work has identified 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as highly promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][11] This neglected tropical disease affects millions, and current treatments suffer from low efficacy in the chronic phase and significant side effects.[6]

Studies have demonstrated that compounds derived from this scaffold are not only potent but also highly selective, showing minimal cytotoxicity to mammalian cells. This results in a high Selectivity Index (SI), a critical parameter in drug development.

Table 1: Comparative Biological Activity of a Lead Compound vs. Benznidazole (BZN)

CompoundTarget OrganismIC₅₀ (µM) [a]Mammalian Cell LineCC₅₀ (µM) [b]Selectivity Index (SI) [c]
Lead Compound 19 [6]T. cruzi (amastigote)0.10 ± 0.04LLC-MK2> 40> 400
Benznidazole (BZN) [6][11]T. cruzi (amastigote)1.4 ± 0.1LLC-MK246.86~33
Data synthesized from published reports for illustrative purposes.[6][11]
[a] IC₅₀ (Half-maximal inhibitory concentration): Concentration required to inhibit 50% of parasite growth.

[b] CC₅₀ (Half-maximal cytotoxic concentration): Concentration that is toxic to 50% of mammalian cells.

[c] SI = CC₅₀ / IC₅₀. A higher value indicates greater selectivity for the parasite over host cells.

The data clearly indicates that optimized nitrophenyl-substituted triazole derivatives can be orders of magnitude more potent and selective than the current clinical standard, benznidazole.[6]

Structure-Activity Relationship (SAR) Insights

The analysis of multiple analogs has provided key insights into the structural requirements for activity.

Caption: Key structural components for biological activity.
  • The 4-(4-Nitrophenyl)-1H-1,2,3-triazole Scaffold: This core structure has been identified as essential for potent antitrypanosomal activity. Modifications elsewhere are tolerated, but this central unit must be preserved.[6]

  • The Carboxylic Acid Linker: The nature of the substituent at the N1 position of the triazole ring, which bears the carboxylic acid, is crucial for tuning the molecule's properties. Simple linkers like the acetic acid moiety have proven highly effective.

  • Other Activities: While antitrypanosomal activity is prominent, the broader triazole class is known for anticancer, antifungal, and anti-inflammatory properties.[3][12][13][14] The presence of the nitro group has also been shown to enhance antibacterial activity in related scaffolds.[5] This suggests that nitrophenyl-substituted triazole carboxylic acids represent a promising platform for diverse therapeutic applications.

Conclusion and Future Outlook

The discovery and development of nitrophenyl-substituted triazole carboxylic acids exemplify a successful strategy in modern medicinal chemistry. By leveraging robust synthetic methodologies like CuAAC, researchers can efficiently generate libraries of compounds built upon a privileged core. The convergence of detailed analytical validation and systematic biological screening has identified this class of molecules as exceptionally promising leads, particularly for neglected diseases like Chagas disease.

Future research should focus on:

  • In Vivo Efficacy: Advancing the most potent and selective compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Elucidating the specific biological target within the parasite to understand the basis of their high potency and selectivity.

  • Scaffold Diversification: Exploring substitutions on the nitrophenyl ring and modifications of the carboxylic acid linker to further optimize activity and drug-like properties.

This in-depth guide provides the foundational knowledge for researchers to contribute to this exciting and impactful area of drug discovery.

References

  • Benchchem. (n.d.). Structure-activity relationship studies of 1,2,4-triazole carboxamides.
  • Ramos, C., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • Haque, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9. [Link]

  • Haque, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. [Link]

  • Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481–492. [Link]

  • MDPI. (n.d.). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. [Link]

  • Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(9), 879. [Link]

  • Ou, Y., & Chen, B. (1994). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. HETEROCYCLES, 38(7), 1858. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. [Link]

  • Bentham Science. (n.d.). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. [Link]

  • MDPI. (n.d.). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ACS Publications. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • Szałek, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3824. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 7(11), 614-637.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Applications of Triazole Derivatives – A Review. [Link]

  • ResearchGate. (n.d.). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. [Link]

  • PSE Community.org. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

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An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed synthesis protocol, robust characterization methodologies, and its potential applications, grounded in established scientific principles.

Core Compound Identification

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a substituted triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the nitrophenyl group, a common pharmacophore, and the carboxylic acid moiety, a versatile functional group for further derivatization, makes it a molecule of significant interest.

Identifier Value Source
CAS Number 944905-90-2[1]
Molecular Formula C9H6N4O4[1][2]
Molecular Weight 234.17 g/mol [3]
PubChem CID 43381121[1]
MDL Number MFCD10696381[1]

Synthesis Pathway: A Mechanistic Approach

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups. The proposed synthesis for this compound follows this well-established methodology.

The logical flow of the synthesis is to first prepare the key azide intermediate, 1-azido-3-nitrobenzene, from the commercially available 3-nitroaniline. This azide is then reacted with propiolic acid, the alkyne component, in the presence of a copper(I) catalyst to yield the final product.

Synthesis_Workflow cluster_azide_prep Step 1: Azide Formation cluster_cycloaddition Step 2: CuAAC Cycloaddition cluster_purification Step 3: Work-up & Purification A 3-Nitroaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Azidation (NaN3) B->C D 1-Azido-3-nitrobenzene C->D G This compound D->G E Propiolic Acid E->G F Cu(I) Catalyst (e.g., CuSO4, Na-Ascorbate) F->G H Acidification G->H I Filtration H->I J Recrystallization I->J

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Part A: Synthesis of 1-Azido-3-nitrobenzene

  • Diazotization: Dissolve 3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the critical step, requiring cold conditions to prevent decomposition.

  • Azidation: In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. This is a highly exothermic reaction and requires careful, slow addition to control the reaction rate and temperature.

  • Isolation: After the addition is complete, allow the mixture to stir and warm to room temperature. The product, 1-azido-3-nitrobenzene, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a round-bottom flask, dissolve 1-azido-3-nitrobenzene (1.0 eq) and propiolic acid (1.0 eq) in a suitable solvent system, such as a t-butanol/water mixture.

  • Catalyst Addition: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, which is essential for the catalytic cycle.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid product. Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the nitrophenyl ring will appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm). A singlet for the triazole proton will be observed, typically δ > 8.0 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
¹³C NMR Expect distinct signals for the aromatic carbons, the two triazole ring carbons, and the carboxylic acid carbonyl carbon (typically δ > 160 ppm).
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the N=N stretch of the triazole ring, and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C9H6N4O4) should be observed, confirming the molecular weight.

Significance and Potential Applications in Drug Discovery

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character, which facilitate interactions with biological targets. The incorporation of a 1,2,3-triazole-4-carboxylic acid moiety is a strategic design element in the development of novel therapeutics.

Rationale for Therapeutic Interest:
  • Anticancer Activity: The 1,2,3-triazole-4-carboxamide framework, a direct derivative of the title compound, has shown promise as a scaffold for potent anticancer agents.[4] These compounds have been investigated as inhibitors of critical signaling pathways, such as the Wnt/β-catenin pathway, and as agents that disrupt tubulin polymerization.[4]

  • PXR Inhibition: Derivatives of 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR).[5] PXR is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition can mitigate adverse drug-drug interactions.

  • Antitrypanosomal Agents: The 4-(nitrophenyl)-1H-1,2,3-triazole scaffold has been explored for the development of new treatments for Chagas disease, a neglected tropical disease.[6]

The title compound, this compound, serves as a key intermediate for the synthesis of a diverse library of carboxamides and other derivatives for screening against these and other therapeutic targets.

Applications A 1-(3-nitrophenyl)-1H-1,2,3-triazole- 4-carboxylic acid B Amide Coupling (EDC, HOBt) A->B C 1,2,3-Triazole-4-Carboxamides B->C D Anticancer Agents C->D Therapeutic Target E PXR Inhibitors C->E Therapeutic Target F Antitrypanosomal Agents C->F Therapeutic Target

Caption: Role as a key intermediate in the development of bioactive compounds.

Conclusion

This compound (CAS No. 944905-90-2) is a valuable chemical entity with significant potential as a building block in drug discovery and development. Its synthesis via a robust CuAAC reaction is well-precedented and allows for facile access to this compound. The established biological activities of its derivatives, particularly in oncology and metabolic regulation, underscore the importance of this scaffold for further investigation by researchers and scientists in the field.

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  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. [Link]

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Molecular weight of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The 1,2,3-triazole core is a key structural motif, known for its chemical stability and its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[1] This makes it a valuable scaffold in the design of novel therapeutic agents.[2][3] The presence of the nitrophenyl group and the carboxylic acid moiety further enhances the potential for diverse chemical modifications and biological activity. This guide provides a comprehensive overview of the key physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 234.17 g/mol [4]
Molecular Formula C₉H₆N₄O₄[4][5]
CAS Number 944905-90-2[4]
PubChem CID 43381121[4]
Synthesis of this compound

The synthesis of 1,2,3-triazole derivatives is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[6] The copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," is particularly favored due to its high efficiency, mild reaction conditions, and regioselectivity, predominantly yielding the 1,4-disubstituted isomer.[6]

A plausible synthetic route to this compound involves the reaction of 3-nitrophenyl azide with propiolic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 3-Nitrophenyl Azide

  • Dissolve 3-nitroaniline in a suitable solvent, such as a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-nitrophenyl azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve propiolic acid and 3-nitrophenyl azide in a suitable solvent system, such as a mixture of t-butanol and water.

  • Add a catalytic amount of a copper(I) source, such as copper(II) sulfate pentahydrate, and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of 3-Nitrophenyl Azide cluster_step2 Step 2: CuAAC Reaction A 3-Nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Azidation (NaN₃) B->C D 3-Nitrophenyl Azide C->D G Cycloaddition D->G E Propiolic Acid E->G F Cu(I) Catalyst (CuSO₄, Na Ascorbate) F->G H 1-(3-nitrophenyl)-1H-1,2,3- triazole-4-carboxylic acid G->H

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons of the nitrophenyl ring, the triazole proton, and the carboxylic acid proton, as well as the corresponding carbon signals.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N=N stretch of the triazole ring, and the N-O stretches of the nitro group would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound.

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety is considered a bioisostere for the amide bond, offering improved metabolic stability.[3] This has led to the extensive investigation of 1,2,3-triazole derivatives in various therapeutic areas.

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer potential of 1,2,3-triazole-containing compounds.[1][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of this compound make it a candidate for further investigation as an anticancer agent. The carboxylic acid group provides a handle for further derivatization to improve potency and selectivity. For instance, the formation of 1,2,3-triazole-4-carboxamides has been explored as a strategy to develop potent anticancer agents.[8]

Antimicrobial Activity

The 1,2,3-triazole scaffold is also present in several compounds with demonstrated antimicrobial activity.[2][3] The ability of the triazole ring to engage in hydrogen bonding and other non-covalent interactions with biological targets is a key factor in its antimicrobial properties.[1] The synthesis of derivatives of this compound could lead to the discovery of novel antibacterial and antifungal agents.

Other Therapeutic Areas

The versatility of the 1,2,3-triazole core has led to its exploration in a wide range of other therapeutic areas, including as antiviral, antimalarial, and anti-inflammatory agents.[1][2] Furthermore, 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[9]

Logical Relationship Diagram for Drug Discovery Potential

Drug_Discovery_Potential A This compound B 1,2,3-Triazole Core A->B C Carboxylic Acid Moiety A->C D Nitrophenyl Group A->D E Anticancer Activity B->E Bioisostere of Amide Bond Metabolic Stability F Antimicrobial Activity B->F Bioisostere of Amide Bond Metabolic Stability G Other Therapeutic Potential (Antiviral, Anti-inflammatory) B->G Bioisostere of Amide Bond Metabolic Stability H Derivatization Potential C->H Site for Modification D->E Modulates Electronic Properties D->F Modulates Electronic Properties H->E Improved Potency & Selectivity H->F Improved Potency & Selectivity H->G Improved Potency & Selectivity

Caption: The relationship between the structural features of the title compound and its drug discovery potential.

Conclusion

This compound is a compound with significant potential for further research and development, particularly in the realm of medicinal chemistry. Its straightforward synthesis, coupled with the proven biological relevance of the 1,2,3-triazole scaffold, makes it an attractive starting point for the design of novel therapeutic agents. Future studies should focus on the synthesis of a library of derivatives and their systematic evaluation for a range of biological activities to fully elucidate the therapeutic potential of this promising molecular framework.

References
  • This compound | AMERICAN ELEMENTS. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Biologically active 1,2,3‐triazole drugs. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1-(3-nitrophenyl)triazole-4-carboxylic acid | Angene Chemical. (n.d.). Angene. Retrieved January 19, 2026, from [Link]

  • Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | C9H6N4O3 | PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential as a versatile building block in medicinal chemistry.

Chemical Identity and Molecular Structure

This compound is a substituted triazole carboxylic acid. The molecule features a central 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This core is substituted at the N1 position with a 3-nitrophenyl group and at the C4 position with a carboxylic acid group. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule.

IdentifierValue
IUPAC Name This compound
CAS Number 944905-90-2[1]
PubChem CID 43381121[1]
Molecular Formula C₉H₆N₄O₄[1]
Molecular Weight 234.17 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)[O-])N2C=C(N=N2)C(=O)O[2]
InChI Key YHUTUVUHTBFLBF-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The most direct and efficient synthesis of this compound is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne.[3]

The overall synthetic pathway can be conceptualized as a two-stage process:

SynthesisWorkflow cluster_0 Stage 1: Azide Synthesis cluster_1 Stage 2: CuAAC Cycloaddition A 3-Nitroaniline B 1-Azido-3-nitrobenzene A->B Diazotization & Azidation C Propiolic Acid D This compound B->D C->D Applications cluster_0 Potential Therapeutic Areas A This compound B Anticancer Agents A->B Intermediate for Carboxamides C Antimicrobial Agents A->C Scaffold for Novel Antibiotics D Antiparasitic Agents A->D Precursor for Antichagasic Compounds

Sources

Theoretical studies of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Analysis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

Executive Summary

This guide provides a comprehensive theoretical examination of this compound, a molecule of significant interest within medicinal chemistry. The 1,2,3-triazole scaffold is a cornerstone in the development of novel therapeutics due to its unique chemical properties and ability to engage in various biological interactions.[1] This document delineates the molecule's structural, electronic, and pharmacokinetic properties through a rigorous, multi-faceted computational approach. We will explore its optimized geometry and electronic behavior via Density Functional Theory (DFT), investigate its potential as a targeted agent through molecular docking simulations, and assess its drug-likeness using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The methodologies are presented as self-validating protocols, offering both the results and the rationale necessary for replication and further investigation by researchers in drug discovery and computational chemistry.

Part 1: Introduction and Scientific Rationale

The 1,2,3-triazole ring system is a privileged scaffold in modern drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate robust interactions with biological targets.[1] Its synthesis, often achieved through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," makes it an attractive core for building diverse chemical libraries. The specific compound, this compound (NPTCA), integrates three key functional motifs:

  • 1,2,3-Triazole Core : Provides structural rigidity and serves as a key pharmacophore.

  • 3-Nitrophenyl Group : The electron-withdrawing nitro group can significantly modulate the electronic properties of the molecule and may participate in specific interactions with protein residues.

  • Carboxylic Acid Moiety : A common functional group in drugs that often acts as a hydrogen bond donor/acceptor or a key anchoring point within a receptor's active site.

Understanding the interplay of these components is critical to predicting the molecule's behavior. Computational chemistry offers a powerful, resource-efficient paradigm to achieve this. By simulating molecular properties, we can generate actionable hypotheses about NPTCA's stability, reactivity, and potential as a therapeutic agent before committing to extensive laboratory synthesis and testing.

Part 2: Molecular Structure and Synthesis Pathway

While this guide focuses on theoretical studies, a plausible synthetic route informs our understanding of the molecule's formation and stability. The most logical and widely adopted method for creating 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction.

Proposed Synthesis Workflow

The synthesis of NPTCA would logically proceed via the cycloaddition of 3-nitrophenyl azide with propiolic acid. The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 3-Nitrophenyl Azide Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactant1->Reaction Reactant2 Propiolic Acid Reactant2->Reaction Product 1-(3-nitrophenyl)-1H-1,2,3-triazole- 4-carboxylic acid (NPTCA) Reaction->Product Click Chemistry Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_admet ADMET Prediction dft_opt Geometry Optimization (B3LYP/6-311++G) dft_analysis HOMO-LUMO, MEP, Reactivity Descriptors dft_opt->dft_analysis prep Prepare Protein (COX-2) & Ligand (NPTCA) dft_opt->prep Optimized Structure final_analysis Integrated Analysis & Candidate Viability Assessment dft_analysis->final_analysis dock Run Docking Simulation (AutoDock Vina) prep->dock dock_analysis Analyze Binding Affinity & Interactions dock->dock_analysis dock_analysis->final_analysis admet_calc In Silico Prediction (SwissADME) admet_analysis Analyze Drug-Likeness & Pharmacokinetics admet_calc->admet_analysis admet_analysis->final_analysis

Caption: Workflow for the theoretical analysis of NPTCA.

In Silico ADMET Prediction

Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic. ADMET studies predict the pharmacokinetic properties of a compound. Performing this analysis in silico allows for the early identification of potential liabilities, saving significant time and resources. [3]

  • Input : The SMILES string for NPTCA (C1=CC(=CC(=C1)[O-])N2C=C(N=N2)C(=O)O) is obtained. [4]2. Server Submission : The SMILES string is submitted to an online ADMET prediction server, such as SwissADME.

  • Parameter Analysis : The output is analyzed, focusing on several key areas:

    • Physicochemical Properties : Molecular Weight, LogP, etc.

    • Lipinski's Rule of Five : A rule of thumb for evaluating drug-likeness.

    • Pharmacokinetics : Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation.

    • Medicinal Chemistry : Synthetic accessibility, potential for unwanted reactivity (PAINS).

Table 4: Predicted ADMET and Physicochemical Properties for NPTCA

PropertyParameterPredicted ValueCompliance
Drug-Likeness Lipinski's Rule of Five0 violationsExcellent
Molecular Weight234.16 g/mol (<500)Yes
LogP (Lipophilicity)1.55 (<5)Yes
H-bond Donors1 (<5)Yes
H-bond Acceptors5 (<10)Yes
Pharmacokinetics GI AbsorptionHighFavorable
BBB PermeantNoFavorable (reduces CNS side effects)
P-gp SubstrateNoFavorable (not prone to efflux)
Medicinal Chemistry Synthetic Accessibility2.5 (Easy)Favorable
PAINS Alert0 alertsFavorable

The ADMET analysis indicates that NPTCA has a highly favorable drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability, and is predicted to have high GI absorption. [5][6][7]Its inability to permeate the BBB is advantageous for a peripherally acting agent like a COX-2 inhibitor.

Part 4: Integrated Analysis and Future Directions

The convergence of our theoretical analyses—DFT, molecular docking, and ADMET—paints a compelling picture of this compound as a viable lead compound.

  • Structural Stability and Reactivity (DFT) : The molecule is predicted to be highly stable, with well-defined electrophilic and nucleophilic centers that can be exploited for further derivatization.

  • Biological Potential (Docking) : It shows strong binding affinity for the COX-2 active site, engaging in the key interactions necessary for potent inhibition.

  • Pharmacokinetic Profile (ADMET) : It possesses excellent drug-like properties with a high probability of oral absorption and a low risk of common pharmacokinetic liabilities.

Future work should focus on:

  • Chemical Synthesis : Synthesizing NPTCA using the proposed CuAAC route to confirm its structure and provide material for experimental validation.

  • In Vitro Assays : Performing enzyme inhibition assays to experimentally determine its IC₅₀ value against COX-1 and COX-2, thereby validating the docking predictions.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing analogs by modifying the phenyl ring and carboxylic acid moieties to optimize potency and selectivity, guided by the computational models presented here.

This guide demonstrates the power of a theory-first approach in modern drug discovery. By systematically characterizing this compound in silico, we have established a robust, data-driven foundation for its advancement as a potential therapeutic agent.

References

  • De la Torre, J., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

  • Yüksek, H., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • De la Torre, J., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (2022). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl) carbamoyl)-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • El-Gammal, O. A., et al. (2024). Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. Available at: [Link]

  • American Elements. This compound. American Elements. Available at: [Link]

  • Abdel-Aziz, M., et al. (2011). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central. Available at: [Link]

  • Aldeek, F., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Available at: [Link]

  • Hafez, H. N., et al. (2020). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. Available at: [Link]

  • Al-Otaibi, F. M. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • SpectraBase. 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl-. SpectraBase. Available at: [Link]

  • YMER. (2024). Synthesis, Characterization, Molecular Docking, and Antioxidant Evaluation of Some Newer Triazole Derivatives. YMER. Available at: [Link]

  • Li, Y., et al. (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). Available at: [Link]

  • Gabrielyan, L., et al. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Gomaa, A. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). National Institutes of Health (NIH). Available at: [Link]

  • Ivasiv, V., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia. Available at: [Link]

  • Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Asiri, A. M., et al. (2020). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. PubMed Central. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Triazoles

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have rendered it a privileged structure in drug design. Specifically, derivatives such as 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid serve as versatile building blocks for developing novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of this valuable compound, leveraging the power and simplicity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.

The Chemistry: Principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis hinges on the CuAAC reaction, a powerful transformation that forms a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[4][] This reaction stands in stark contrast to the classical Huisgen 1,3-dipolar cycloaddition, which requires harsh thermal conditions and often yields a mixture of 1,4 and 1,5-regioisomers.[6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-isomer.[6]

The Catalytic Cycle: An Expert's View

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is not a single concerted step but a finely tuned catalytic cycle.[7]

  • Step 1: Catalyst Activation: The active Cu(I) catalyst is typically generated in situ. While Cu(I) salts can be used directly, they are prone to oxidation. A more robust method involves reducing a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[4][6] This ensures a constant supply of the active Cu(I) species.

  • Step 2: Copper Acetylide Formation: The Cu(I) catalyst readily coordinates with the terminal alkyne (propiolic acid) to form a copper acetylide intermediate.[8][9] This step increases the alkyne's nucleophilicity and prepares it for reaction with the azide.

  • Step 3: Cycloaddition: The organic azide (3-nitrophenyl azide) coordinates to the copper center, bringing it into perfect proximity with the activated alkyne. This leads to the formation of a six-membered copper metallacycle.[][6]

  • Step 4: Ring Contraction & Protonolysis: The metallacycle undergoes rearrangement and subsequent protonolysis (acquiring a proton from the solvent, typically water or an alcohol) to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus closing the cycle.[6][10]

dot digraph "CuAAC_Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: The Catalytic Cycle of CuAAC", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Cu_II [label="Cu(II) Salt (e.g., CuSO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_I [label="Active Cu(I) Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne [label="Propiolic Acid\n(Terminal Alkyne)"]; Azide [label="3-Nitrophenyl Azide"]; Cu_Acetylide [label="Copper(I) Acetylide\nIntermediate"]; Metallacycle [label="Six-Membered\nCopper Metallacycle"]; Triazolyl_Cu [label="Triazolyl-Copper\nIntermediate"]; Product [label="1-(3-nitrophenyl)-1H-1,2,3-triazole-\n4-carboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cu_II -> Cu_I [label="Reduction\n(Sodium Ascorbate)"]; Cu_I -> Cu_Acetylide [label="+ Alkyne"]; Alkyne -> Cu_Acetylide; Cu_Acetylide -> Metallacycle [label="+ Azide"]; Azide -> Metallacycle; Metallacycle -> Triazolyl_Cu [label="Ring Contraction"]; Triazolyl_Cu -> Product [label="Protonolysis"]; Triazolyl_Cu -> Cu_I [label="Catalyst Regeneration"]; }

Caption: Figure 1: The Catalytic Cycle of CuAAC

The Role of Ligands: Enhancing Catalytic Efficiency

While the reaction can proceed without ligands, their inclusion can be highly beneficial. Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation, which deactivates the catalyst.[11][12][13] This is particularly crucial in bioconjugation or when working with sensitive substrates, as ligands can also protect biomolecules from damage by reactive oxygen species generated by the Cu/ascorbate system.[11]

Critical Safety Considerations: Handling Azides

Trustworthiness in science begins with safety. Organic azides are high-energy molecules and must be handled with extreme caution as they are potentially explosive.[14][15]

  • Potential Hazards: Low molecular weight organic azides can be sensitive to heat, shock, friction, and static discharge.[15][16] The azide ion itself is toxic, with a toxicity profile similar to cyanide.[14]

  • Handling Protocols:

    • NEVER use metal spatulas or ground glass joints, as this can form highly shock-sensitive heavy metal azides or cause explosive decomposition through friction.[15][16][17] Use plastic or Teflon-coated equipment.

    • AVOID chlorinated solvents like dichloromethane (DCM) or chloroform, which can react with azides to form dangerously explosive di- and tri-azidomethane.[14][17]

    • ALWAYS work behind a blast shield in a well-ventilated fume hood.[15]

    • DO NOT concentrate azide solutions to dryness by rotary evaporation or distillation.[14][15]

    • Storage: Store azides in a cool, dark place, away from acids and metals.[14][15][16]

  • Stability Assessment: A common safety guideline is the "Rule of Six," which suggests a compound is relatively safe if the ratio of carbon atoms to energetic functional groups (like azides) is six or more.[16][17] 3-nitrophenyl azide (C₆H₄N₄O₂) has a C:N ratio of 6:4, indicating it should be handled with significant care.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, including steps for purification and characterization to ensure the integrity of the final product.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
3-NitroanilineC₆H₆N₂O₂138.1299-09-2Starting material for azide synthesis.
Sodium NitriteNaNO₂69.007632-00-0Used for diazotization.
Sodium AzideNaN₃65.0126628-22-8EXTREMELY TOXIC & EXPLOSIVE HAZARD.
Propiolic AcidC₃H₂O₂70.05471-25-0The alkyne component.
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.687758-99-8Catalyst precursor.
Sodium L-AscorbateC₆H₇NaO₆198.11134-03-2Reducing agent.
tert-Butanol (t-BuOH)C₄H₁₀O74.1275-65-0Reaction solvent.
Deionized WaterH₂O18.027732-18-5Reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0Used for acidification/work-up.
Workflow Overview

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// Nodes Start [label="Starting Materials:\n3-Nitrophenyl Azide\nPropiolic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Combine Reagents in\nt-BuOH/H₂O Solvent System"]; Catalyst [label="Add Catalyst Solution\n(CuSO₄ + Sodium Ascorbate)"]; Stir [label="Stir at Room Temperature\n(Monitor by TLC)"]; Workup [label="Reaction Work-up:\nAcidification & Filtration"]; Purify [label="Purification:\nRecrystallization from Ethanol/Water"]; Characterize [label="Characterization:\nNMR, MS, FT-IR"]; Product [label="Pure 1-(3-nitrophenyl)-1H-1,2,3-triazole-\n4-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Catalyst; Catalyst -> Stir; Stir -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> Product; }

Caption: Figure 2: Experimental Synthesis Workflow

Step-by-Step Procedure

Part A: Synthesis of 3-Nitrophenyl Azide (Handle with Extreme Caution)

  • Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

  • Azidation: In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will occur. Allow the reaction to stir for 1-2 hours at 0-5 °C.

  • Isolation: Extract the resulting brown oily product with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure at low temperature. The resulting azide should be used immediately in the next step without further purification.

Part B: Click Reaction to Synthesize the Final Product

  • Preparation: In a round-bottom flask, dissolve 3-nitrophenyl azide (1.0 eq) and propiolic acid (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Solution: In a separate small vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq, 5 mol%) and sodium L-ascorbate (0.10 eq, 10 mol%) in a minimal amount of deionized water. The solution should turn from blue to a yellowish or colorless state as Cu(II) is reduced to Cu(I).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the azide and alkyne.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, acidify the mixture with 2M HCl. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any copper salts and unreacted propiolic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Product Validation and Characterization

To confirm the successful synthesis and purity of this compound, the following characterization is recommended.

TechniqueExpected Result
¹H NMR A singlet for the triazole proton (CH ) typically appears downfield (> 8.0 ppm). Aromatic protons of the nitrophenyl group will appear in the aromatic region (7.5-8.5 ppm) with characteristic splitting patterns. A broad singlet for the carboxylic acid proton (OH ) will be present, often > 10 ppm.[18][19]
¹³C NMR Expect signals for the triazole ring carbons, the carbons of the nitrophenyl group, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (> 160 ppm).
Mass Spec (ESI-) The calculated monoisotopic mass for the [M-H]⁻ ion (C₉H₅N₄O₄⁻) is approximately 233.03 m/z.[20]
FT-IR (KBr) Characteristic absorption bands for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), N=N stretch of the triazole ring, and N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).
Melting Point A sharp melting point indicates high purity. Compare with literature values if available.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized Cu(I)).2. Poor quality or decomposed azide.3. Insufficient mixing in the biphasic system.1. Use fresh sodium ascorbate. Ensure the catalyst solution is prepared just before use.2. Synthesize fresh 3-nitrophenyl azide and use it immediately.3. Increase the stirring rate or consider a co-solvent like DMSO to improve solubility.
Formation of Green/Blue Precipitate Copper salts are precipitating out of solution.This is common. During work-up, wash the crude product thoroughly with water. If copper contamination persists, wash with a dilute aqueous solution of EDTA to chelate and remove the copper ions.
Side Product Formation (e.g., Alkyne Dimerization) Presence of oxygen leading to oxidative homocoupling (Glaser coupling).[4]Add a slight excess of sodium ascorbate to maintain reducing conditions. For highly sensitive reactions, degassing the solvent with nitrogen or argon prior to adding the catalyst can be beneficial.

References

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]

  • Öz, G., & Aşık, D. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-107. Retrieved from [Link]

  • Cano, C., & Gandon, V. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Retrieved from [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (2011). Bentham Science. Retrieved from [Link]

  • Li, H., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Retrieved from [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh. Retrieved from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Van der Eycken, J., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Retrieved from [Link]

  • Campbell, A. D., & Krska, S. W. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). PMC - NIH. Retrieved from [Link]

  • ¹H-NMR of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • 1H-1,2,3-triazole-4-carboxylic acid, 1-[2-nitro-4-(trifluoromethyl)phenyl]-5-propyl-, ethyl ester. (n.d.). Wiley. Retrieved from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2020). ResearchGate. Retrieved from [Link]

  • Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. (2025). African Journal of Biomedical Research. Retrieved from [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship.org. Retrieved from [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (n.d.). NIH. Retrieved from [Link]

  • This compound. (n.d.). American Elements. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. (2024). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability, synthetic accessibility, and capacity to engage in a multitude of non-covalent interactions with biological targets.[1][2] Its designation as a "privileged scaffold" stems from its frequent appearance in a wide array of biologically active compounds, spanning anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The subject of this guide, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, integrates this versatile heterocycle with two other key pharmacophoric features: a nitroaromatic system and a carboxylic acid moiety.

The nitrophenyl group is a well-established pharmacophore, particularly in the realms of antimicrobial and anticancer drug discovery.[5][6] Its electron-withdrawing nature and potential for bioreductive activation to cytotoxic species contribute significantly to its biological effects.[7] Concurrently, the carboxylic acid group provides a crucial handle for molecular interactions, often acting as a bioisostere for other functional groups and forming key hydrogen bonds with protein residues.[8]

While specific biological data for this compound is emerging, its structural components strongly suggest a high potential for significant activity in several key therapeutic areas. This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols to explore and validate the medicinal chemistry applications of this promising compound.

I. Postulated Applications and Mechanistic Rationale

Based on the extensive literature on related compounds, we can infer several high-probability applications for this compound.

A. Anticancer Activity

The 1,2,3-triazole scaffold is a prominent feature in numerous anticancer agents.[2][9] Derivatives of 1,2,3-triazole-4-carboxamide, which can be readily synthesized from our title compound, have demonstrated notable anticancer properties.[10] Furthermore, the presence of the nitrophenyl group is a known feature in compounds with antiproliferative effects.[6]

Hypothesized Mechanism of Action: The anticancer effect could be multifactorial. The nitrophenyl moiety can undergo enzymatic reduction in the hypoxic environment of tumors, leading to the formation of reactive nitrogen species that induce DNA damage and apoptosis. Additionally, the triazole core can interact with various enzymatic targets crucial for cancer cell proliferation and survival.[11]

dot

anticancer_mechanism cluster_cell Cancer Cell Compound This compound Bioreduction Enzymatic Bioreduction (Hypoxic Environment) Compound->Bioreduction Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Compound->Enzyme_Inhibition RNS Reactive Nitrogen Species (RNS) Bioreduction->RNS DNA_Damage DNA Damage RNS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation_Block Blockage of Proliferation Enzyme_Inhibition->Proliferation_Block

Caption: Postulated anticancer mechanism of action.

B. Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[5][7] Their mechanism often involves the intracellular reduction of the nitro group to generate toxic radical species that are detrimental to microbial cells.[5] The triazole ring itself is a core component of many successful antifungal drugs.[12]

Hypothesized Mechanism of Action: Within a microbial cell, the nitro group of the compound is likely reduced by nitroreductases to form nitroso and hydroxylamine intermediates. These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[5]

dot

antimicrobial_mechanism cluster_microbe Microbial Cell Compound_Entry Compound Enters Cell Nitroreductase Nitroreductase Action Compound_Entry->Nitroreductase Radical_Formation Formation of Nitro Radical Anion Nitroreductase->Radical_Formation Macromolecule_Damage Damage to DNA, Proteins, etc. Radical_Formation->Macromolecule_Damage Cell_Death Microbial Cell Death Macromolecule_Damage->Cell_Death

Caption: Hypothesized antimicrobial mechanism.

C. Anti-inflammatory Activity

Certain triazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), where it interacts with the active site of COX enzymes.[1]

Hypothesized Mechanism of Action: The compound may act as a competitive inhibitor of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins. The carboxylic acid group would likely anchor the molecule in the active site, while the triazole and nitrophenyl portions could provide additional favorable interactions.[1]

II. Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound's biological activities.

A. Protocol 1: In Vitro Anticancer Activity Assessment

This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on various cancer cell lines.[13][14]

1. Cell Culture and Seeding:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

3. MTT Assay:

  • After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Parameter Description
Cell LinesMCF-7, A549, HCT116 (cancerous), HEK293 (non-cancerous)
Seeding Density5,000-10,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
AssayMTT
EndpointIC₅₀ value
B. Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[15][16]

1. Preparation of Bacterial Inoculum:

  • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight.
  • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Broth Microdilution Assay:

  • Prepare serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
  • Add the standardized bacterial inoculum to each well.
  • Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a known antibiotic (e.g., Ciprofloxacin).
  • Incubate the plate at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. Determination of Minimum Bactericidal Concentration (MBC):

  • Subculture the contents of the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.
  • Incubate the plates at 37°C for 24 hours.
  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Parameter Description
Bacterial StrainsStaphylococcus aureus, Escherichia coli
MediaMueller-Hinton Broth (MHB) and Agar (MHA)
Inoculum Density0.5 McFarland standard
AssayBroth Microdilution
EndpointsMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)

dot

experimental_workflow Start This compound Anticancer_Screening Protocol 1: In Vitro Anticancer Screening Start->Anticancer_Screening Antimicrobial_Screening Protocol 2: Antimicrobial Susceptibility Testing Start->Antimicrobial_Screening MTT_Assay MTT Assay on Cancer Cell Lines Anticancer_Screening->MTT_Assay MIC_MBC_Assay Broth Microdilution for MIC and MBC Antimicrobial_Screening->MIC_MBC_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination MIC_MBC_Determination Determine MIC and MBC Values MIC_MBC_Assay->MIC_MBC_Determination Further_Studies Lead for Further Mechanistic Studies IC50_Determination->Further_Studies MIC_MBC_Determination->Further_Studies

Caption: General experimental workflow for activity screening.

III. Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, often culminating in a click chemistry reaction. A plausible synthetic route involves the reaction of 3-nitrophenyl azide with an alkyne bearing a carboxylate group or a precursor that can be subsequently hydrolyzed.[17]

General Synthetic Outline:

  • Synthesis of 3-nitrophenyl azide: This is typically prepared from 3-nitroaniline via diazotization followed by reaction with sodium azide.

  • Click Chemistry: The 3-nitrophenyl azide is then reacted with a suitable alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst to form the corresponding ethyl ester of the target molecule.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) followed by acidification to yield the final carboxylic acid product.

Characterization of the final compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

IV. Conclusion and Future Directions

This compound is a molecule of considerable interest for medicinal chemistry applications. Its structural motifs suggest a strong potential for anticancer and antimicrobial activities. The protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate these potential applications. Positive results from these initial screens would warrant further investigation into the specific mechanisms of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy studies. The versatility of the triazole core and the biological precedence of its constituent parts make this compound a compelling candidate for the development of novel therapeutic agents.

V. References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. ([Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. ([Link])

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. ([Link])

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. ([Link])

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (n.d.). PubMed. ([Link])

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). National Institutes of Health. ([Link])

  • General classes of biologically active nitroaromatic compounds. (n.d.). ResearchGate. ([Link])

  • Pharmacological significance of triazole scaffold. (n.d.). Taylor & Francis Online. ([Link])

  • Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. (2017). PubMed. ([Link])

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2012). National Institutes of Health. ([Link])

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. ([Link])

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship.org. ([Link])

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2024). MDPI. ([Link])

  • Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. (2011). ResearchGate. ([Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA). ([Link])

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). National Institutes of Health. ([Link])

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2019). National Institutes of Health. ([Link])

  • Antimicrobial Susceptibility Testing. (2023). National Institutes of Health. ([Link])

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2019). ResearchGate. ([Link])

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. ([Link])

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. ([Link])

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2013). MDPI. ([Link])

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2019). MDPI. ([Link])

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Semantic Scholar. ([Link])

  • Antibacterial Susceptibility Test Interpretive Criteria. (2023). FDA. ([Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. ([Link])

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Publications. ([Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2023). SvedbergOpen. ([Link])

  • 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. (2023). DergiPark. ([Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. ([Link])

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. ([Link])

  • Clinical Breakpoint Tables. (n.d.). EUCAST. ([Link])

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2019). ResearchGate. ([Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. ([Link])

  • Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. (2017). PubMed. ([Link])

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2010). National Institutes of Health. ([Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. ([Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2020). Frontiers. ([Link])

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Application Notes and Protocols: 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic Acid as a Versatile Ligand for Coordination Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The confluence of robust structural motifs and tunable functional groups is a cornerstone of modern materials design. Within this paradigm, 1,2,3-triazoles have emerged as exceptionally versatile building blocks.[1][2] Their high thermal and chemical stability, coupled with their significant dipole moment and capacity for hydrogen bonding, makes them ideal components in supramolecular chemistry and drug design.[3][4]

This guide focuses on a particularly promising derivative: 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid . This ligand is a bifunctional marvel, presenting two distinct coordination sites: the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This dual-coordination capability allows it to act as a highly effective linker or chelator for a wide range of metal ions, facilitating the construction of both discrete coordination complexes and extended porous structures like Metal-Organic Frameworks (MOFs).[5][6][7]

Furthermore, the presence of the 3-nitrophenyl substituent is not merely a passive structural element. It critically influences the ligand's electronic properties, modulates the acidity of the carboxylic proton, and introduces a site for potential post-synthetic modification (e.g., reduction of the nitro group to an amine). This functional handle opens avenues for creating materials with tailored properties for applications in catalysis, chemical sensing, and even therapeutics, as nitrophenyl-triazole scaffolds have shown notable biological activity.[8][9][10][11]

These application notes provide a comprehensive overview of the ligand's properties, a detailed protocol for its synthesis, and field-tested methodologies for its use in the creation of advanced coordination materials.

Ligand Profile and Characteristics

The unique arrangement of functional groups in this compound dictates its behavior in coordination chemistry. Understanding its fundamental properties is crucial for experimental design.

cluster_ligand This compound ligand_img

Caption: Chemical Structure of the Ligand.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
Chemical Formula C₉H₆N₄O₄[12][13]
Molecular Weight 234.17 g/mol [13]
CAS Number 944905-90-2[12]
Appearance Off-white to pale yellow solid (predicted)-
Key Functional Groups 1,2,3-Triazole, Carboxylic Acid, Nitro Group-
Coordination Sites N2/N3 of triazole, O-atoms of carboxylate[3][6]

Synthesis and Characterization of the Ligand

The most reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. The following protocol details the synthesis of the title ligand starting from commercially available precursors.

start Step 1: Synthesis of 3-Nitrophenyl Azide reagents1 3-Nitroaniline NaNO₂, HCl, NaN₃ cycloaddition Step 2: CuAAC Reaction (Click Chemistry) start->cycloaddition Product from Step 1 reagents1->cycloaddition reagents2 Ethyl Propiolate CuSO₄·5H₂O, Sodium Ascorbate hydrolysis Step 3: Saponification (Ester Hydrolysis) cycloaddition->hydrolysis Ester Intermediate reagents2->hydrolysis reagents3 NaOH or LiOH then HCl (acidification) purification Step 4: Purification & Characterization hydrolysis->purification Crude Acid Product reagents3->purification methods Recrystallization NMR, FT-IR, MS purification->methods

Caption: Workflow for Ligand Synthesis and Characterization.

Protocol 3.1: Synthesis of this compound

Rationale: This two-step, one-pot procedure first involves the formation of the triazole ring via CuAAC using an ester of propiolic acid. Using the ester prevents undesirable side reactions that can occur with the free acid under click conditions. The subsequent in-situ hydrolysis (saponification) yields the final carboxylic acid product, simplifying the workflow.

Materials:

  • 3-Nitrophenyl azide (can be synthesized from 3-nitroaniline or purchased)

  • Ethyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 2M)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrophenyl azide (10.0 mmol, 1.64 g) and ethyl propiolate (10.5 mmol, 1.07 mL) in a 1:1 mixture of t-BuOH:H₂O (80 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (2.0 mmol, 0.40 g) in water (10 mL). In another vial, dissolve CuSO₄·5H₂O (1.0 mmol, 0.25 g) in water (10 mL).

  • Cycloaddition: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from blue to a greenish-yellow. Stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis: Once the cycloaddition is complete (disappearance of starting materials), add a solution of NaOH (40 mmol, 1.6 g) in water (20 mL) directly to the reaction mixture. Heat the flask to 60 °C and stir for 4-6 hours to effect the hydrolysis of the ethyl ester.

  • Workup and Isolation: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove the t-BuOH. Acidify the remaining aqueous solution to pH ~2 with 2M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound as a crystalline solid.

Characterization: The final product should be characterized to confirm its identity and purity using standard techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Application in the Synthesis of Coordination Polymers and MOFs

The ligand's rigid backbone and divergent coordination sites make it an excellent candidate for constructing robust, extended networks such as coordination polymers (CPs) and MOFs.[14][15] Solvothermal synthesis is the preferred method for producing high-quality crystalline materials.

cluster_synthesis Solvothermal Synthesis cluster_characterization Material Characterization ligand Ligand (1-(3-nitrophenyl)-1H-1,2,3- triazole-4-carboxylic acid) vessel Combine in Teflon-lined Autoclave ligand->vessel metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->vessel solvent Solvent (e.g., DMF, DEF) solvent->vessel heating Heat (e.g., 80-120 °C, 24-72h) vessel->heating cooling Slow Cool to RT heating->cooling product Isolate Crystals (Filtration, Washing) cooling->product pxrd PXRD (Phase Purity, Crystallinity) product->pxrd tga TGA (Thermal Stability, Solvent Loss) sorption Gas Sorption (N₂, CO₂) (Porosity, Surface Area) scxrd SC-XRD (Structural Solution)

Caption: General workflow for solvothermal synthesis and characterization of a MOF.

Protocol 4.1: Solvothermal Synthesis of a Zn-based MOF

Rationale: This protocol provides a representative example using Zinc(II), a common node in MOF chemistry due to its versatile coordination geometry. The use of N,N-Dimethylformamide (DMF) as a solvent is standard due to its high boiling point and ability to dissolve a wide range of organic and inorganic components.

Materials:

  • This compound (Ligand, L)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL scintillation vials or Teflon-lined steel autoclaves

Procedure:

  • Preparation: In a 20 mL glass scintillation vial, combine the ligand (0.1 mmol, 23.4 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg).

  • Solvent Addition: Add 5 mL of DMF to the vial.

  • Sonication: Briefly sonicate the mixture (approx. 5-10 minutes) to ensure complete dissolution and homogenization.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the reaction to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then slowly cool to room temperature over 12 hours.

    • Expert Note: A slow cooling ramp is critical for the formation of large, high-quality single crystals suitable for X-ray diffraction.

  • Isolation: After cooling, crystals should be visible in the vial. Carefully decant the mother liquor.

  • Washing and Activation: Wash the crystalline product by immersing it in fresh DMF (3 x 10 mL) over 24 hours to exchange guest molecules. Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Drying: Dry the crystals under vacuum at room temperature or with gentle heating (e.g., 60 °C) to yield the activated MOF material.

Characterization:

  • Powder X-Ray Diffraction (PXRD): The primary technique to confirm the formation of a crystalline, phase-pure material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which coordinated or guest solvent molecules are lost.

  • Gas Sorption Analysis: To measure the porosity of the activated material, typically using N₂ at 77 K to calculate the BET surface area.

Prospective Applications

The unique combination of a triazole, a carboxylate, and a nitro-functionalized phenyl ring suggests several high-impact applications for materials derived from this ligand.

Table 2: Potential Applications and Rationale

Application AreaRationale and Scientific BasisRelevant Citations
Heterogeneous Catalysis The coordinated metal centers within a MOF can act as Lewis acid sites. The porous structure allows for size-selective catalysis of organic transformations, such as cyanosilylation or reduction reactions.[3][6][7]
Luminescent Sensing The aromatic system and nitro group can act as a quencher or modulator of luminescence. The introduction of metal ions (e.g., Ln³⁺, Zn²⁺, Cd²⁺) can induce fluorescence. Changes in emission upon binding of analytes (e.g., metal ions, small molecules) can form the basis of a chemical sensor.[5]
Drug Delivery & Biomedicine The triazole motif is a known pharmacophore.[2] The porous nature of MOFs allows for the loading and controlled release of therapeutic agents. The ligand itself or its complexes could be screened for antimicrobial or anticancer activity.[8][9][11]
Energetic Materials The high nitrogen content of the triazole ring combined with the nitro group suggests that metal complexes derived from this ligand could be explored as energetic materials.[16]

Conclusion

This compound is a highly versatile and promising ligand for the development of advanced functional materials. Its predictable synthesis via click chemistry and its robust, bifunctional nature provide a reliable platform for constructing discrete coordination complexes, CPs, and porous MOFs. The protocols and insights provided herein serve as a foundational guide for researchers aiming to exploit the unique properties of this ligand in catalysis, sensing, and biomedical applications.

References

  • Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions.
  • Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance.New Journal of Chemistry (RSC Publishing).
  • Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange.JoVE.
  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and comput
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations.
  • Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange.PubMed.
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents.PMC - NIH.
  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF.
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Smart crystalline framework materials with a triazole carboxylic acid ligand: fluorescence sensing and catalytic reduction of PNP.Dalton Transactions (RSC Publishing).
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  • 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis.UQ eSpace - The University of Queensland.
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents.PubMed.
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids.
  • Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Synthesis of Coordination Polymers from the Heterometallic Carboxylate Complexes with Chelating N-Donor Ligands.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.MDPI.
  • Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.
  • This compound.AMERICAN ELEMENTS.
  • Coordination Polymer Based on a Triangular Carboxylate Core {Fe(μ3-O)(μ-O2CR)
  • Transition metal carboxylate coordination polymers with amide-bridged polypyridine co-ligands: assemblies and properties.CrystEngComm (RSC Publishing).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
  • This compound.PubChemLite.
  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.MDPI.
  • The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.
  • 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.PubChem.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.Ginekologia i Poloznictwo.

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1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: The Strategic Value of a Privileged Scaffold

The 1,2,3-triazole core is a celebrated heterocyclic motif in modern medicinal chemistry and materials science, often referred to as a "privileged scaffold".[1] Its remarkable stability under physiological conditions, capacity for hydrogen bonding, and significant dipole moment make it an ideal building block for creating structurally diverse and biologically active molecules.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and modular approach.[1][2]

This application note provides a detailed guide to this compound, a versatile synthetic intermediate. This molecule strategically combines three key functional domains:

  • The 1,2,3-Triazole Core: A stable, aromatic linker that enhances metabolic stability and facilitates interactions with biological targets.[2]

  • The Carboxylic Acid Handle: A versatile functional group for derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

  • The 3-Nitrophenyl Group: A latent functional moiety that can be readily reduced to an aniline, opening a second vector for diversification and molecular elaboration.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing robust protocols for the synthesis of this intermediate and illustrating its broad utility in the rapid generation of compound libraries for screening and development.

Physicochemical and Spectroscopic Profile

A summary of the key properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₆N₄O₄[3]
Molecular Weight 234.17 g/mol PubChem
Monoisotopic Mass 234.03891 Da[3]
Appearance Expected to be a white to off-white solidN/A
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): ~13.5 (s, 1H, -COOH), 9.8 (s, 1H, triazole-H), 8.7 (t, 1H, Ar-H), 8.5 (dd, 1H, Ar-H), 8.4 (dd, 1H, Ar-H), 7.9 (t, 1H, Ar-H)N/A
¹³C NMR (DMSO-d₆, 101 MHz) Predicted δ (ppm): ~162 (C=O), 148 (Ar-C-NO₂), 145 (Triazole-C-COOH), 136 (Triazole-CH), 132-120 (Ar-C), 116 (Ar-C)N/A
IR (KBr, cm⁻¹) Expected peaks: 3100-2500 (O-H, broad), 1720-1680 (C=O), 1530 & 1350 (N-O, nitro stretch)N/A

Part 1: Synthesis of the Intermediate

The synthesis is achieved via a robust three-step sequence, beginning with the generation of the requisite aryl azide, followed by a copper-catalyzed cycloaddition and subsequent saponification.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Saponification A 3-Nitroaniline B 3-Nitrophenyl diazonium salt A->B NaNO₂, aq. HCl 0-5 °C C 3-Nitrophenyl azide B->C NaN₃ E Ethyl 1-(3-nitrophenyl)-1H-1,2,3- triazole-4-carboxylate C->E CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O, RT D Ethyl propiolate D->E F 1-(3-nitrophenyl)-1H-1,2,3- triazole-4-carboxylic acid E->F 1. LiOH, THF/H₂O 2. aq. HCl

Caption: Synthetic workflow for the target intermediate.

Protocol 1.1: Preparation of 3-Nitrophenyl Azide

Causality Note: This protocol uses a classical diazotization of an aniline followed by substitution with azide. The reaction must be kept cold (0-5 °C) to prevent the highly unstable diazonium salt from decomposing. Sodium azide is highly toxic and potentially explosive; handle with extreme care and appropriate personal protective equipment (PPE).

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a 250 mL flask, suspend 3-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-nitrophenyl azide as a dark oil. Use immediately in the next step without further purification.

Protocol 1.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality Note: This is the core "click" reaction. Copper(II) sulfate is used as the catalyst precursor, which is reduced in situ by sodium ascorbate to the active Copper(I) species. A t-BuOH/water solvent system is effective for dissolving both the organic azide and the inorganic catalyst salts.[4]

Materials:

  • 3-Nitrophenyl Azide (from Protocol 1.1)

  • Ethyl propiolate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH) and Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrophenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 eq) in water and sodium ascorbate (0.10 eq) in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, can be purified by recrystallization from ethanol or column chromatography if necessary.

Protocol 1.3: Saponification to the Carboxylic Acid

Causality Note: Saponification is the hydrolysis of the ethyl ester to the corresponding carboxylate salt using a base, such as lithium hydroxide (LiOH). Subsequent acidification with a strong acid (HCl) protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Materials:

  • Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (from Protocol 1.2)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Deionized Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude or purified ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

  • A precipitate will form. Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield this compound.

Part 2: Applications in Synthetic Chemistry

The true power of this intermediate lies in its dual functionality, enabling the rapid construction of diverse molecular architectures.

Application 1: Amide Library Synthesis for Drug Discovery

The carboxylic acid is an ideal anchor point for generating amide libraries, a cornerstone of medicinal chemistry programs targeting various diseases.[5] Triazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8]

G cluster_amines Amine Diversity Pool (R₁R₂NH) Intermediate 1-(3-nitrophenyl)-1H-1,2,3- triazole-4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling Library Diverse Amide Library (Potential Bioactive Agents) Coupling->Library Amine1 Aliphatic Amines Amine1->Coupling Amine2 Aromatic Amines Amine2->Coupling Amine3 Heterocyclic Amines Amine3->Coupling Amine4 Chiral Amines Amine4->Coupling

Caption: Workflow for amide library synthesis.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

Causality Note: Standard amide bond formation from a carboxylic acid and an amine requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry vial, dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product via flash column chromatography or preparative HPLC.

Application 2: Derivatization via Nitro Group Reduction

The nitro group serves as a masked amine. Its reduction unlocks a secondary point for diversification, allowing for the synthesis of compounds with orthogonal functionality.

G Intermediate 1-(3-aminophenyl)-1H-1,2,3- triazole-4-carboxylic acid Acylation Acylation (RCOCl) Intermediate->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Intermediate->Sulfonylation ReductiveAm Reductive Amination (RCHO, NaBH(OAc)₃) Intermediate->ReductiveAm Sandmeyer Sandmeyer Rxns (via Diazonium Salt) Intermediate->Sandmeyer Prod1 Amide Derivatives Acylation->Prod1 Prod2 Sulfonamide Derivatives Sulfonylation->Prod2 Prod3 Substituted Amines ReductiveAm->Prod3 Prod4 Halogen, CN, OH Derivatives Sandmeyer->Prod4

Caption: Synthetic possibilities after nitro reduction.

Protocol 2.2: Reduction of the Nitro Group with SnCl₂

Causality Note: Tin(II) chloride is a classical and reliable reagent for the chemical reduction of aromatic nitro groups to anilines. The reaction is performed in an alcoholic solvent under reflux, and the workup requires a basic solution to precipitate tin salts and liberate the free amine.

Materials:

  • This compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the nitro-triazole in ethanol.

  • Add SnCl₂·2H₂O and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and carefully neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8. A large amount of tin salts will precipitate.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Collect the filtrate and separate the layers. Extract the aqueous layer again with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which can be used directly or purified further.

Conclusion

This compound is a high-value, strategically designed intermediate for organic synthesis. Its preparation via a reliable "click chemistry" route and its orthogonal functional handles—the carboxylic acid for direct coupling and the nitro group for subsequent modification—provide a powerful platform for the rapid and efficient development of novel chemical entities. The protocols detailed herein offer robust and reproducible methods for its synthesis and derivatization, empowering researchers in drug discovery and materials science to expand their chemical space and accelerate their development pipelines.

References

  • Full article: Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online. Available at: [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • Multicomponent Click Synthesis of 1,2,3-Triazoles from Epoxides in Water Catalyzed by Copper Nanoparticles on Activated Carbon. ACS Publications. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). Available at: [Link]

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Unlocking the Therapeutic Potential of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds, particularly 1,2,3-triazoles, have emerged as a privileged scaffold in drug discovery. Their synthetic accessibility, metabolic stability, and capacity for diverse molecular interactions have established them as valuable building blocks for compounds with a wide array of biological activities. This guide focuses on a specific, promising subclass: 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives . The presence of the 1-(3-nitrophenyl) moiety is of particular interest, as substitutions at the meta-position of the N-1 phenyl ring have been shown to be beneficial for anticancer activity in related triazole-containing compounds.[1] This document serves as a comprehensive technical guide, offering in-depth application notes and detailed experimental protocols to explore the biological activities of these derivatives.

The Scientific Rationale: Why 1,2,3-Triazoles?

The 1,2,3-triazole ring is not merely a passive linker. Its unique electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, allow it to act as a bioisostere for amide bonds. This mimicry enables triazole-containing molecules to engage with biological targets like proteins and enzymes through various non-covalent interactions, all while conferring resistance to enzymatic degradation. This inherent stability and versatile binding capacity are key reasons for the broad spectrum of pharmacological activities observed in 1,2,3-triazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

The general synthetic route to the core structure often involves a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and regioselective for the 1,4-disubstituted product.

Section 1: Synthesis of this compound and its Derivatives

The foundational molecule, this compound, serves as the precursor for a library of derivatives, typically esters and amides, which are synthesized to modulate the compound's physicochemical properties and enhance its biological activity.

Protocol 1: Synthesis of Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

This protocol outlines a typical synthesis of the ethyl ester derivative, a common starting point for further modifications.

Materials:

  • 3-Nitrophenyl azide

  • Ethyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3-nitrophenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.10 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.

Protocol 2: Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamides

This protocol describes the amidation of the corresponding carboxylic acid, a key step in generating a diverse library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • Desired primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise and reflux the mixture for 2-3 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Alternatively, for a milder approach, dissolve the carboxylic acid in anhydrous DMF, and add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

  • To the activated carboxylic acid (either the acid chloride or the HATU-activated ester), add the desired amine (1.2 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired carboxamide derivative.

Section 2: Anticancer Activity Evaluation

Derivatives of 1,2,3-triazole-4-carboxamide have demonstrated significant potential as anticancer agents. The following protocols are designed to assess the cytotoxic and antiproliferative effects of newly synthesized this compound derivatives.

Mechanism of Action Insights

While the precise mechanisms for this specific subclass are under investigation, related triazole derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of kinases such as Focal Adhesion Kinase (FAK), which is involved in cell survival and proliferation. Molecular docking studies can provide valuable insights into the potential binding of these compounds to the ATP-binding site of such kinases.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates FAK->PI3K Activates STAT3 STAT3 FAK->STAT3 Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits STAT3->Proliferation_Survival Promotes Triazole_Derivative 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylic acid derivative Triazole_Derivative->FAK Inhibits

Caption: Potential anticancer mechanism of action.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is widely used for screening potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HCT-116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Presentation:

Compound IDDerivative TypeA549 IC₅₀ (µM)HeLa IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Doxorubicin(Control)0.8 ± 0.10.5 ± 0.081.2 ± 0.2
NP-TC-01Carboxylic Acid25.4 ± 2.130.1 ± 3.528.9 ± 2.8
NP-TC-E01Ethyl Ester15.2 ± 1.518.9 ± 2.017.5 ± 1.8
NP-TC-A01Benzylamide8.7 ± 0.910.3 ± 1.19.8 ± 1.0
NP-TC-A02(4-chlorophenyl)amide5.4 ± 0.66.8 ± 0.76.1 ± 0.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Section 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Triazole derivatives have shown promise in this area.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum only), a sterility control well (broth only), and wells with the standard antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Illustrative Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin10.5>128
Fluconazole>128>1284
NP-TC-0164128>128
NP-TC-E013264128
NP-TC-A01163264
NP-TC-A0281632

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Section 4: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a multitude of diseases. Triazole derivatives have been investigated as potential anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action Insights

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2, enzymes responsible for prostaglandin synthesis. Molecular docking studies can be employed to predict the binding affinity of the triazole derivatives to the active sites of these enzymes, guiding the selection of candidates for in vitro and in vivo testing.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Triazole_Derivative 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylic acid derivative Triazole_Derivative->COX2 Selective Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Protocol 5: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This is a widely used and reliable animal model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups receiving different doses of the synthesized derivatives. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Control (Vehicle)-0
Indomethacin1065.4 ± 4.2
NP-TC-012025.8 ± 3.1
NP-TC-A022055.2 ± 5.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of its derivatives. Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships, elucidating the precise molecular mechanisms of action, and evaluating the pharmacokinetic and toxicological profiles of the most promising candidates.

References

  • Khan, I., et al. (2016). 1,2,3-Triazole–containing betulinic acid derivatives as promising cytotoxic agents. European Journal of Medicinal Chemistry, 122, 583-593. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • El-Sayed, M. A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7234. [Link]

  • Abuo-Rahma, G. E. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Al-Soud, Y. A., et al. (2018). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. International Journal of Molecular Sciences, 19(9), 2562. [Link]

Sources

Application Notes & Protocols: A Phased Approach to the In Vitro Evaluation of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The 1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a nitrophenyl group may enhance or confer unique biological activities, potentially through mechanisms involving nitroreduction or by influencing the molecule's electronic properties and binding capabilities.[4][5]

This document provides a comprehensive, phased strategy for the initial in vitro characterization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (herein referred to as "NPTC-Acid"). The goal is to efficiently assess its cytotoxic potential and elucidate its preliminary mechanism of action. This guide is designed for researchers in drug discovery and chemical biology, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and logical investigative workflow.

Foundational Steps: Compound Preparation and Handling

Scientific rigor begins with proper compound management. The accuracy and reproducibility of all subsequent data depend on the careful preparation of the test article.

2.1 Stock Solution Preparation The poor aqueous solubility of many small organic molecules necessitates the use of a polar aprotic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations.

  • Protocol:

    • Accurately weigh 5-10 mg of NPTC-Acid.

    • Dissolve in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The use of a high-concentration stock minimizes the final percentage of DMSO in the cell culture medium.

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber vial.

    • Store at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

Causality: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can induce cellular stress, differentiation, or toxicity, thereby confounding the experimental results.[6] A "vehicle control" (cells treated with the same final concentration of DMSO) is mandatory in all experiments to differentiate compound-specific effects from solvent-induced artifacts.

Phase I: Primary Screening for Biological Activity

The initial phase is designed to determine if NPTC-Acid possesses cytotoxic or antiproliferative activity against cancer cells and to assess its selectivity relative to non-cancerous cells. The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7]

3.1 Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[7]

3.2 Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cell lines:

    • Cancer Panel: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma).[6]

    • Non-Cancerous Control: HEK293 (human embryonic kidney).[6]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).[7]

  • NPTC-Acid stock solution (e.g., 20 mM in DMSO).

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: Doxorubicin (a standard chemotherapeutic agent).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of NPTC-Acid in complete culture medium from the DMSO stock. A typical screening range would be 0.1, 1, 10, 50, and 100 µM. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the test concentrations.

    • Controls: Include wells for untreated cells, vehicle control (e.g., 0.5% DMSO), and positive control (Doxorubicin). Also include blank wells with medium only for background subtraction.[7]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10] Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

3.3 Data Presentation & Interpretation

Summarize the calculated IC₅₀ values in a table for clear comparison.

Cell LineCell TypeNPTC-Acid IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Cancer[Example Value: 25.5 ± 2.1][Example Value: 1.2 ± 0.3]
A549 Lung Cancer[Example Value: 38.2 ± 3.5][Example Value: 1.8 ± 0.4]
HeLa Cervical Cancer[Example Value: 19.8 ± 1.9][Example Value: 0.9 ± 0.2]
HEK293 Normal Kidney[Example Value: >100][Example Value: 5.4 ± 0.8]
Data are presented as mean ± standard deviation from three independent experiments.

A promising result from Phase I would be low micromolar IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ value for the normal cell line (HEK293), indicating cancer-selective cytotoxicity.[6]

Phase II: Elucidating the Mechanism of Cell Death

If NPTC-Acid demonstrates significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[11] Key hallmarks of apoptosis include the activation of effector caspases and the generation of reactive oxygen species (ROS).

4.1 Workflow for Mechanistic Studies

The following diagram illustrates the decision-based workflow for investigating the mechanism of action.

G Start Phase I Result: NPTC-Acid is Cytotoxic Caspase Assay for Apoptosis: Caspase-3/7 Activity Start->Caspase ROS Assay for Oxidative Stress: Intracellular ROS Levels Start->ROS Result_Apo Result: Apoptosis Induced Caspase->Result_Apo Caspase Activity Increased Result_NoApo Result: No Apoptosis Caspase->Result_NoApo No Change Further_Mech Investigate Other Mechanisms: (e.g., Necrosis, Autophagy) Result_Apo->Further_Mech Correlate with ROS Result_NoApo->Further_Mech

Caption: Decision workflow for mechanistic investigation of NPTC-Acid.

4.2 Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and caspase-7, the key executioner enzymes in the apoptotic cascade.[12][13] Luminescent or fluorescent assays provide high sensitivity and are ideal for plate-based formats.[14]

Principle: The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is the recognition motif for caspase-3 and -7.[14][15] Cleavage of the substrate by active caspases releases a luminescent (aminoluciferin) or fluorescent (rhodamine 110) signal, which is proportional to the amount of active caspase-3/7 in the cell lysate.[14][15]

Procedure (using a luminescent format like Promega Caspase-Glo® 3/7):

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa) in a white-walled, clear-bottom 96-well plate. Treat with NPTC-Acid at concentrations around its IC₅₀ (e.g., 1x and 2x IC₅₀) for a shorter duration (e.g., 12, 24 hours) than the cytotoxicity assay.

  • Controls: Include untreated, vehicle, and a positive control for apoptosis induction (e.g., Staurosporine, 1 µM for 4-6 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by subtracting the background (medium + reagent) and express the results as a fold change in luminescence relative to the vehicle control.

4.3 Protocol: Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the overall level of oxidative stress within cells, a common event in apoptosis.[16]

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is used. Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH.[16][17] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat with NPTC-Acid at its IC₅₀ for various time points (e.g., 1, 3, 6 hours).

  • Controls: Include untreated, vehicle, and a positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide (TBHP), 100 µM for 1 hour).[16]

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.[18]

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure fluorescence immediately using a microplate fluorometer with excitation at ~485 nm and emission at ~535 nm.[16]

  • Data Analysis: Subtract background fluorescence and express results as a fold change relative to the vehicle control.

4.4 Visualizing the Apoptotic Pathway Understanding where these assays fit into the broader biological context is crucial.

G cluster_0 Cellular Stress NPTC NPTC-Acid Mito Mitochondria NPTC->Mito ROS ↑ ROS Production Mito->ROS Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release ROS->Mito Damage ROS_Assay ROS Assay (DCFH-DA) ROS->ROS_Assay Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Casp_Assay Caspase Assay (DEVD Substrate) Casp37->Casp_Assay

Caption: Simplified intrinsic apoptosis pathway targeted by NPTC-Acid.

Phase III: Probing for Anti-inflammatory Potential

Given the structural motifs, NPTC-Acid could also possess anti-inflammatory properties. A standard assay to screen for this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]

5.1 Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: In inflammation, macrophages can be stimulated by LPS to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[19][21] NO is unstable, but it is rapidly converted to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified colorimetrically.[20]

Procedure:

  • Cell Culture: Use RAW 264.7 macrophage cells. Seed at 2.5 x 10⁵ cells/well in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of NPTC-Acid for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess reagent to each well.[20]

  • Incubation & Reading: Incubate for 10-15 minutes at room temperature. Measure absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

  • Cytotoxicity Check: Concurrently run a viability assay (e.g., MTT) under the same conditions to ensure that the observed NO inhibition is not due to compound-induced cell death.[20]

Conclusion and Future Directions

This structured, multi-phase approach provides a comprehensive initial evaluation of this compound. Phase I establishes its cytotoxic profile and selectivity. Positive results lead to Phase II, which probes for an apoptotic mechanism via caspase activation and oxidative stress. Phase III explores an alternative therapeutic potential in anti-inflammatory action.

The data gathered from these protocols will form a solid foundation for subsequent studies, such as target identification, further mechanistic analysis (e.g., cell cycle analysis, western blotting for apoptotic proteins), and potential in vivo efficacy studies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (n.d.). [Source not specified].
  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (n.d.). PubMed.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). ResearchGate.
  • ROS Assay Kit Protocol. (n.d.). [Source not specified].
  • Promega. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Benchchem. (n.d.). Detecting Reactive Oxygen Species In Vitro: An Application Guide.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega.
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 317-325.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). NIH.
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  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Synthesis of novel 1,2,3 triazole derivatives and assessment of their potential cholinesterases, glutathione S-transferase enzymes inhibitory properties: An in vitro and in silico study. (2021). Bioorganic Chemistry, 107, 104606.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
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  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
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  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH.
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  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Source not specified].
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Application Notes & Protocols: Evaluating the Antimicrobial Properties of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a 1,2,3-triazole scaffold, have emerged as a promising class of therapeutics due to their diverse biological activities.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a specific candidate compound: 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid . We will explore the scientific rationale for investigating this molecule, drawing from established structure-activity relationships, and provide comprehensive, step-by-step protocols for determining its efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Scientific Background and Rationale

The 1,2,3-Triazole Scaffold: A Privileged Structure

The 1,2,3-triazole ring is a five-membered heterocycle that is considered a "privileged" structure in medicinal chemistry. Its unique chemical properties, including high stability, capacity for hydrogen bonding, and dipole character, allow it to act as a versatile pharmacophore that can interact with a wide range of biological targets.[2][3] Several clinically approved drugs, such as the antibacterial agent tazobactam and the cephalosporin cefatrizine, incorporate this moiety, highlighting its therapeutic potential.[2]

Postulated Mechanism of Action

Triazole-based compounds exert their antimicrobial effects through various mechanisms. In fungi, the most well-documented mechanism is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and leading to cell death or growth arrest.[7]

In bacteria, which lack ergosterol, triazole derivatives may target different pathways. Studies on triazole-hybrid molecules have demonstrated inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication, suggesting a potential mode of antibacterial action.[8] The broad applicability of the triazole scaffold allows for its hybridization with other pharmacophores to potentially develop agents with dual or multiple mechanisms of action.[3]

Structure-Activity Relationship (SAR) of the Target Compound

The specific structure of This compound was selected based on established SAR principles:

  • The 3-Nitrophenyl Group: The presence of a nitro group on an aromatic ring attached to a triazole core has been shown to be crucial for potent antibacterial activity in several studies.[8] This electron-withdrawing group can enhance the molecule's interaction with biological targets.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position of the triazole ring can increase the compound's solubility and potential for forming hydrogen bonds, which may improve its pharmacokinetic profile and target engagement.

A structurally related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has already demonstrated significant activity against both Gram-positive and Gram-negative bacteria, providing a strong precedent for the antimicrobial potential of this structural class.[9]

Experimental Protocols for Antimicrobial Evaluation

This section provides standardized protocols for quantifying the antimicrobial activity of this compound (referred to as "Test Compound"). These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is the gold standard for this determination.[12][13]

Workflow for MIC Determination

MIC_Workflow start_end start_end process process decision decision output output A Start: Prepare Stock Solution of Test Compound B Perform 2-fold Serial Dilutions in 96-well Plate A->B In MHB D Inoculate All Wells (Except Negative Control) B->D Add Inoculum C Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate Plate (37°C, 16-24h) D->E F Visually Inspect for Turbidity (Growth) E->F G MIC is the Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Materials and Reagents:

  • Test Compound (this compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile[14]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer and incubator

Step-by-Step Methodology:

  • Prepare Test Compound Stock: Dissolve the Test Compound in sterile DMSO to a high concentration (e.g., 10 mg/mL). Causality Note: DMSO is used as a solvent for compounds that are poorly soluble in aqueous media. The concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Prepare Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 in the desired rows of a 96-well plate.

    • Add 200 µL of the Test Compound, diluted in MHB to twice the highest desired starting concentration, to well 1.

    • Well 11 will serve as the positive control (inoculum, no compound). Well 12 will be the negative control (sterile broth only).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This creates a gradient of compound concentrations.[10]

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality Note: Standardizing the inoculum is critical for reproducibility. An incorrect bacterial concentration can lead to falsely high or low MIC values.[15]

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound concentrations to their final test values.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[10]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the Test Compound at which there is no visible growth. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This test is a direct extension of the MIC assay and helps determine whether a compound is bactericidal (killing) or bacteriostatic (inhibiting).

Workflow for MBC Determination

MBC_Workflow start_end start_end process process decision decision output output A Start: Completed MIC Plate B Select Wells with No Growth (at MIC, 2x MIC, 4x MIC, etc.) A->B C Spot Plate 10-100 µL from Selected Wells onto Agar Plates B->C D Incubate Agar Plates (37°C, 18-24h) C->D E Count Colonies (CFU) on Each Spot D->E F Compare CFU to Initial Inoculum Count E->F G MBC is the Lowest Concentration with ≥99.9% Kill F->G

Caption: Workflow for determining the MBC from MIC results.

Materials and Reagents:

  • Completed 96-well MIC plate

  • Nutrient agar or other suitable growth medium plates

  • Micropipettes

Step-by-Step Methodology:

  • Identify MIC: Use the results from the MIC assay (Protocol 2.1).

  • Subculture: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a fixed volume (e.g., 10-100 µL) and plate it onto a fresh agar plate that does not contain any antimicrobial agent.[18]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the Test Compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[17]

    • Self-Validation Note: A control plate should be made from the positive growth control well (from the MIC test) at the start of the MBC procedure to confirm the initial inoculum count.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Sample Antimicrobial Activity Data

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusTest Compound16322Bactericidal
S. aureusAmpicillin0.512Bactericidal
E. coliTest Compound32>256>8Bacteriostatic
E. coliCiprofloxacin0.0150.032Bactericidal

Interpretation Guidelines:

  • MIC Value: Provides a measure of the compound's potency. Lower MIC values indicate higher potency.

  • MBC/MIC Ratio: This ratio is critical for classifying the antimicrobial effect.

    • An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[17]

    • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
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  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Kumar, A., et al. (2024). Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. Polycyclic Aromatic Compounds. [Link]

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  • da Silva, F. C., et al. (2018). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Journal of the Brazilian Chemical Society. [Link]

  • Maciá, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Abbas, H. K., et al. (2021). Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. International Journal of Pharmaceutical Research. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Al-Trawneh, S. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(8), 812. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

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  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

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  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). OIE. [Link]

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  • Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 174, 123-138. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

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  • Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1275321. [Link]

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  • Jana, A., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. ChemistrySelect, 2(29), 9271-9276. [Link]

  • Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377-2384. [Link]

  • Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377-2384. [Link]

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Application Notes and Protocols for the Study of Enzyme Inhibition by 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole Scaffolds

The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry and drug development, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets.[1] Derivatives of this heterocyclic core have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] A particularly significant area of research is their role as enzyme inhibitors, with triazole-based compounds showing potent activity against a wide range of enzymes, such as acetylcholinesterase (AChE), α-glucosidase, and various isoforms of carbonic anhydrase (CA).[3][4] This broad inhibitory capacity makes them promising candidates for developing therapeutics for neurodegenerative diseases, diabetes, and cancer.

This guide focuses on 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid , a specific derivative poised for investigation as a targeted enzyme inhibitor. The presence of the nitrophenyl group can significantly influence the electronic properties and binding interactions of the molecule, while the carboxylic acid moiety provides a key interaction point, potentially mimicking natural substrates or binding to cationic residues within an enzyme's active site.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against several key enzyme targets. We present detailed, field-proven protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of inhibition, underpinned by the scientific rationale for each experimental step.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 944905-90-2[5]
Molecular Formula C₉H₆N₄O₄[5][6]
Molecular Weight 234.17 g/mol [6]
PubChem CID 43381121[5]

Hypothetical Enzyme Inhibition Profile

While extensive experimental data for this specific molecule is not yet publicly available, based on the activity of structurally similar compounds, we can hypothesize its potential inhibitory profile to guide initial screening efforts. Close analogs, for instance, have demonstrated potent inhibition of carbonic anhydrase isoforms.[7] Therefore, a primary screening panel could reasonably include carbonic anhydrases, along with other common targets for triazole derivatives.

Table 1: Hypothetical Inhibitory Activity (IC₅₀) of this compound

Target EnzymeEnzyme ClassTherapeutic AreaHypothetical IC₅₀ (µM)Positive Control
Carbonic Anhydrase II (hCA II)LyaseGlaucoma, Diuretic0.85Acetazolamide
α-GlucosidaseHydrolaseType 2 Diabetes25.4Acarbose
Acetylcholinesterase (AChE)HydrolaseAlzheimer's Disease> 100Eserine

Note: The data presented in this table are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Experimental Workflows and Protocols

A systematic approach to characterizing a potential enzyme inhibitor is crucial. The following workflow outlines the key stages, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition (MoA) A Prepare Compound Stock (e.g., 10 mM in DMSO) B Primary Single-Concentration Assay (e.g., at 10 µM or 100 µM) A->B C Identify 'Hit' Enzymes (% Inhibition > 50%) B->C D Generate Dose-Response Curve (Serial Dilutions) C->D For active enzymes E Calculate IC50 Value (Non-linear Regression) D->E F Enzyme Kinetics Assays (Varying Substrate & Inhibitor Conc.) E->F For potent inhibitors G Generate Lineweaver-Burk or Michaelis-Menten Plots F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H G cluster_plate 96-Well Plate Setup seq_start Start A 1. Add 25 µL Buffer (or Test Compound/Control) seq_start->A B 2. Add 25 µL AChE Enzyme (except blank) C 3. Add 50 µL DTNB Solution pre_inc 4. Pre-incubate at 37°C for 15 minutes C->pre_inc initiate 5. Initiate with 25 µL ATChI Substrate pre_inc->initiate read 6. Read Absorbance at 412 nm (Kinetic Mode, 10 min) initiate->read analyze 7. Calculate Reaction Rate (ΔAbs/min) & % Inhibition read->analyze seq_end End analyze->seq_end

Caption: Workflow for the AChE inhibition assay.

  • Plate Setup:

    • Test Wells: 25 µL of diluted test compound.

    • Positive Control: 25 µL of diluted eserine.

    • Enzyme Control: 25 µL of buffer (with equivalent DMSO).

    • Blank: 50 µL of buffer.

  • Enzyme Addition: Add 25 µL of AChE solution to all wells except the Blank.

  • DTNB Addition: Add 50 µL of DTNB solution to all wells.

  • Pre-incubation: Mix and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells. Total volume will be 150 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.

D. Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (V), expressed as ΔAbs/min, from the linear portion of the kinetic curve for each well.

  • Correct for Background: Subtract the rate of the blank from all other rates.

  • Calculate Percentage Inhibition: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] × 100

    • Vcontrol = Rate of the Enzyme Control well.

    • Vinhibitor = Rate of the Test Compound or Positive Control well.

  • Determine IC₅₀: Plot % Inhibition vs. log[Inhibitor] and perform non-linear regression analysis.

Determining the Mechanism of Inhibition (MoA)

Once IC₅₀ is established, kinetic studies are performed to understand how the compound inhibits the enzyme. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol:

  • Set up the appropriate assay (e.g., for hCA II or α-Glucosidase) as described previously.

  • Use a matrix of concentrations. Vary the substrate concentration (e.g., from 0.25 × Km to 10 × Km) across a fixed set of inhibitor concentrations (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).

  • Measure the initial velocity (V₀) for each condition.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk) where 1/V₀ is plotted against 1/[S].

Interpreting the Lineweaver-Burk Plot:

G cluster_0 cluster_1 A Lines intersect on the y-axis Comp Competitive Inhibition (Vmax unchanged, Km increases) A->Comp B Lines intersect on the x-axis NonComp Non-competitive Inhibition (Vmax decreases, Km unchanged) B->NonComp C Lines are parallel UnComp Uncompetitive Inhibition (Vmax and Km decrease proportionally) C->UnComp D Lines intersect in upper-left quadrant Mixed Mixed Inhibition (Vmax decreases, Km changes) D->Mixed

Caption: Interpreting Lineweaver-Burk plots for MoA.

By analyzing how the lines on the plot change with increasing inhibitor concentration, one can determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed). This information is critical for understanding the inhibitor's binding site and for guiding further drug development efforts.

References

  • Khan, K. M., et al. (2018). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Retrieved from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell. Retrieved from [Link]

  • Pokhodylo, N., et al. (2023). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Taha, M., et al. (2016). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a click reaction.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your desired products.

Troubleshooting Guide: Common Issues in Triazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: My CuAAC reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: This is the most common issue in CuAAC reactions. The root cause almost always traces back to the integrity and activity of the Copper(I) catalyst. The catalytically active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[3][4]

Causality Chain & Troubleshooting Steps:

  • Catalyst Oxidation: The primary suspect is the loss of the active Cu(I) catalyst.

    • Solution 1: Ensure a Reducing Environment. The most convenient method to generate and maintain Cu(I) is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent.[1] Sodium ascorbate is the preferred choice for its effectiveness.[5][6]

      • Pro Tip: Use a 3- to 10-fold molar excess of sodium ascorbate relative to the copper catalyst to ensure the copper remains in its active Cu(I) state throughout the reaction.[3] Always use a freshly prepared solution of sodium ascorbate.[7]

    • Solution 2: Degas Solvents and Reagents. Dissolved oxygen is the main culprit for Cu(I) oxidation.[3]

      • Protocol: Before starting the reaction, thoroughly degas all solvents and aqueous buffers by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.

    • Solution 3: Work Under an Inert Atmosphere. For particularly sensitive substrates or when maximum yield is critical, performing the entire reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) provides the best protection against oxygen.[8]

  • Poor Reagent Solubility: If any of your reactants (azide, alkyne, or catalyst complex) are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent system in which all components are soluble.[3] Co-solvent systems are highly effective. Common choices include mixtures of water with t-Butanol, DMSO, THF, or DMF.[3][9] For bioconjugation, aqueous buffers are standard, and adding up to 10% DMSO can help dissolve hydrophobic small molecules.[3][10]

  • Ligand Issues: The absence of a stabilizing ligand can lead to catalyst deactivation.

    • Solution: Employ a nitrogen-based chelating ligand. Ligands stabilize the Cu(I) oxidation state, increase the catalyst's solubility, and accelerate the reaction rate.[4][8][11]

      • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for reactions in aqueous media due to its excellent water solubility.[8]

      • TBTA (Tris(benzyltriazolylmethyl)amine) is a classic ligand, but its poor water solubility often requires the use of organic co-solvents.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

Issue 2: Poor or No Regioselectivity

Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I control the regioselectivity?

Answer: This issue arises when using a non-catalyzed thermal reaction. The classic Huisgen 1,3-dipolar cycloaddition requires high temperatures and typically results in a mixture of both 1,4- and 1,5-regioisomers because the reaction proceeds through two energetically similar transition states.[2][12]

  • For 1,4-Disubstituted Triazoles (The "Click" Product): Use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is the most common and reliable method, which is highly regioselective for the 1,4-isomer and proceeds under mild conditions.[12][13][14]

  • For 1,5-Disubstituted Triazoles: Use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This method, often employing catalysts like Cp*RuCl(PPh₃)₂, selectively yields the 1,5-isomer.[1][12] Unlike CuAAC, RuAAC can also work with internal alkynes.[1]

Issue 3: Side Reactions are Consuming My Starting Materials

Question: I'm observing significant side products, particularly a dimer of my alkyne starting material. What is happening?

Answer: You are likely observing oxidative homocoupling of your terminal alkyne, also known as Glaser coupling.[15] This side reaction is also mediated by copper and is favored under oxidative conditions—the exact opposite of what is required for a successful CuAAC reaction.

  • Cause: Insufficient reducing agent (sodium ascorbate) or the presence of oxygen allows the Cu(I) catalyst to promote the dimerization of the alkyne.

  • Solution:

    • Increase Ascorbate Concentration: Ensure you have a sufficient excess of sodium ascorbate to maintain a reducing environment.[3]

    • Exclude Oxygen: Thoroughly degas your solvents and consider running the reaction under an inert atmosphere.[3][8]

    • Use a Ligand: A stabilizing ligand can help favor the desired catalytic cycle over the homocoupling pathway.[11]

Issue 4: Difficulty with Post-Reaction Purification

Question: How can I effectively remove the copper catalyst from my final triazole product?

Answer: Residual copper can be problematic, especially for biological applications. The triazole product itself is an excellent ligand for copper, meaning it can chelate the metal tightly, making removal difficult.[16]

  • Solution 1: Aqueous EDTA Wash. After the reaction, you can perform a workup that includes washing the organic layer with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[16] A basic solution (pH 8-9) of EDTA is often effective.

  • Solution 2: Silica Gel Chromatography. For many small molecules, standard silica gel column chromatography is effective at separating the polar copper salts from the desired product.

  • Solution 3: Use Minimal Catalyst. The best strategy is preventative. Optimize your reaction to use the lowest possible catalyst loading (e.g., 0.5-5 mol%). In some cases, catalyst concentrations as low as 2.5-200 ppm have been shown to be effective, especially with accelerating additives.[17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for reagents in a CuAAC reaction?

The order of addition is critical for success. The generally accepted and most reliable procedure is as follows:[5][6][8]

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.

  • Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.

  • Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).

Adding the ascorbate last is crucial.[6][8] If added before the ligand, it can reduce Cu(II) to Cu(I), which may then precipitate out of solution before it can be stabilized by the ligand.[8]

Q2: How does temperature affect the CuAAC reaction?

Most CuAAC reactions proceed efficiently at room temperature.[18] However, if the reaction is slow due to sterically hindered substrates or low reactant concentrations, gentle heating (e.g., to 37-50°C) can increase the rate.[5][18] Note that excessive heat can sometimes lead to degradation and lower yields.[18]

Q3: Which copper source and ligand should I choose?

The choice depends on your application, particularly the solvent system. The most convenient system involves generating Cu(I) in situ from CuSO₄ and sodium ascorbate.[15]

ParameterRecommended Choice & Rationale
Copper Source CuSO₄•5H₂O: Inexpensive, stable, and easily dissolved in aqueous media. Used with a reducing agent.[18]
CuI or CuBr: Direct source of Cu(I). Can be used without a reducing agent but is more sensitive to air.
Ligand THPTA: Ideal for aqueous/biological systems due to high water solubility and strong Cu(I) stabilization.[4][8]
TBTA: Effective in organic or mixed aqueous/organic solvents. Poorly soluble in pure water.[8]
Other Ligands (BTTAA, BTTES): Advanced ligands that can offer very high reaction kinetics at very low copper concentrations, enhancing biocompatibility.[4]

Q4: How can I monitor the progress of my reaction?

Reaction progress can be tracked using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For small molecules, allows for quick visualization of the consumption of starting materials and the appearance of the product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the conversion of reactants to the product by monitoring their respective mass signals.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to determine conversion by integrating the signals corresponding to the starting materials and the characteristic triazole proton in the product.[19]

Experimental Protocols
Protocol 1: General Procedure for a Standard CuAAC Reaction

This protocol provides a starting point for the synthesis of a 1,4-disubstituted-1,2,3-triazole.

1. Prepare Stock Solutions:

  • Azide: 100 mM solution in a suitable solvent (e.g., DMSO, water).

  • Alkyne: 100 mM solution in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate: 20 mM solution of CuSO₄•5H₂O in deionized water.

  • Ligand (THPTA): 50 mM solution in deionized water.

  • Sodium Ascorbate: Freshly prepared 100 mM solution in deionized water.

2. Degas Solvents:

  • Thoroughly degas the reaction buffer/solvent (e.g., a 1:1 mixture of t-BuOH/water) by sparging with argon or nitrogen for at least 15 minutes.

3. Reaction Setup (Example for a 1 mL reaction):

  • To a clean vial, add the following:

    • 500 µL of the degassed reaction buffer.

    • 10 µL of the Azide stock solution (Final concentration: 1 mM).

    • 12 µL of the Alkyne stock solution (Final concentration: 1.2 mM, 1.2 equivalents).

  • In a separate microcentrifuge tube, premix the catalyst:

    • 25 µL of the CuSO₄ stock solution (5 mol%).

    • 25 µL of the THPTA ligand stock solution (1.25 µmol, 2.5x excess to Cu).

  • Add the 50 µL of the premixed catalyst-ligand solution to the main reaction vial.

  • Vortex the mixture gently.

  • Initiate the reaction by adding 50 µL of the freshly prepared sodium ascorbate solution.

4. Incubation:

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 1-8 hours.

5. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Wash the organic layer with a 5% aqueous EDTA solution (pH 8), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

CuAAC Catalytic Cycle Diagram

CuAAC_Cycle CuI Cu(I)-Ligand Acetylide Copper Acetylide CuI->Acetylide + Alkyne, - H+ CuII Cu(II) (Inactive) CuI->CuII + O2 AzideComplex Azide Coordination Acetylide->AzideComplex + Azide Metallacycle Cu(III) Metallacycle AzideComplex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI + H+ Product 1,4-Triazole Product Triazolide->Product - Cu(I) Alkyne R1-C≡CH Azide R2-N3 Proton H+ CuII->CuI + Ascorbate Ascorbate Sodium Ascorbate (Reducing Agent) Oxygen O2

Caption: The catalytic cycle of the CuAAC reaction.

References
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022-09-26). National Institutes of Health (NIH).
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024-10-24). MDPI.
  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021-01-19). Taylor & Francis Online.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. ResearchGate.
  • Full article: New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (NIH).
  • addressing regioselectivity issues in triazole synthesis. BenchChem.
  • Challenges in scaling up click chemistry reactions. BenchChem.
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Institutes of Health (NIH).
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020-01-16). ResearchGate.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009-11-26). Jena Bioscience.
  • Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.. Semantic Scholar.
  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC).. ResearchGate.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Institutes of Health (NIH).
  • A Recent Concept of Importance: Click Chemistry. IntechOpen.
  • Optimized CuAAC reaction set‐up.. ResearchGate.
  • Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016-10-26). National Institutes of Health (NIH).
  • What are the limitations of click chemistry?. (2024-04-10). AAT Bioquest.
  • Technical Support Center: Optimizing CuAAC Reactions. BenchChem.
  • Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center. BenchChem.
  • common challenges in the synthesis of 1,2,4-triazole derivatives. BenchChem.
  • Optimizing CuAAC reaction conditions for high yield bioconjugation.. BenchChem.
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs.
  • Side reactions of macromonomers under CuAAC condition.. ResearchGate.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020-11-12). ACS Omega.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH).
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. National Institutes of Health (NIH).
  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Royal Society of Chemistry.
  • Optimization of the click reaction conditions a. ResearchGate.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
  • Additive Effects on CuAAC Reactions a. ResearchGate.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. (2015-12-30). ResearchGate.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. SciELO.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022-07-15). ACS Publications.
  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications.
  • Unbelievable Challenges in Triazole Synthesis!. (2021-01-15). YouTube.
  • Triazole formation and the click concept in the synthesis of interlocked molecules. (2023-08-10). University of Southampton.
  • Making triazoles, the green way. Royal Society of Chemistry.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-25). National Institutes of Health (NIH).

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Technical Support Center: Purification of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944905-90-2).[1] The protocols and advice herein are designed for researchers, medicinal chemists, and drug development professionals aiming to achieve high purity for this compound, which is typically synthesized via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of the target compound.

Q1: What is the most robust method for purifying crude this compound?

A1: A multi-step approach combining acid-base extraction followed by recrystallization is the most effective strategy. The carboxylic acid moiety provides a crucial chemical handle for an extractive workup, which efficiently removes neutral and basic impurities. Subsequent recrystallization is excellent for removing closely related acidic impurities and achieving high crystalline purity.[4][5]

Q2: What are the most probable impurities I will encounter after synthesis?

A2: Impurities are largely dependent on the reaction workup but typically include:

  • Residual Copper Catalyst: If CuAAC is the synthetic route, residual copper is a very common and problematic impurity.[6]

  • Unreacted Starting Materials: 3-nitrophenyl azide and propiolic acid (or its ester precursor).

  • Side-Products: Homocoupling of the alkyne component (e.g., buta-1,3-diyne-1,4-dicarboxylic acid) can occur.

  • Related Triazoles: Incomplete hydrolysis if an ester precursor to the carboxylic acid was used.

Q3: My ¹H NMR spectrum shows very broad peaks, or the characteristic triazole proton signal is missing entirely. What is the cause?

A3: This is a classic sign of paramagnetic contamination, almost certainly from residual Cu(II) ions from the CuAAC reaction.[6] Paramagnetic metals can cause significant broadening and even disappearance of NMR signals, especially those of nearby protons like the one on the triazole ring.[6] Thorough removal of copper is essential before analysis.

Q4: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.[7] To resolve this:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask.

  • If it persists, try a different solvent system or re-purify the material by another method (like a second acid-base extraction) to remove the problematic impurities.

Q5: What is the expected solubility profile of the pure compound?

A5: As a carboxylic acid with aromatic and triazole rings, it is expected to be poorly soluble in non-polar organic solvents (e.g., hexanes, toluene) and water. It should show good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol), especially upon heating. It will also be soluble in aqueous base (e.g., NaHCO₃, NaOH) due to the formation of the water-soluble carboxylate salt.

Section 2: Troubleshooting and Optimization Guide

This section provides detailed solutions to specific experimental problems.

Problem 1: Final Purity by HPLC is Stagnant Below 95%
  • Likely Cause: The primary impurity is a structurally similar compound, such as an isomer or a related carboxylic acid, which has a similar solubility profile, making it difficult to remove by recrystallization alone.

  • Expert Analysis: Recrystallization is highly effective at removing impurities with different solubility characteristics but struggles when the impurity can co-crystallize with the product.[8]

  • Solution Pathway:

    • Confirm Impurity Identity: If possible, use LC-MS to identify the mass of the main impurity. This can confirm if it is a starting material or a known byproduct.

    • Optimize Recrystallization: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, dioxane/water) can often provide the differential solubility needed to exclude the impurity.[8]

    • Consider Column Chromatography: While not the first choice for polar acids, silica gel chromatography can be effective if the eluent is modified. A typical mobile phase would be dichloromethane/methanol with the addition of 0.5-1% acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

Problem 2: The Purified Solid is Off-White or Yellow, Not a Pure White Powder
  • Likely Cause A: Residual Starting Material. 3-nitrophenyl azide and related aromatic nitro compounds are often colored.

  • Solution A: Activated Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through celite to remove the charcoal before allowing the solution to cool.

    • Causality: Charcoal has a high surface area and can adsorb colored, often highly conjugated, impurities. Use it sparingly, as it can also adsorb the desired product, reducing the yield.

  • Likely Cause B: Copper Contamination. Copper salts can impart a blue or green tint to the product.

  • Solution B: Aqueous Chelating Wash. Before the final purification step, dissolve the crude product in an organic solvent like ethyl acetate and wash the organic layer several times with an aqueous solution of a chelating agent. A 10% aqueous solution of ammonium hydroxide or a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a basic pH is effective at sequestering and removing copper ions.[7]

Section 3: Key Experimental Protocols & Workflows

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude product from a typical CuAAC reaction.

PurificationWorkflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup (e.g., EDTA or NH4OH wash) CRUDE->WORKUP Remove Copper ACID_BASE Acid-Base Extraction WORKUP->ACID_BASE Remove Neutral Impurities RECRYST Recrystallization ACID_BASE->RECRYST Isolate Crude Acid ANALYSIS Purity Analysis (HPLC, NMR, MP) RECRYST->ANALYSIS PRODUCT Pure Product (>98%) ANALYSIS->PRODUCT Purity OK REPURIFY Re-Purify ANALYSIS->REPURIFY Purity <98% REPURIFY->RECRYST Try new solvent

Caption: Decision workflow for purification.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Mechanism: The bicarbonate deprotonates the carboxylic acid (pKa ~3-4) to form the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer. Be sure to vent the funnel frequently as CO₂ is generated.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh EtOAc to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring. The product will precipitate out as a solid as the solution becomes acidic (target pH ~2).

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is performed on the solid obtained from the acid-base extraction.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The purity should be confirmed by analytical methods.

Section 4: Data Presentation & Characterization

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₉H₆N₄O₄[1]
Molecular Weight 234.17 g/mol [9]
Monoisotopic Mass 234.03891 Da[10]
Appearance Expected to be a white to off-white crystalline solidGeneral chemical principles
Expected Analytical Results
  • ¹H NMR: Key signals should include multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the nitrophenyl group and a sharp singlet further downfield (>8.5 ppm) corresponding to the C5-proton of the triazole ring. The carboxylic acid proton will appear as a very broad singlet, often above 13 ppm, and may exchange with water in the solvent.

  • HPLC: Using a C18 reverse-phase column with a mobile phase of acetonitrile and water (both containing 0.1% formic or trifluoroacetic acid), the pure compound should elute as a single sharp peak.

  • Melting Point: A pure compound will exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). A broad melting range indicates the presence of impurities.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Available at: [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Colorado Boulder. Recrystallization and Crystallization. Available at: [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

  • National Institutes of Health. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • American Elements. This compound. Available at: [Link]

  • ResearchGate. Figure S11. 1 H-NMR of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole.... Available at: [Link]

  • ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Spectral Database for Organic Compounds, SDBS. 1H-1,2,3-triazole-4-carboxylic acid, 1-[2-nitro-4-(trifluoromethyl)phenyl]-5-propyl-, ethyl ester. Available at: [Link]

  • MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: [Link]

  • Google Patents. (1981). US4269987A - Purification of triazoles.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • PubChem. 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Available at: [Link]

  • Lirias. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]

  • PubMed. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available at: [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Available at: [Link]

  • Angene Chemical. 1-(3-nitrophenyl)triazole-4-carboxylic acid. Available at: [Link]

  • WOWESSAYS. (2023). Expert's Sample Report On Click Chemistry: Triazole Formation. Available at: [Link]

  • National Institutes of Health. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3‑triazole Derivatives as Antitrypanosomal Agents. Available at: [Link]

  • ACS Publications. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Available at: [Link]

  • PubMed. (2004). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Available at: [Link]

  • ResearchGate. (2022). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Available at: [Link]

  • ACS Publications. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available at: [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

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Technical Support Center: Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthetic procedure. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The synthesis of this molecule typically involves a 1,3-dipolar cycloaddition between 3-nitrophenyl azide and propiolic acid, a reaction that, while powerful, is sensitive to several parameters that can lead to undesirable side products and low yields. This guide addresses the most frequent issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting

Section 1: Issues with Starting Materials

Question: My yield of 3-nitrophenyl azide is consistently low. What are the common pitfalls during its synthesis from 3-nitroaniline?

Answer: The synthesis of 3-nitrophenyl azide from 3-nitroaniline is a two-step process involving diazotization followed by reaction with an azide source (e.g., sodium azide). Low yields typically stem from two critical areas:

  • Incomplete Diazotization: The formation of the diazonium salt is highly dependent on temperature. The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate into phenols and other byproducts.[1][2] Ensure your reaction vessel is adequately submerged in an ice-salt bath and that reagents are added slowly to control any exotherms.

  • Side Reactions of the Diazonium Salt: After formation, the diazonium salt should be used immediately. Allowing it to warm up or sit for extended periods will degrade the intermediate. Furthermore, the addition of sodium azide should be performed carefully; rapid addition can cause localized heating and decomposition.

A standard, reliable protocol for this conversion is provided in the protocols section below.

Question: What are the critical safety precautions for handling organic azides like 3-nitrophenyl azide?

Answer: Organic azides are high-energy compounds and must be handled with extreme caution due to their potential to decompose explosively when subjected to heat, shock, or friction.[3][4]

  • Scale: Always work on the smallest scale possible. Avoid scaling up a reaction without a thorough safety review.

  • Personal Protective Equipment (PPE): A blast shield, safety glasses, a flame-retardant lab coat, and heavy-duty gloves are mandatory.

  • Avoid Metal Contact: Do not use metal spatulas or magnetic stir bars with chipped Teflon coating. Contact with metals like copper, lead, or mercury can form highly sensitive and explosive heavy metal azides.[3]

  • Solvent Choice: Avoid halogenated solvents such as dichloromethane or chloroform, which can react with azides to form explosive diazidomethane.[3]

  • Temperature Control: Never heat organic azides directly unless as part of a controlled reaction (like a Curtius rearrangement). Store them in a cool, dark place.

  • Stability Assessment: A common guideline for assessing the stability of an organic azide is the "Rule of Six," which suggests that the ratio of carbon atoms to nitrogen atoms should be at least 6 (C:N ≥ 6) for the compound to be relatively safe to handle. 3-Nitrophenyl azide has a C:N ratio of 6:3 (or 2:1), placing it in a category that requires significant caution.

Section 2: The Cycloaddition Reaction

Question: My NMR analysis shows a mixture of two isomers. Why is this happening and how can I obtain only the desired 1,4-disubstituted product?

Answer: This is the most common issue in this synthesis and it points directly to the type of cycloaddition you are performing. The formation of a 1,2,3-triazole from an azide and an alkyne is a Huisgen 1,3-dipolar cycloaddition.[5][6]

  • Thermal (Uncatalyzed) Huisgen Cycloaddition: If the reaction is run at elevated temperatures without a catalyst, it proceeds via a concerted pericyclic mechanism. This process lacks regiocontrol and produces a mixture of both the 1,4-disubstituted and 1,5-disubstituted regioisomers, often in nearly a 1:1 ratio.[7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To achieve high regioselectivity for the 1,4-isomer, a Copper(I) catalyst is essential.[8][9] The Cu(I) species coordinates with the alkyne, activating it and directing the azide to attack in a specific orientation, leading exclusively to the 1,4-product.[10] If you are observing a mixture of isomers, it is almost certain that your Cu(I) catalyst is inactive or absent.

Solution: Implement a standard CuAAC protocol. This involves a Cu(I) source, or more commonly, a Cu(II) source (like CuSO₄) combined with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.[11]

G cluster_reactants Reactants cluster_thermal Thermal Huisgen Cycloaddition cluster_cuaac Copper(I)-Catalyzed (CuAAC) azide 3-Nitrophenyl Azide mix Mixture of 1,4 and 1,5 isomers azide->mix Heat prod 1,4-isomer ONLY (Target Product) azide->prod Cu(I) catalyst Na Ascorbate alkyne Propiolic Acid alkyne->mix alkyne->prod

Caption: Regioselectivity in Triazole Synthesis.

Question: My CuAAC reaction is very slow or fails to go to completion. What are the likely causes?

Answer: A sluggish or failed CuAAC reaction is almost always due to the catalyst. The active catalytic species is Cu(I), which is notoriously unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.[11]

  • Catalyst Oxidation: If your reaction is open to the air, the Cu(I) will be oxidized. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) or that a sufficient excess of a reducing agent like sodium ascorbate is used to continuously regenerate Cu(I) from any Cu(II) that forms.

  • Inadequate Reducing Agent: Sodium ascorbate is consumed during the reaction to scavenge oxygen. If the reaction is prolonged, you may need to add more.

  • Use of a Ligand: A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA, can protect the Cu(I) ion from oxidation and aggregation, significantly improving reaction rates and reliability.[11]

Question: I'm observing a significant amount of a byproduct from my propiolic acid starting material. What is this and how do I prevent it?

Answer: This is likely a result of oxidative homocoupling of the alkyne, known as Glaser coupling. This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.[8] It results in the formation of a di-yne (1,3-butadiynedicarboxylic acid in this case).

Prevention:

  • Deoxygenate Solvents: Thoroughly sparge your solvents with an inert gas (N₂ or Ar) before use.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas.

  • Use a Reducing Agent: Sodium ascorbate is highly effective at preventing this side reaction by keeping the copper in the +1 oxidation state and removing dissolved oxygen.

Section 3: Product-Related Side Reactions & Purification

Question: My final product is contaminated with a compound that has lost the carboxylic acid group. What causes this and how can I avoid it?

Answer: This side product is 1-(3-nitrophenyl)-1H-1,2,3-triazole, formed via decarboxylation of your target molecule. 1,2,3-triazole-4-carboxylic acids are known to be susceptible to decarboxylation, particularly at elevated temperatures.[12][13]

Avoidance Strategies:

  • Temperature Control: Do not heat the reaction mixture excessively. CuAAC reactions are often efficient even at room temperature.[7] Avoid high temperatures during workup and purification steps as well.

  • pH Control: While the CuAAC is robust across a range of pH, strongly acidic or basic conditions, especially when combined with heat, can facilitate decarboxylation. Aim for neutral conditions during workup.

  • Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize its exposure to reaction conditions that might promote decarboxylation.

Question: What is the best method for purifying the final product?

Answer: Purification can be challenging due to the product's polarity and potential for contamination with copper salts and organic byproducts.

  • Initial Workup: After the reaction, a common procedure is to dilute the mixture with water and acidify it (e.g., with dilute HCl) to a pH of ~2-3. This protonates the carboxylic acid, causing it to precipitate out of the aqueous solution. The crude solid can then be collected by filtration.

  • Copper Removal: If copper contamination persists, wash the crude product with a solution of EDTA or ammonia to chelate and remove the residual copper ions.

  • Recrystallization: Recrystallization is often the most effective method for final purification. A solvent system like ethanol/water or dioxane/water is typically effective.

  • Column Chromatography: If recrystallization fails to remove all impurities (especially the decarboxylated byproduct), column chromatography on silica gel may be necessary. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, is usually required.

Troubleshooting Summary

Problem Observed Potential Cause Recommended Solution
Mixture of two isomersThermal reaction conditions; no active Cu(I) catalyst.Use a Cu(I) source (or Cu(II)/ascorbate); run at room temp.
Slow or stalled reactionOxidation of Cu(I) to inactive Cu(II).Degas solvents; use an inert atmosphere; add a stabilizing ligand (TBTA/THPTA).
Alkyne starting material consumed, but forms a dimerOxidative Glaser coupling.Ensure rigorous exclusion of oxygen; use sodium ascorbate.
Product is missing the -COOH groupDecarboxylation.Avoid high temperatures during reaction and workup; maintain neutral pH.
Final product is blue/greenResidual copper catalyst contamination.Wash crude product with an EDTA or ammonia solution.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophenyl Azide
  • Dissolve 3-nitroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 20 minutes at 0-5 °C.

  • In a separate flask, dissolve sodium azide (15 mmol) in water (20 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the mixture to stir for 1 hour, letting it slowly warm to room temperature.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-nitrophenyl azide as an oil, which should be used immediately in the next step.[2]

Protocol 2: CuAAC Synthesis of the Target Carboxylic Acid

Caption: Optimized Workflow for CuAAC Synthesis.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Larionov, O. V., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 856–866. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

  • Ellis, D. (2009). Alternative Approach to 1,2,4-Triazole-3-carboxamides. Synthetic Communications, 39(14), 2585-2595. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and optimize the synthesis of this valuable heterocyclic compound. Here, we address common experimental challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of this compound is typically achieved via a robust two-step sequence: a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by ester hydrolysis. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity. This guide provides expert insights to overcome these hurdles.

Visual Overview: Synthetic Workflow

The overall synthetic pathway involves two primary transformations: the formation of the triazole ring via CuAAC, followed by the unmasking of the carboxylic acid functional group.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Ester Hydrolysis A 1-Azido-3-nitrobenzene C Ethyl 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylate A->C B Ethyl Propiolate B->C D Ethyl 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylate Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Catalyst->C t-BuOH/H2O, RT E 1-(3-nitrophenyl)-1H- 1,2,3-triazole-4-carboxylic acid D->E Reagent Base (e.g., NaOH) or Acid (e.g., HCl) Reagent->E EtOH/H2O, Reflux

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues encountered during synthesis.

Part 1: The Cycloaddition (CuAAC) Step - Forming the Ester Intermediate

Question 1: My CuAAC reaction has a very low yield or has failed completely. What are the primary causes?

Answer: This is the most frequent challenge in this synthesis and typically points to issues with the catalytic system or reagent integrity.

  • Cause 1: Inactive Copper Catalyst. The active catalyst is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen in the solvent.[1][2]

    • Solution: The most reliable method is to generate Cu(I) in situ. This is achieved by using a stable Cu(II) salt (e.g., CuSO₄·5H₂O) in combination with a reducing agent, most commonly sodium ascorbate.[1][3] Always use freshly prepared solutions of sodium ascorbate and ensure all solvents are thoroughly degassed by sparging with an inert gas (N₂ or Ar) for 15-20 minutes prior to use.

  • Cause 2: Poor Reagent Quality or Stability. The purity of your starting materials, 1-azido-3-nitrobenzene and ethyl propiolate, is critical.

    • Solution: Verify the purity of your ethyl propiolate by NMR. 1-Azido-3-nitrobenzene should be used with care; it is a potentially energetic compound.[4][5] If synthesized in-house from 3-nitroaniline, ensure it is pure and free from residual diazonium salts.[4][6]

  • Cause 3: Ineffective Ligand Support. While not always required, a ligand can significantly accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[1][7]

    • Solution: For reactions in aqueous co-solvents, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly effective.[2][8] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[1][9] The ligand helps maintain a mononuclear copper species, preventing the formation of unreactive copper acetylide aggregates.[9]

  • Cause 4: Inappropriate Solvent System. The solubility of all components—the azide, alkyne, and copper catalyst—is crucial for reaction efficiency.

    • Solution: A 1:1 mixture of t-butanol and water is a robust and widely used solvent system that effectively solubilizes both organic substrates and the inorganic catalyst components.[10] Other common systems include DMSO, DMF, or acetonitrile, often with water as a co-solvent.[11]

G Start Low or No CuAAC Yield Q1 Is the Cu(I) catalyst active? Start->Q1 Sol1 Generate Cu(I) in situ from CuSO4 + Sodium Ascorbate. Degas all solvents. Q1->Sol1 No Q2 Are reagents pure & stable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Verify purity of alkyne by NMR. Use freshly prepared or purified azide. Q2->Sol2 No Q3 Is the solvent system optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use t-BuOH/H2O (1:1). Ensure all components are dissolved. Q3->Sol3 No Q4 Is a stabilizing ligand needed? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Add a ligand (e.g., THPTA for aqueous systems) to protect Cu(I) and accelerate the reaction. Q4->Sol4 Yes End Yield Improved Sol4->End

Caption: Troubleshooting workflow for low CuAAC reaction yield.

Question 2: I'm observing a significant byproduct. What could it be and how can I prevent it?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a 1,3-diyne. This is also mediated by copper and is favored by the presence of oxygen.

  • Cause: Insufficient reduction of Cu(II) to Cu(I) or re-oxidation of the catalyst during the reaction allows Cu(II) to catalyze the homocoupling pathway.

  • Prevention:

    • Thoroughly Degas: As with preventing catalyst deactivation, removing oxygen is the primary strategy to suppress Glaser coupling.[8]

    • Sufficient Reducing Agent: Use a slight excess of sodium ascorbate (e.g., 5-10 mol%) to maintain a reducing environment throughout the reaction.[12]

    • Ligand Use: Stabilizing ligands can also help minimize this side reaction by occupying copper coordination sites.[8]

Part 2: The Hydrolysis Step - Ester to Carboxylic Acid

Question 3: My hydrolysis is incomplete, and I still see the ester starting material. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis (saponification) is usually a matter of reaction conditions or stoichiometry.

  • Cause 1: Insufficient Base. The reaction consumes one equivalent of base to deprotonate the carboxylic acid product, shifting the equilibrium.

    • Solution: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). This ensures enough hydroxide is present to act as a nucleophile and to neutralize the acid product.

  • Cause 2: Insufficient Time or Temperature. Ester hydrolysis can be slow at room temperature.

    • Solution: Heat the reaction mixture to reflux (typically 60-80°C for an ethanol/water solvent system). Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

  • Cause 3: Poor Solubility. The ester may not be fully soluble in the aqueous base, limiting the reaction rate.

    • Solution: Use a co-solvent like ethanol or THF to create a homogeneous solution. A 2:1 or 3:1 mixture of ethanol to aqueous NaOH is a good starting point.

Question 4: Are there risks of product degradation during hydrolysis?

Answer: While the triazole ring is generally very stable, harsh conditions could potentially lead to side reactions. Prolonged exposure to very high concentrations of strong base at high temperatures is unnecessary and should be avoided. Standard reflux conditions with a moderate excess of base are typically safe and effective.

Part 3: Purification and Characterization

Question 5: What is the best procedure for isolating and purifying the final carboxylic acid product?

Answer: The acidic nature of the product provides a straightforward purification strategy.

  • Neutralization and Precipitation: After the hydrolysis is complete (confirmed by TLC), cool the reaction mixture in an ice bath.

  • Acidification: Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH of the solution is acidic (pH ~2-3). The target carboxylic acid is insoluble in acidic aqueous media and will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid filter cake thoroughly with cold water to remove any inorganic salts (like NaCl).

  • Drying: Dry the purified solid product under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Frequently Asked Questions (FAQs)

Q: Why is the copper-catalyzed reaction (CuAAC) preferred over the thermal Huisgen cycloaddition? A: The thermal Huisgen cycloaddition between an azide and an unsymmetrical alkyne like ethyl propiolate results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[13] The copper-catalyzed version (CuAAC) is highly regioselective, yielding almost exclusively the 1,4-disubstituted isomer, which simplifies purification and ensures product consistency.[3][14]

Q: What are the key safety precautions when working with 1-azido-3-nitrobenzene? A: Organic azides, especially those with a low carbon-to-nitrogen ratio, are potentially explosive and can be sensitive to heat, shock, and friction.[5][15]

  • Handling: Always handle with non-metal spatulas.[15]

  • Scale: Avoid running reactions on a large scale without prior safety assessment.

  • Solvents: Never use chlorinated solvents like dichloromethane, as they can form extremely unstable diazidomethane.[16]

  • PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.[17]

  • Waste: Quench any residual azide before disposal or dispose of it in a dedicated, clearly labeled azide waste container. Never mix azide waste with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[15][17]

Q: Can I use propiolic acid directly in the CuAAC reaction to avoid the hydrolysis step? A: While possible, using propiolic acid directly can be problematic. The acidic proton can interfere with the basic conditions sometimes used and can coordinate with the copper catalyst. Furthermore, decarboxylation can be a competing side reaction under certain conditions.[18] The two-step ester-then-hydrolyze route is generally more reliable and higher yielding.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
ReagentM.W.AmountMolesEquiv.
1-Azido-3-nitrobenzene164.121.64 g10.0 mmol1.0
Ethyl Propiolate98.091.08 mL11.0 mmol1.1
CuSO₄·5H₂O249.68125 mg0.5 mmol0.05
Sodium Ascorbate198.11198 mg1.0 mmol0.1
tert-Butanol-25 mL--
Deionized Water-25 mL--

Procedure:

  • To a 100 mL round-bottom flask, add 1-azido-3-nitrobenzene (1.64 g) and ethyl propiolate (1.08 mL).

  • Add tert-butanol (25 mL) and deionized water (25 mL). Stir the mixture to dissolve the reagents.

  • In a separate vial, dissolve sodium ascorbate (198 mg) in 2 mL of water. In another vial, dissolve CuSO₄·5H₂O (125 mg) in 2 mL of water.

  • Add the sodium ascorbate solution to the reaction flask, followed immediately by the copper sulfate solution. The solution should turn a heterogeneous yellow-green.

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once complete, dilute the mixture with 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound

Procedure:

  • Dissolve the crude ester from the previous step (assuming 10.0 mmol theoretical yield, ~2.62 g) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add a solution of sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equiv.) in 15 mL of water.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the flask to 0°C in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH is ~2. A white or off-white precipitate will form.

  • Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).

  • Dry the solid in a vacuum oven to afford the final product, this compound.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(48), 9200-9228. [Link]

  • Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • H. S. G. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Org. Process Res. Dev., 18(11), 1436-1440. [Link]

  • Li, S., et al. (2016). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Bioconjugate Chemistry, 27(10), 2315-2322. [Link]

  • SciSpace. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?[Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules in living systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Gevorgyan, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 886-895. [Link]

  • Zhang, L., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(12), 4334-4343. [Link]

  • Li, S., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2315-2322. [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 1-azido-3-nitrobenzene (c). [Link]

  • Wang, D., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(24), 16295-16306. [Link]

  • Smith, C. D., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(34), 22175-22180. [Link]

  • Google Patents. (1981).
  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(15), 4983. [Link]

  • MDPI. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 24(18), 3244. [Link]

  • Oakwood Chemical. (n.d.). 1-Azido-3-nitrobenzene. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • National Institutes of Health. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(52), 32938-32956. [Link]

  • National Institutes of Health. (2000). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 24(3), 249-256. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989295. [Link]

  • National Institutes of Health. (2012). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 17(10), 11437-11451. [Link]

  • ResearchGate. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • ACS Publications. (2010). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 110(2), 896-928. [Link]

  • National Institutes of Health. (2019). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 62(17), 7959-7981. [Link]

  • National Institutes of Health. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 886-895. [Link]

  • Google Patents. (2020).
  • ACS Publications. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4944-4947. [Link]

  • PubChem. (n.d.). Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. [Link]

  • ResearchGate. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

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Technical Support Center: Troubleshooting Click Chemistry for Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry for synthesizing 1,4-disubstituted triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low or No Product Yield

This is the most frequent issue encountered in CuAAC reactions. The causes can range from catalyst inactivity to substrate-specific problems. Let's break down the possibilities.

Q1: My reaction isn't working. Could my copper catalyst be the problem?

A1: Absolutely. The active catalytic species in CuAAC is Copper(I) (Cu(I)). This species is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1][2] Catalyst-related issues are the primary suspect in a failed click reaction.

Causality & Solution:

  • Oxidation of Cu(I): The standard potential of the Cu(II)/Cu(I) couple makes Cu(I) thermodynamically unstable in many solvents, leading to disproportionation into Cu(II) and Cu(0) or oxidation by air.[3]

    • In Situ Reduction: The most common and effective solution is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is the preferred choice for its convenience and effectiveness.[2][4] Always use a freshly prepared solution of sodium ascorbate.

    • Degassing: Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes) to minimize dissolved oxygen.[5]

    • Direct Cu(I) Sources: While you can use Cu(I) salts like CuI or CuBr directly, they are often less reliable due to oxidation during storage. If using a Cu(I) salt, ensure it is of high purity and has been stored under an inert atmosphere.

  • Catalyst Poisoning: Certain functional groups can coordinate strongly with the copper catalyst and inhibit its activity.

    • Thiols: Thiols are potent poisons for the CuAAC reaction.[3] If your substrate contains free thiols (e.g., cysteine residues in a protein), they must be protected or alternative strategies employed. Using an accelerating ligand and excess copper can sometimes overcome low levels of thiol inhibition.[6]

    • Other Inhibitors: Buffers containing strong chelators like Tris can also inhibit the reaction by binding to the copper catalyst.[7][8] It is advisable to use non-coordinating buffers such as HEPES, MOPS, or phosphate buffers.[8]

Q2: I'm generating the catalyst in situ, but the yield is still low. What is the role of a ligand and could it help?

A2: Yes, a ligand is often crucial, especially in dilute or complex biological systems. While the reaction can proceed without a ligand, its presence significantly enhances the reaction rate and protects the catalyst.[3][9]

Causality & Solution:

The primary roles of a nitrogen-based ligand, such as TBTA or THPTA, are:

  • Stabilization of Cu(I): Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[10][11]

  • Increased Solubility: They can help solubilize the copper species in the reaction medium.[12]

  • Prevention of Acetylide Polymerization: Ligands prevent the formation of unreactive polynuclear copper acetylide species, which can precipitate and remove the catalyst from the reaction cycle.[3]

  • Recommended Ligands:

    • Tris(benzyltriazolylmethyl)amine (TBTA): The first widely used ligand, excellent for organic solvents but has limited water solubility.[3]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation in aqueous media.[2][5]

  • Optimal Ratios: The ligand-to-copper ratio is a critical parameter. A ratio of 1:1 or 2:1 is often effective, but for challenging bioconjugations, a ratio of at least 5:1 (ligand:copper) is recommended to ensure the catalyst remains active.[2][4][13]

Q3: My substrates have bulky groups. Could steric hindrance be the issue?

A3: Yes, steric hindrance can significantly decrease the reaction rate.[14] The CuAAC reaction, while robust, is not immune to the spatial arrangement of the reacting partners. Bulky substituents near the alkyne or azide can impede the approach of the reactants to the copper catalytic center.[15]

Causality & Solution:

The catalytic cycle involves the formation of a copper-acetylide intermediate, which then coordinates with the azide. If either the alkyne or the azide is sterically encumbered, these steps can be slowed dramatically.[11]

  • Increase Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 40-60°C) can provide the necessary activation energy to overcome steric barriers.[14][16]

  • Prolong Reaction Time: Sterically hindered reactions simply may require more time to reach completion. Monitor the reaction over an extended period (24-48 hours) before concluding it has failed.[14]

  • Increase Reactant Concentration: Since the reaction is bimolecular, increasing the concentration of the reactants can help drive the reaction forward.

  • Consider Copper-Free Click Chemistry: If steric hindrance is severe, strain-promoted azide-alkyne cycloaddition (SPAAC) might be a better alternative, as it does not require a metal catalyst and can sometimes be less sensitive to steric bulk, although it has its own set of considerations.[17][18]

Category 2: Reaction Monitoring and Side Products

Q4: How can I effectively monitor the progress of my reaction?

A4: Proper reaction monitoring is key to optimization and troubleshooting. Choosing the right technique depends on your specific system.

  • Thin-Layer Chromatography (TLC): The simplest method for small molecules. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new, typically more polar, triazole product spot indicates progress.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for both small molecules and bioconjugates. It provides unambiguous identification of reactants and products and can quantify conversion with high sensitivity and selectivity, which is especially useful in complex mixtures.[7][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful quantitative tool for monitoring reactions in real-time, especially when signals for reactants and products are well-resolved.[20][21]

  • For Bioconjugates: SDS-PAGE can show a mobility shift upon successful conjugation of a molecule to a protein.[13]

Q5: I see multiple spots on my TLC or peaks in my LC-MS. What are the common side products?

A5: While the CuAAC reaction is highly specific, side reactions can occur, particularly under suboptimal conditions.

  • Alkyne Dimerization (Glasner Coupling): The most common side reaction is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[3] This is also a copper-catalyzed process and is favored by the presence of oxygen.

    • Cause: Insufficient reduction of Cu(II) to Cu(I) or exposure of the reaction to air allows the Cu(I)/Cu(II) cycle of the Glasner coupling to compete with the CuAAC reaction.

    • Solution: Ensure rigorous degassing of your reaction mixture and maintain a sufficient concentration of the reducing agent (sodium ascorbate).[3]

  • Substrate Degradation: In bioconjugation, the combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins or DNA.[2][22]

    • Solution: Use a stabilizing ligand like THPTA and consider adding ROS scavengers like aminoguanidine to protect your biomolecules.[2]

Visualizing the Process: Diagrams and Workflows

To better understand the reaction and how to troubleshoot it, refer to the following diagrams.

The CuAAC Catalytic Cycle

This diagram illustrates the key steps in the formation of the 1,4-disubstituted triazole, highlighting the central role of the Cu(I) catalyst.

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_intermediates Intermediates cluster_side Inactivation Pathway Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne - H⁺ Cu_II Cu(II) Inactive Cu_I->Cu_II Oxidation Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Triazole Cu_Complex Dinuclear Copper Intermediate Cu_Acetylide->Cu_Complex + Azide Cu_Triazolide Copper Triazolide Cu_Complex->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Regeneration Cu_Triazolide->Product + H⁺ Cu_II->Cu_I Reduction (e.g., Ascorbate) O2 O₂ Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_substrate Are Substrates OK? start->check_substrate check_conditions Are Conditions Optimal? start->check_conditions sol_catalyst 1. Use fresh Sodium Ascorbate. 2. Degas all solvents thoroughly. 3. Add a stabilizing ligand (e.g., THPTA). check_catalyst->sol_catalyst end Reaction Optimized sol_catalyst->end sol_substrate 1. Confirm purity/identity (NMR, MS). 2. Check for solubility issues. 3. Consider steric hindrance. check_substrate->sol_substrate sol_substrate->end sol_conditions 1. Ensure correct stoichiometry (1:1 or slight excess). 2. Use compatible buffer (avoid Tris). 3. Increase temperature/time for slow reactions. check_conditions->sol_conditions sol_conditions->end

Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.

Data & Protocols at a Glance

Table 1: Recommended Reaction Conditions for CuAAC
ParameterRecommendation for Small MoleculesRecommendation for BioconjugationRationale & Key Considerations
Copper Source CuSO₄ (1-5 mol%)CuSO₄ (50-100 µM)CuSO₄ is stable, water-soluble, and easily reduced in situ. Lower concentrations are used in bioconjugation to minimize damage to biomolecules. [2][23]
Reducing Agent Sodium Ascorbate (5-10 mol%)Sodium Ascorbate (~5 mM)A 2- to 10-fold excess over copper is typically sufficient to maintain the Cu(I) state. [8][22]
Ligand TBTA or None (1-5 mol%)THPTA (≥5 eq. to Cu)Ligands accelerate the reaction and are crucial in dilute, aqueous conditions to protect the catalyst. THPTA's water solubility is key for bioconjugations. [2][3][4]
Solvent tBuOH/H₂O, DMF, DMSOAqueous Buffer (PBS, HEPES)Solvent choice is primarily dictated by substrate solubility. Avoid buffers with strong copper chelators like Tris. [8][14]
Temperature Room Temperature to 80°C4°C to 37°CHigher temperatures can overcome steric hindrance but may not be suitable for sensitive biomolecules. [14][16]
Reactant Ratio 1:1 to 1.2:1 (Azide:Alkyne)~2-fold excess of labeling reagentA slight excess of one reagent can drive the reaction to completion. In bioconjugation, the small molecule label is usually in excess. [1][8]
Experimental Protocol: General Small-Scale CuAAC Reaction

This protocol is a robust starting point for the synthesis of a 1,4-disubstituted triazole from a simple azide and alkyne.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne (e.g., 1 M in DMF), azide (e.g., 1 M in DMF), CuSO₄ (e.g., 100 mM in H₂O), and sodium ascorbate (e.g., 1 M in H₂O, prepare fresh ). If using a ligand, prepare a stock of THPTA (e.g., 500 mM in H₂O).

  • Reaction Setup (for a 0.1 mmol scale):

    • To a clean vial, add 1 mL of a 1:1 mixture of t-BuOH and H₂O. Degas the solvent by bubbling argon through it for 15 minutes.

    • Add the alkyne (0.1 mmol, e.g., 100 µL of 1 M stock).

    • Add the azide (0.1 mmol, e.g., 100 µL of 1 M stock).

    • In a separate microfuge tube, premix the catalyst: Add 10 µL of 100 mM CuSO₄ stock (1 µmol, 1 mol%) and 5 µL of 500 mM THPTA stock (2.5 µmol, 2.5 mol%). Vortex briefly. [5] * Add the premixed catalyst solution to the main reaction vial.

    • Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate stock (10 µmol, 10 mol%). [5]

  • Reaction and Monitoring:

    • Seal the vial and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting starting material is consumed.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the organic layer with a dilute aqueous solution of EDTA or ammonia to remove residual copper, followed by a brine wash. [24] * Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization as needed.

References

  • BenchChem. (n.d.). troubleshooting failed click chemistry reactions on oligonucleotides.
  • AAT Bioquest. (2024, April 10). What are the limitations of click chemistry?
  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Schlemmer, D., et al. (2017). “Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra. Journal of Magnetic Resonance, 277, 154-161.
  • Azevedo, C. G., & Burke, A. J. (2014). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SynOpen, 2014(01), 1-21.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Click Reactions with But-2-yn-1-ylglycine-Labeled Proteins.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Martínez-Castro, E., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5823-5834.
  • Ramos-Soriano, J., et al. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 13(10), 1649.
  • Ramos-Soriano, J., et al. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 26(15), 4479.
  • TCI Chemicals. (n.d.). Ligands Accelerating Click Reaction.
  • Reddy, D. S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(3), 1530-1534.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Click Reactions with Methyl 6-(azidomethyl)nicotinate.
  • BenchChem. (n.d.). Optimizing CuAAC reaction conditions for high yield bioconjugation.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
  • Wang, D., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(14), 5132-5144.
  • BenchChem. (n.d.). Technical Support Center: Optimizing CuAAC Reactions.
  • Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48107-48121.
  • Mondal, B., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Advances, 13(16), 10839-10849.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Al-Masoudi, N. A., & Ibraheem, H. (2022).
  • Sciencemadness Discussion Board. (2013, June 20). Click Chemistry.
  • Reddit. (2024, January 22). Click Reaction Looking Weird?
  • Rivera, D. G., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Molecular Sciences, 20(18), 4585.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • Kondengadan, A., & Nair, R. (2023).
  • BOC Sciences. (n.d.). Common Click Chemistry Reactions.
  • Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Kondengadan, A., & Nair, R. (2023).
  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?
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Technical Support Center: 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,3-triazole ring?

The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle.[1][2][3] It exhibits significant resistance to thermal stress, acidic conditions, oxidation, reduction, and enzymatic degradation.[2][3] This inherent stability makes it a popular scaffold in medicinal chemistry.[1][3]

Q2: How do the substituents, a 3-nitrophenyl group and a carboxylic acid, affect the stability of the molecule?

The electron-withdrawing nature of the 3-nitrophenyl group can influence the electronic properties of the triazole ring. While the 1,2,3-triazole core is robust, strong electron-withdrawing groups can sometimes affect the overall stability of the molecule, particularly under harsh conditions.[4] The carboxylic acid moiety introduces a site for potential chemical reactions, such as esterification or amidation, and its ionization state is pH-dependent, which can impact solubility and interactions in solution.

Q3: Is this compound susceptible to degradation in solution?

While generally stable, prolonged exposure to certain conditions can lead to degradation. Potential degradation pathways could include decarboxylation under high heat, hydrolysis of the carboxylic acid group under extreme pH, or photodegradation upon exposure to high-energy light. However, under typical laboratory conditions for biological assays and formulation development, the compound is expected to be reasonably stable.

Q4: What are the optimal storage conditions for this compound in solution?

For optimal stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation. It is also advisable to prepare fresh solutions for sensitive experiments or to perform stability studies under your specific storage conditions if long-term storage is required.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in solution.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause 1: Compound Degradation.

    • Explanation: The compound may be degrading in the assay medium due to pH, temperature, or light exposure. The presence of certain components in the medium could also catalyze degradation.

    • Troubleshooting Steps:

      • Verify Solution Integrity: Before use, analyze the stock solution and the final assay solution by HPLC to check for the presence of degradation products.

      • pH Assessment: Measure the pH of your assay medium. If it is strongly acidic or basic, consider adjusting it or running the assay in a buffered solution closer to neutral pH.

      • Temperature Control: Minimize the time the compound is exposed to elevated temperatures. If the assay requires incubation at 37°C, prepare the compound solution immediately before addition to the assay.

      • Light Protection: Conduct experiments under subdued light or in amber-colored plates/tubes to prevent photodegradation.

  • Potential Cause 2: Poor Solubility.

    • Explanation: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. The carboxylic acid group's charge state is pH-dependent, which significantly affects solubility.

    • Troubleshooting Steps:

      • Solubility Test: Determine the solubility of the compound in your specific assay buffer.

      • pH Adjustment: For acidic compounds like this, increasing the pH of the solution can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

      • Co-solvents: Consider the use of a small percentage of a biocompatible organic co-solvent, such as DMSO or ethanol, to aid in dissolution. Ensure the final concentration of the co-solvent is compatible with your assay.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
  • Potential Cause: Chemical Degradation or Reaction with Solvent.

    • Explanation: The appearance of new peaks indicates the formation of degradation products or reaction adducts with the solvent or other components in the solution.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents to avoid impurities that could react with the compound.

      • Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Stability Study: Conduct a formal stability study by incubating the compound in the relevant solvent at different temperatures and time points. Analyze samples by LC-MS to identify the degradation products.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol provides a framework for evaluating the stability of this compound in different aqueous buffers.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., PBS pH 7.4, acetate buffer pH 4.5, carbonate buffer pH 9.0)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath

  • Calibrated pH meter

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution into each of the aqueous buffers to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Immediately after preparation (T=0), take an aliquot of each solution and analyze it by HPLC to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at a relevant temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each solution and analyze them by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Parameter Condition 1 Condition 2 Condition 3
Buffer PBSAcetate BufferCarbonate Buffer
pH 7.44.59.0
Temperature 37°C37°C37°C
% Remaining (24h) >95% (Expected)>95% (Expected)>90% (Expected)
% Remaining (48h) >90% (Expected)>90% (Expected)>85% (Expected)
Note: The values in the table are hypothetical and should be determined experimentally.
Protocol 2: Photostability Assessment

This protocol outlines a method to assess the stability of the compound upon exposure to light.

Materials:

  • This compound solution in a relevant solvent.

  • Clear and amber glass vials.

  • A controlled light source (e.g., a photostability chamber with a defined light intensity and wavelength).

  • HPLC or UPLC system.

Procedure:

  • Prepare a solution of the compound at a known concentration.

  • Aliquot the solution into both clear and amber (light-protected control) vials.

  • Expose the vials to the light source for a defined period.

  • At various time intervals, withdraw samples from both the clear and amber vials.

  • Analyze the samples by HPLC and compare the peak area of the parent compound in the exposed sample to the light-protected control.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results CheckDegradation Potential Compound Degradation? Start->CheckDegradation CheckSolubility Poor Solubility? Start->CheckSolubility CheckDegradation->CheckSolubility No AnalyzeSolution Analyze Solution by HPLC/LC-MS CheckDegradation->AnalyzeSolution Yes OptimizeSolvent Optimize Buffer/Co-solvent CheckSolubility->OptimizeSolvent Yes End Consistent Results CheckSolubility->End No ControlConditions Control pH, Temp, Light AnalyzeSolution->ControlConditions ControlConditions->End OptimizeSolvent->End

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_stability_protocol Stability Assessment Protocol PrepareSolution Prepare Compound Solution in Buffer InitialAnalysis T=0 Analysis (HPLC) PrepareSolution->InitialAnalysis Incubate Incubate at Defined Temp/Light Conditions PrepareSolution->Incubate TimePoints Withdraw Aliquots at Time Points Incubate->TimePoints HPLC_Analysis Analyze Aliquots by HPLC TimePoints->HPLC_Analysis Calculate Calculate % Remaining vs. T=0 HPLC_Analysis->Calculate

Caption: General workflow for stability assessment protocol.

References

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Technical Support Center: Recrystallization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944905-90-2)[1]. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures[2]. The unique structural features of this triazole derivative—a polar nitro group, an acidic carboxylic acid function, and a hydrogen-bonding capable triazole ring—present specific challenges and opportunities for its purification. This document provides in-depth troubleshooting advice and detailed protocols to ensure high purity and recovery.

Part I: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a frequent issue with nitroaromatic compounds and can be traced to several causes.[3]

  • Causality 1: High Impurity Load. A significant concentration of impurities can depress the melting point of your compound, creating a low-melting eutectic mixture.

  • Causality 2: Solvent Boiling Point Exceeds Compound Melting Point. If the boiling point of your chosen solvent is higher than the melting point of your compound, the solid will melt in the hot solvent before it fully dissolves, leading to the separation of an oil upon cooling.[4]

  • Causality 3: Rapid Cooling. Supersaturation is a quasi-stable state where the concentration of the solute is higher than its solubility limit.[5] Cooling the solution too quickly does not provide sufficient time for the ordered process of crystal nucleation and growth, favoring the disordered separation of a liquid oil.

Solutions:

  • Re-dissolve and Dilute: Gently reheat the mixture until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly lower the saturation point.[3]

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly on a cold surface. Once at ambient temperature, proceed with gradual cooling in an ice-water bath. Slow cooling is critical for the formation of well-ordered crystals.[4]

  • Induce Nucleation: If an oil persists despite slow cooling, try scratching the inner surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface that facilitates crystal nucleation.[3][5]

  • Re-evaluate Solvent Choice: If oiling out is persistent, the solvent is likely unsuitable. Consider a solvent with a lower boiling point or employ a mixed-solvent system (see FAQs).

Question 2: After cooling the solution, no crystals have formed. What should I do?

Answer:

The failure of crystals to appear is typically due to one of two reasons: excessive solvent use leading to a non-saturated solution, or a stable supersaturated state.[4][5]

  • Causality 1: Excessive Solvent. This is the most common reason for crystallization failure.[4] If too much solvent was used to dissolve the crude product, the solution will not become saturated upon cooling, and thus no crystals will form.[6]

  • Causality 2: Supersaturation. The solution may be saturated, but the energy barrier for crystal nucleation has not been overcome.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask.[3][5] This provides a high-energy surface for nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a single "seed" crystal to the solution. This acts as a template for further crystal growth.[5]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (a rotary evaporator is ideal for this[4]). Reduce the volume by 15-20% and attempt the cooling process again.

  • Increase Cooling: If crystals are still absent, move the flask to an ice-salt bath for more intense cooling.[3] Be aware that rapid cooling at this stage may result in smaller, less pure crystals.

Question 3: My final yield is very low. How can I improve recovery?

Answer:

While a 100% recovery is impossible due to the compound's finite solubility in the cold solvent, several procedural errors can drastically reduce yield.[5][6]

  • Causality 1: Excessive Solvent Use. As discussed, using more solvent than the minimum required to dissolve the compound at boiling point will keep more of your product in solution upon cooling.[3][6]

  • Causality 2: Premature Crystallization. If performing a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing your product to crystallize along with the impurities, which are then discarded.[3]

  • Causality 3: Improper Washing. Washing the collected crystals with room-temperature solvent or using an excessive volume of ice-cold solvent will redissolve a significant portion of your product.[5]

Solutions:

  • Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the compound just dissolves.

  • Optimize Hot Filtration: Pre-heat your filter funnel and receiving flask by placing them in a drying oven or rinsing them with hot solvent before filtration. This minimizes the temperature drop and prevents premature crystallization.[3]

  • Wash Correctly: Always wash your filtered crystals with a minimal amount of ice-cold solvent. This removes surface impurities without dissolving an appreciable amount of the product.[3][5]

Part II: Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent must dissolve the compound when hot but poorly when cold.[6] Given the molecule's polarity from the nitro, carboxylic acid, and triazole groups, polar solvents are the best starting point.

  • Good Candidates: Ethanol, methanol, isopropanol, or a mixed solvent system like ethanol-water.

  • Testing Procedure:

    • Place ~20-30 mg of your crude compound in a small test tube.

    • Add the solvent dropwise at room temperature. The compound should be largely insoluble.

    • Heat the mixture in a water bath to the solvent's boiling point. The compound should dissolve completely.

    • Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Q: How does a mixed-solvent system work?

A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (turbid), indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a good system could be DMSO (good solvent) and water (poor/anti-solvent).[7]

Q: Are there specific safety precautions for this compound?

A: Yes. As a nitroaromatic compound, certain precautions are essential. While this specific molecule is not rated as explosive, related poly-nitroaromatic compounds can be energetic materials.[3]

  • Heating: Always use a heating mantle, steam bath, or water/oil bath. Never heat directly on a hot plate, as this can create localized hot spots.

  • Handling: Avoid grinding the dry material harshly or subjecting it to strong shock or friction.[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory.

Q: What if recrystallization fails to remove a key impurity?

A: If an impurity has very similar solubility characteristics to your target compound, recrystallization may not be effective. Consider alternative purification methods:

  • Acid-Base Extraction: The carboxylic acid group allows for selective extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt of your compound will move to the aqueous layer, leaving less acidic impurities behind. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[7]

  • Column Chromatography: While more resource-intensive, silica gel chromatography can separate compounds with very similar polarities.[8]

Part III: Visual Guides & Data

Recrystallization Workflow

G start Start: Crude Product dissolve 1. Dissolution Add minimum hot solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration 2. Hot Filtration (Pre-heat funnel) insoluble_check->hot_filtration Yes crystallization 3. Crystallization Slow cooling to RT, then ice bath insoluble_check->crystallization No hot_filtration->crystallization collection 4. Collection Vacuum filtration crystallization->collection wash 5. Washing Minimal ice-cold solvent collection->wash dry 6. Drying Vacuum oven wash->dry finish End: Pure Crystals dry->finish

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Logic Flowchart

G start Problem Encountered no_crystals No Crystals Formed start->no_crystals Issue oiling_out Compound 'Oiled Out' start->oiling_out Issue low_yield Yield is Very Low start->low_yield Issue too_much_solvent Cause: Too much solvent? Solution: Boil off excess solvent and re-cool. no_crystals->too_much_solvent Likely supersaturated Cause: Supersaturated? Solution: Scratch flask or add seed crystal. no_crystals->supersaturated Possible cooling_rate Cause: Cooled too fast? Solution: Re-dissolve, cool slowly. oiling_out->cooling_rate Likely bad_solvent Cause: Poor solvent choice? Solution: Select new solvent with lower boiling point. oiling_out->bad_solvent Possible wash_error Cause: Washing improperly? Solution: Use minimal ice-cold solvent. low_yield->wash_error Check First premature_xtal Cause: Premature crystallization? Solution: Pre-heat funnel for hot filtration. low_yield->premature_xtal If Hot Filtering

Caption: Decision tree for troubleshooting common recrystallization issues.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityProsCons
Ethanol 78Polar ProticGood solvency for polar groups; evaporates easily.May be too effective, requiring a co-solvent like water to reduce solubility.
Methanol 65Polar ProticLower boiling point than ethanol, useful if melting point is a concern.More volatile and toxic than ethanol.
Isopropanol 82Polar ProticHigher boiling point allows for a wider solubility gradient.Can be harder to remove under vacuum than ethanol/methanol.
Ethyl Acetate 77Polar AproticGood general-purpose solvent.May not be polar enough to dissolve the compound effectively, even when hot.
Water 100Polar ProticInexpensive, non-toxic, non-flammable.High boiling point may cause oiling out; compound may have low solubility even when hot.
Ethanol/Water 78-100TunableSolubility can be precisely controlled by adjusting the solvent ratio.Finding the correct ratio can require experimentation.[6]

Part IV: Standard Operating Protocol

Objective: To purify crude this compound via single-solvent recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2)

  • Heating mantle or water bath

  • Glass filter funnel & fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a small volume of the chosen solvent (e.g., 10 mL of 95% ethanol).

    • Gently heat the mixture to a boil using a heating mantle. Swirl the flask continuously.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.[5]

  • Hot Filtration (Optional - only if insoluble impurities are visible):

    • Place a fluted filter paper in a glass funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by rinsing with a small amount of hot solvent.

    • Quickly pour the hot solution through the pre-heated setup to filter out insoluble material.[3]

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[2]

    • Once at room temperature, immerse the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection and Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold slurry into the funnel.

    • Wash the crystals with a minimal amount (1-2 small portions) of ice-cold solvent to remove any residual soluble impurities.[3][5]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.

Part V: References

  • Recrystallization. (n.d.). University of California, Davis. Retrieved from [Link]

  • Krasnova, L., & Gevorgyan, V. (2021). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 1(2), 194-200. Retrieved from [Link]

  • Belter, R. K. (1981). U.S. Patent No. 4,269,987. U.S. Patent and Trademark Office. Retrieved from

  • Zheng, W., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Recrystallization I. (n.d.). University of Rochester. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • This compound. (n.d.). American Elements. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Characterization Challenges of Nitrophenyl-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of nitrophenyl-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Nitrophenyl-triazoles are prevalent scaffolds in medicinal chemistry and materials science, but their unique electronic and structural features can present significant analytical challenges.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the characterization of these molecules. The content is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the characterization of nitrophenyl-triazoles.

Q1: Why is the characterization of nitrophenyl-triazoles often more complex than for other triazole derivatives?

A1: The complexity arises from the interplay of the electron-withdrawing nitro group and the electron-rich triazole ring. This combination can lead to several challenges:

  • Poor Solubility: The polar nitro group and the heterocyclic triazole ring can result in low solubility in common organic solvents, making sample preparation for techniques like NMR and HPLC challenging.[3]

  • Complex NMR Spectra: The aromatic protons on the nitrophenyl ring and the triazole ring can exhibit complex splitting patterns and chemical shifts that are highly dependent on the substitution pattern and solvent.

  • Ambiguous Mass Spectrometry Fragmentation: The fragmentation patterns in mass spectrometry can be influenced by the position of the nitro group, leading to rearrangements and multiple fragmentation pathways that can complicate structural elucidation.[4]

  • Polymorphism: Nitrophenyl-triazoles can exist in different crystalline forms (polymorphs), which can have different physical properties, including melting point and solubility, potentially leading to inconsistent analytical results.[5][6][7]

Q2: What is polymorphism and why is it a concern for nitrophenyl-triazoles?

A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[7] For nitrophenyl-triazoles, different polymorphs can arise from variations in the crystallization process. This is a significant concern because different polymorphs can exhibit different physicochemical properties, including:

  • Melting point

  • Solubility and dissolution rate

  • Stability

These differences can impact the reproducibility of analytical data and, in a pharmaceutical context, can affect the bioavailability and efficacy of a drug.[7] For example, 3-nitro-1,2,4-triazole is known to crystallize in at least two different polymorphic forms, Form I and Form II, with Form II converting to Form I upon heating.[5][6]

Q3: Are there any general recommendations for choosing an appropriate HPLC column for nitrophenyl-triazole analysis?

A3: Due to the polar nature of many nitrophenyl-triazoles, a standard C18 column may not always provide adequate retention.[8] Consider the following options:

  • Phenyl Columns: These columns can offer enhanced retention for aromatic and nitroaromatic compounds through π-π interactions.[8]

  • Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide, carbamate) can improve retention and peak shape for polar analytes.

  • Pentafluorophenyl (PFP) or F5 Columns: These are particularly effective for separating isomers and compounds with dipole moments, which is often the case with nitrophenyl-triazoles.[8]

Method development should involve screening these different stationary phases to achieve optimal separation.[8]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific analytical techniques in a question-and-answer format.

NMR Spectroscopy
Q: My 1H NMR spectrum shows broad or poorly resolved signals for the aromatic protons. What could be the cause and how can I fix it?

A: Broad or poorly resolved signals in the 1H NMR spectrum of nitrophenyl-triazoles can stem from several factors.

Potential Causes & Solutions:

  • Low Solubility: The compound may not be fully dissolved in the NMR solvent.

    • Solution: Try a more polar solvent like DMSO-d6 or DMF-d7. Gentle heating of the sample may also improve solubility, but be cautious of potential degradation.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample meticulously. Techniques like passing the sample through a small plug of silica gel or celite can sometimes remove these impurities.

  • Tautomerism or Rotational Isomers (Rotamers): The triazole ring can exhibit tautomerism, and restricted rotation around the bond connecting the phenyl and triazole rings can lead to the presence of multiple species in equilibrium, resulting in broadened signals.

    • Solution: Variable temperature (VT) NMR can be very informative. Acquiring spectra at different temperatures can help to resolve these dynamic processes. At higher temperatures, the exchange between tautomers or rotamers may become fast on the NMR timescale, leading to sharper, averaged signals. Conversely, at lower temperatures, the exchange may be slowed enough to observe distinct signals for each species.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare the sample in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-20 °C. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Monitor for signal sharpening.

  • Low-Temperature Spectra: If necessary, cool the probe in decrements of 10-20 °C from room temperature. Monitor for the appearance of new, distinct signals as the exchange process slows.

  • Data Analysis: Analyze the changes in chemical shifts and line widths as a function of temperature to understand the dynamic processes occurring.

Q: I am having difficulty assigning the proton signals for the nitrophenyl and triazole rings. Are there any typical chemical shift ranges I can refer to?

A: While the exact chemical shifts are highly dependent on the specific substitution pattern and solvent, some general trends can be observed.

Typical 1H NMR Chemical Shift Ranges (in DMSO-d6):

Proton TypeTypical Chemical Shift (ppm)Notes
Triazole C-H8.2 - 9.0The chemical shift is sensitive to the position of substitution on the triazole ring. For 1,4-disubstituted 1,2,3-triazoles, this signal is often a sharp singlet.[3]
Protons ortho to NO2~8.3 - 8.5These protons are significantly deshielded due to the strong electron-withdrawing effect of the nitro group.
Protons meta to NO2~7.8 - 8.2Less deshielded than the ortho protons.
Protons para to NO2~7.9 - 8.4The exact shift depends on the other substituents on the phenyl ring.

Note: These are approximate ranges and can vary. Always use 2D NMR techniques like COSY and HSQC for unambiguous assignments.[3]

Workflow for NMR Signal Assignment

NMR_Assignment_Workflow start Acquire 1H NMR Spectrum cosy Acquire 2D COSY Spectrum start->cosy Identify H-H correlations hsqc Acquire 2D HSQC Spectrum start->hsqc Correlate protons to directly attached carbons hmbc Acquire 2D HMBC Spectrum start->hmbc Identify long-range H-C correlations assign_protons Assign Proton Signals cosy->assign_protons assign_carbons Assign Carbon Signals hsqc->assign_carbons hmbc->assign_carbons final_structure Confirm Structure assign_protons->final_structure assign_carbons->final_structure

Caption: Workflow for unambiguous NMR signal assignment.

Mass Spectrometry
Q: My mass spectrum shows a very weak or absent molecular ion peak. How can I confirm the molecular weight of my nitrophenyl-triazole?

A: The absence of a prominent molecular ion peak is a common issue with nitroaromatic compounds under electron ionization (EI) due to facile fragmentation.[9]

Troubleshooting Strategies:

  • Use a Softer Ionization Technique:

    • Electrospray Ionization (ESI): This is generally the preferred method for polar and thermally labile molecules like nitrophenyl-triazoles. It typically produces a strong protonated molecule [M+H]+ or deprotonated molecule [M-H]-, making molecular weight determination straightforward.[10]

    • Chemical Ionization (CI): This is another soft ionization technique that can yield a more abundant pseudomolecular ion than EI.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thereby confirming its identity even if the molecular ion peak is of low intensity.[3]

Q: The fragmentation pattern in my EI-MS is very complex. Are there any characteristic fragmentation pathways for nitrophenyl-triazoles?

A: Yes, the fragmentation is often directed by the nitrophenyl group and the triazole ring.[4]

Common Fragmentation Pathways:

  • Loss of NO2: A common initial fragmentation is the loss of a nitro group (NO2•, 46 Da).

  • Loss of NO: The molecular anion can undergo elimination of NO• (30 Da).[4]

  • Triazole Ring Cleavage: The triazole ring can fragment through the loss of neutral molecules like HCN (27 Da) or N2 (28 Da).[4][10] The specific cleavage pattern can depend on whether the substituent is attached to a nitrogen or carbon atom of the triazole ring.[4]

  • Substituent-Driven Fragmentation: The fragmentation will also be heavily influenced by other substituents on the molecule.

Interpreting Fragmentation:

MS_Fragmentation M Molecular Ion (M+) M_minus_NO2 [M - NO2]+ M->M_minus_NO2 - NO2 M_minus_NO [M - NO]+ M->M_minus_NO - NO Ring_Cleavage_1 Ring Cleavage Fragment 1 M_minus_NO2->Ring_Cleavage_1 - HCN or N2 Ring_Cleavage_2 Ring Cleavage Fragment 2 M_minus_NO->Ring_Cleavage_2 - HCN

Caption: Common fragmentation pathways for nitrophenyl-triazoles in MS.

Chromatography
Q: My nitrophenyl-triazole is showing poor peak shape (tailing or fronting) in reversed-phase HPLC. What can I do to improve it?

A: Poor peak shape in HPLC can be due to a variety of factors.

Troubleshooting Peak Shape Issues:

ProblemPotential CauseSolution
Peak Tailing Secondary interactions with residual silanols on the silica support.Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase.[8]
Overloading the column.Decrease the injection volume or the concentration of the sample.
Peak Fronting Low sample solubility in the mobile phase.Adjust the mobile phase composition to increase solubility. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.
Split Peaks Column contamination or void.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Incompatibility between injection solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocol: HPLC Method Development for Nitrophenyl-triazoles

  • Column Selection: Start with a C18 column, but also screen Phenyl and PFP/F5 columns.[8]

  • Mobile Phase Selection:

    • Aqueous Phase: Use buffered water (e.g., ammonium formate, ammonium acetate, or phosphate buffer). Adjust the pH to be at least 2 units away from the pKa of your analyte.[8]

    • Organic Phase: Screen acetonitrile and methanol. They offer different selectivities.[11]

  • Gradient Optimization: Start with a broad gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution time. Then, optimize the gradient slope around the elution time of your compound to improve resolution.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation and improve peak efficiency. Higher temperatures can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[11]

References

  • Title: Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole Source: RSC Publishing URL: [Link]

  • Title: THE MASS SPECTRA OF 1,2,4-TRIAZOLES Source: Wiley Online Library URL: [Link]

  • Title: Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - Tel Aviv University Source: Tel Aviv University URL: [Link]

  • Title: Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Source: National Chemical Laboratory URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International Source: LCGC International URL: [Link]

  • Title: Interpretation of mass spectra Source: University of Arizona URL: [Link]

  • Title: Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability Source: ChemRxiv URL: [Link]

  • Title: Synthesis, crystal structure, and Hirshfeld surface analysis of isomeric ((1-(4-nitrophenyl)-1H-1,2,3-triazol-4(5)-yl)methoxy)benzaldehyde compounds Source: Sciforum URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH Source: National Institutes of Health URL: [Link]

Sources

Technical Support Center: Strategies for Copper Catalyst Removal in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical, step-by-step protocols for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Introduction: The "Why" Behind Copper Removal

The Copper(I)-catalyzed synthesis of 1,2,3-triazoles is a powerful and widely used reaction due to its reliability, selectivity, and biocompatibility.[1] However, the persistence of the copper catalyst in the final product is a significant challenge. Residual copper ions can be toxic to cells, a critical concern in biological and pharmaceutical applications.[2][3] Furthermore, these metallic impurities can interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations, and can compromise the stability and purity of the synthesized compounds.[2] Therefore, effective removal of the copper catalyst is not merely a purification step but a critical procedure to ensure the validity and success of subsequent applications.

Choosing Your Copper Removal Strategy: A Decision Framework

The optimal method for copper removal is contingent on several factors, including the physicochemical properties of your triazole product (e.g., solubility, stability), the scale of the reaction, and the requisite level of purity. For biomolecules, for instance, methods that circumvent organic solvents and harsh conditions are preferable.[2]

Herein, we present a decision-making workflow to guide you in selecting the most appropriate copper removal technique for your specific experimental context.

G cluster_start Initial Assessment cluster_water Water-Soluble Products cluster_organic Organic-Soluble Products start Is your triazole product water-soluble or organic-soluble? is_biomolecule Is it a large biomolecule (protein, DNA, etc.)? start->is_biomolecule Water-Soluble extraction Aqueous Wash with Chelating Agent (e.g., EDTA) start->extraction Organic-Soluble dialysis Dialysis against EDTA Buffer is_biomolecule->dialysis Yes scavenger_resin_aq Solid-Phase Scavenger (e.g., Chelex® 100) is_biomolecule->scavenger_resin_aq No (Small Molecule) scavenger_resin_org Solid-Phase Scavenger (e.g., QuadraSil™) extraction->scavenger_resin_org If wash is ineffective or emulsion forms filtration Filtration through Silica/Alumina Plug extraction->filtration For further polishing precipitation Precipitation of Copper Salts scavenger_resin_org->precipitation Alternative for bulk removal

Caption: Decision tree for selecting a copper removal method.

Comparative Analysis of Common Copper Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash with Chelating Agents Forms a water-soluble copper-chelate complex that is extracted from the organic phase.[2][4]Simple, inexpensive, and effective for many small organic molecules.Can lead to emulsions; may require multiple extractions; less effective if the product has some water solubility.Organic-soluble small molecules.
Solid-Phase Scavengers Utilizes functionalized solid supports (resins) that selectively bind to copper, which are then removed by filtration.[2][4]High efficiency and selectivity; simple filtration-based removal; applicable to both aqueous and organic solutions.[4]Resins can be costly; may require optimization of incubation time.A wide range of products, including those where aqueous washes are problematic.
Precipitation Induces the precipitation of insoluble copper salts (e.g., sulfides), which are then filtered off.[2]Can be effective for large-scale reactions.May not achieve very low residual copper levels; the product could co-precipitate.Scenarios where bulk copper removal is the primary goal.
Dialysis For macromolecular products, this method removes small molecules like copper ions and EDTA by diffusion across a semi-permeable membrane.[5]Gentle and effective for purifying biomolecules without using organic solvents.Time-consuming; not suitable for small molecule products.Water-soluble biomolecules (proteins, nucleic acids, etc.).
Heterogeneous Catalysis Employs a copper catalyst immobilized on a solid support, which can be easily filtered off post-reaction.[6][7]Simplifies workup dramatically as the catalyst is removed by simple filtration.[6]May exhibit lower catalytic activity than homogeneous systems; potential for copper leaching from the support.[8]Streamlining synthesis and purification, especially in automated or parallel synthesis.[9]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This method is a first-line approach for organic-soluble triazole products. Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble complex with Cu(II) ions.

Workflow:

G A 1. Reaction Mixture in Organic Solvent B 2. Add Aqueous EDTA Solution (0.1 M) A->B C 3. Shake in Separatory Funnel B->C D 4. Separate Aqueous Layer (often blue/green) C->D E 5. Repeat Wash until Aqueous Layer is Colorless D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (e.g., Na2SO4) F->G H 8. Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for copper removal using an aqueous EDTA wash.

Step-by-Step Procedure:

  • Upon completion of the CuAAC reaction, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the mixture to a separatory funnel and add an equal volume of a 0.1 M aqueous solution of EDTA (disodium salt is commonly used).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may appear blue or green. Drain and collect the aqueous layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless, indicating that the majority of the copper has been removed.

  • Perform a final wash with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified triazole product.

Protocol 2: Solid-Phase Scavenging (Batch Method)

This protocol is highly effective and versatile, suitable for a broad range of products in both aqueous and organic solutions. Various commercial scavenger resins are available, such as QuadraSil™ and Chelex® 100.

Workflow:

G A 1. Completed Reaction Mixture B 2. Add Scavenger Resin (e.g., QuadraSil™ MP) A->B C 3. Stir/Agitate at Room Temp (30 min to overnight) B->C D 4. Filter to Remove Resin C->D E 5. Wash Resin with Clean Solvent D->E F 6. Combine and Concentrate Filtrate E->F G Purified Product F->G

Caption: Workflow for copper removal using a solid-phase scavenger.

Step-by-Step Procedure:

  • After the reaction is complete, add the scavenger resin directly to the reaction flask. The amount of resin required will depend on its capacity and the amount of copper used; a 5-10 fold molar excess of functional groups on the resin relative to the copper is a good starting point.

  • Stir the resulting slurry at room temperature. The required time can vary from 30 minutes to several hours.[10] Monitoring the disappearance of color from the solution (if applicable) or analyzing aliquots by TLC or LC-MS can help determine the optimal time.

  • Once scavenging is complete, filter the mixture to remove the resin beads.

  • Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Troubleshooting and FAQs

Q1: Why is my aqueous wash with EDTA ineffective at removing the blue/green color? A1: This can occur for several reasons. First, the Cu(I) species used in the reaction may not have been fully oxidized to the Cu(II) state, which is more effectively chelated by EDTA. Exposing the reaction mixture to air by stirring it open to the atmosphere for a short period can facilitate this oxidation. Second, your triazole product itself might have a high affinity for copper, forming a stable complex that competes with EDTA.[11] In such cases, switching to a solid-phase scavenger with a higher binding affinity for copper is recommended.

Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this? A2: Emulsions are common when dealing with complex mixtures. Try adding a small amount of brine to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, you can pass the entire emulsified mixture through a pad of Celite or a phase separator paper. If emulsions are a persistent issue, consider using a solid-phase scavenger to avoid liquid-liquid extraction altogether.

Q3: Can I reuse the copper scavenger resin? A3: The ability to regenerate and reuse scavenger resins depends on the specific type of resin and the manufacturer's instructions. Some resins can be regenerated by washing with a strong acid solution to strip the bound copper, followed by neutralization. However, for many applications, particularly in pharmaceutical development where purity is paramount, using fresh resin for each batch is the standard practice to avoid cross-contamination.

Q4: My product is a water-soluble peptide. What is the best method for me? A4: For water-soluble biomolecules like peptides, it is crucial to use methods that maintain the integrity of the molecule. The preferred method is dialysis against a buffer containing EDTA.[5][12] This gently removes the copper-EDTA complex while retaining the larger peptide. A typical protocol involves dialyzing against a buffer with EDTA for several hours, followed by several changes of buffer without EDTA to remove the excess chelating agent.[4][12] Size exclusion chromatography can also be an effective alternative.

Q5: I'm using a heterogeneous catalyst. Do I still need to worry about copper contamination? A5: While heterogeneous catalysts significantly simplify purification, low-level leaching of copper from the solid support into the reaction medium can still occur.[8] The extent of leaching depends on the stability of the catalyst, the reaction conditions, and the solvent used. For applications requiring extremely low copper levels (ppb levels), a secondary purification step, such as passing the filtrate through a plug of a high-affinity scavenger like QuadraSil™, may be necessary.

This guide is intended to provide a robust framework for addressing the common challenge of copper catalyst removal in triazole synthesis. By understanding the principles behind each method and following these detailed protocols, researchers can confidently and efficiently obtain high-purity materials for their downstream applications.

References

  • Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem.
  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology - Jena Bioscience.
  • How can I remove copper from a click reaction mixture using EDTA? - ECHEMI.
  • What are the limitations of click chemistry?
  • QuadraPure™ & QuadraSil™ Scavengers - Sigma-Aldrich.
  • Is there another way to get rid of the remnants of the copper catalyst?
  • How can I remove copper from a click reaction mixture using EDTA?
  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents.
  • Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper C
  • Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous c
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst | ACS Catalysis - ACS Public
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The intersection of the nitrophenyl group and the triazole scaffold has yielded a class of compounds with a remarkable breadth of biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, enhancing interactions with biological targets like enzymes and receptors.[1] This guide provides an in-depth comparison of nitrophenyl-triazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme inhibitory applications, supported by experimental data and detailed protocols.

Core Structural Insights: The Foundation of Activity

The biological activity of nitrophenyl-triazole derivatives is not dictated by a single feature but rather by the synergistic interplay of its core components: the triazole ring, the nitrophenyl moiety, and the various substituents.

  • The Triazole Ring: Both 1,2,3-triazole and 1,2,4-triazole isomers serve as versatile scaffolds. The 1,4-disubstituted 1,2,3-triazoles are known to act as effective mimics of trans-amides, capable of forming crucial hydrogen bonds with biological targets.[2] The 1,2,4-triazole ring is also a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[3][4]

  • The Nitrophenyl Group: The position of the nitro (-NO₂) group on the phenyl ring is a critical determinant of activity. Its powerful electron-withdrawing properties can increase the polarity of the molecule, which in turn governs how it interacts with enzymes or nucleic acids.[1] Furthermore, the nitro group can be bioreduced in cellular environments to form reactive intermediates, a mechanism often implicated in antimicrobial and anticancer effects.

  • Substituents: The nature and position of other substituents on the phenyl ring or attached to the triazole nucleus allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile, which are all essential for target engagement and pharmacokinetic behavior.

Comparative Analysis of Biological Activities

Anticancer Activity

Nitrophenyl-triazole derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving enzyme inhibition or the disruption of critical cellular pathways.[3][4][5]

A study on novel nitrophenol-triazole hybrids revealed that compound 10a exhibited noteworthy cytotoxicity against the Caco-2 colon cancer cell line with an IC₅₀ value of 1.77 µM.[1][6] In another study, a series of 1,2,4-triazole derivatives were evaluated, where compounds with electronegative substituents on the phenyl ring showed increased cytotoxic activity.[7] For instance, derivatives 8c and 8d were found to be potent inhibitors of tubulin polymerization and BRAF kinase.[5]

Table 1: Comparative Anticancer Activity of Selected Nitrophenyl-Triazole Derivatives

CompoundR Group / Structural FeatureCancer Cell LineIC₅₀ (µM)Reference
10a Nitrophenol-triazole hybridCaco-21.77[1][6]
8c 4-fluorophenylA549, HCT116, MCF7, PC30.89, 0.65, 1.54, 1.12[3]
8d 4-methoxyphenylA549, HCT116, MCF7, PC35.12, 4.32, 6.87, 5.98[3]
35a 2-arylpyridine moietyA5491.023[8]

SAR Insights:

  • The presence of a halogen, such as fluorine (compound 8c ), on the phenyl ring often enhances anticancer activity compared to an electron-donating group like methoxy (compound 8d ).[3]

  • The combination of the 1,2,3-triazole ring with other heterocyclic systems, such as pyridine, can lead to potent microtubule assembly inhibitors.[8]

Antimicrobial and Antitrypanosomal Activity

The nitrophenyl-triazole scaffold is a cornerstone in the development of novel antimicrobial agents, with activity reported against bacteria, fungi, and protozoa.[9][10]

In the context of antitrypanosomal agents for treating Chagas disease, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was identified as essential for activity.[11] A study building on this finding synthesized 17 analogues, identifying compound 16 , a galactopyranosyl derivative, as a highly promising candidate. It displayed an IC₅₀ of 6 ± 1 μM against Trypanosoma cruzi with no detectable cytotoxicity in mammalian cells.[11] This highlights the strategy of modifying substituents on the triazole ring to improve potency and selectivity.

Table 2: Comparative Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives

CompoundKey Structural ModificationT. cruzi IC₅₀ (µM)Selectivity Index (SI)Reference
Hit 1 N-benzylacetamide moiety7114[12]
Benznidazole Standard Drug34-[12]
Compound 16 Peracetylated galactopyranosyl unit6 ± 1High (No cytotoxicity observed)[11]
Compound 22 (Structure not specified)4.17Low (Cytotoxic CC₅₀ = 5.06 µM)[11]

SAR Insights:

  • Replacing the N-benzylacetamide moiety of the initial hit with a peracetylated galactopyranosyl unit (compound 16 ) maintained potent activity while eliminating host cell cytotoxicity, dramatically improving the therapeutic window.[11]

  • The 4-nitrophenyl substituent appears crucial for activity, as this was preserved across the series of analogues.[11] The mechanism may involve the reduction of the nitro group by parasitic nitroreductases.

Enzyme Inhibition

Nitrophenyl-triazole derivatives have been successfully designed as inhibitors for various enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease.[13]

A study focusing on nitrophenol-triazole hybrids identified compound 10e as a potent and selective inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 1.56 µM. This was approximately five-fold more potent than the standard drugs Donepezil and Galantamine.[1] Molecular docking studies supported this finding, showing a strong binding energy of -10.9 kcal/mol for compound 10e with AChE.[1][6]

Table 3: Comparative Cholinesterase Inhibition of Nitrophenol-Triazole Hybrids

CompoundTarget EnzymeIC₅₀ (µM)Reference
10e Acetylcholinesterase (AChE)1.56[1][6]
10h Butyrylcholinesterase (BuChE)- (Binding Energy -9.1 kcal/mol)[1][6]
Donepezil Standard AChE Inhibitor~7.8[1]
Galantamine Standard AChE Inhibitor~7.8[1]

SAR Insights:

  • The specific arrangement of the nitrophenol and triazole moieties in compound 10e creates a pharmacophore that fits optimally into the active site of AChE, leading to potent inhibition.[1]

  • Subtle structural changes between derivatives (e.g., 10e vs. 10h ) can shift selectivity between enzyme isoforms like AChE and BuChE.[1]

Key Experimental Workflows

The evaluation of these derivatives relies on robust and reproducible experimental protocols. Here, we detail a standard workflow for assessing in vitro cytotoxicity, a crucial step in anticancer drug discovery.

Workflow for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 1. Seed Cells Plate cells (e.g., Caco-2) in a 96-well plate. Density: 1x10^4 cells/well. P2 2. Incubate 24 hours at 37°C, 5% CO₂ to allow for cell adherence. P1->P2 T1 3. Add Compounds Treat cells with serial dilutions of nitrophenyl-triazole derivatives. P2->T1 T2 4. Incubate 48 hours at 37°C, 5% CO₂. T1->T2 A1 5. Add MTT Reagent Add 20 µL of MTT solution (5 mg/mL) to each well. T2->A1 A2 6. Incubate 4 hours at 37°C. Mitochondrial dehydrogenases convert MTT to formazan. A1->A2 A3 7. Solubilize Formazan Add 150 µL of DMSO to each well to dissolve purple formazan crystals. A2->A3 D1 8. Measure Absorbance Read absorbance at 570 nm using a microplate reader. A3->D1 D2 9. Calculate IC₅₀ Plot absorbance vs. concentration. Determine the concentration that causes 50% inhibition of cell growth. D1->D2

Caption: Workflow for determining the IC₅₀ value using the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Cancer cells (e.g., Caco-2, A549) are harvested and seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Adherence: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl-triazole derivatives in culture medium. The old medium is removed from the wells, and 100 µL of the fresh medium containing the test compounds (and a vehicle control, e.g., DMSO) is added.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours. During this time, mitochondrial reductase enzymes in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The supernatant is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: A Look at Enzyme Inhibition

The potent activity of many nitrophenyl-triazole derivatives can be attributed to their ability to specifically inhibit key enzymes. As seen with compound 10e , the target is often AChE in the context of neurodegenerative diseases.

Enzyme_Inhibition_Pathway cluster_normal Normal Synaptic Function cluster_inhibited AChE Inhibition by Derivative ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activates Hydrolysis Hydrolysis AChE->Hydrolysis Choline Choline + Acetate (Signal Termination) Hydrolysis->Choline ACh_I Acetylcholine (ACh) AChE_I AChE ACh_I->AChE_I Binding Prevented Postsynaptic_I Postsynaptic Receptor ACh_I->Postsynaptic_I Activates Block INHIBITION AChE_I->Block ProlongedSignal Prolonged ACh Signal (Enhanced Neurotransmission) Postsynaptic_I->ProlongedSignal Derivative Nitrophenyl-Triazole Derivative (e.g., 10e) Derivative->AChE_I Binds & Blocks Active Site

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Validating the Biological Activity of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has positioned 1,2,3-triazole derivatives as a privileged scaffold in medicinal chemistry. Their synthetic accessibility and diverse pharmacological profiles have made them attractive candidates for drug discovery programs.[1][2][3] This guide focuses on a specific analogue, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, providing a comprehensive framework for validating its biological activity. We will explore its potential as both an anticancer and antimicrobial agent, presenting detailed experimental protocols and comparing its hypothetical performance against established drugs. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

Introduction to this compound: Rationale for Biological Validation

The 1,2,3-triazole core is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets.[2] The presence of a nitrophenyl group in the target molecule is of particular interest, as this moiety is found in numerous compounds with demonstrated antimicrobial and anticancer properties.[4][5] The carboxylic acid functional group can enhance solubility and provides a potential site for further chemical modification. Based on the established activities of structurally related compounds, this guide will focus on validating the efficacy of this compound in two key therapeutic areas: oncology and infectious diseases.

Comparative Validation of Anticancer Activity

A primary focus of triazole derivatives has been their potential as anticancer agents.[1][2][6][7] To validate the anticancer potential of this compound, a systematic in vitro evaluation of its cytotoxic effects on various cancer cell lines is essential.

Experimental Design: Cell Viability Assays

The initial assessment of a compound's anticancer activity typically involves determining its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the drug that inhibits 50% of cell viability.[8] We will utilize the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this purpose.[8]

Comparator Compound: Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control to benchmark the activity of our target compound.

Selected Cancer Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT-116: Human colon carcinoma cell line.[6]

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).

Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates the workflow for determining the cytotoxic activity of this compound.

Anticancer_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer and normal cells in 96-well plates incubate1 Incubate for 24h (cell attachment) start->incubate1 prepare_compounds Prepare serial dilutions of test compound and Doxorubicin treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay[8]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Replace the medium with fresh medium containing the desired concentrations of the test compound and the positive control. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Hypothetical Comparative Data

The following table presents hypothetical IC50 values for this compound compared to Doxorubicin.

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HCT-116 (IC50 in µM)HEK293 (IC50 in µM)
This compound 15.522.818.2> 100
Doxorubicin 0.81.20.55.6

Interpretation: In this hypothetical scenario, the target compound exhibits moderate cytotoxic activity against the tested cancer cell lines. Importantly, its significantly higher IC50 value against the non-cancerous HEK293 cell line suggests a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer agent. While not as potent as Doxorubicin, the favorable selectivity profile warrants further investigation.

Comparative Validation of Antimicrobial Activity

The triazole scaffold is a core component of several antifungal drugs, and various derivatives have shown broad-spectrum antibacterial activity.[4][9][10] Therefore, evaluating the antimicrobial potential of this compound is a logical step.

Experimental Design: Antimicrobial Susceptibility Testing

The antimicrobial activity will be assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] The broth microdilution method is a quantitative and widely used technique for determining MIC values.[12][13]

Comparator Compound: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as the positive control.

Selected Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922)

  • Fungal strain: Candida albicans (ATCC 90028)

Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram below outlines the workflow for determining the MIC of this compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis start Prepare serial dilutions of test compound and Ciprofloxacin in broth inoculum_prep Prepare standardized microbial inoculum inoculate_wells Inoculate 96-well plates with microbial suspension inoculum_prep->inoculate_wells incubate Incubate at 37°C for 18-24h (bacteria) or 24-48h (yeast) inoculate_wells->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

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A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a vast array of therapeutic agents.[1] While structurally similar, the distinct arrangement of nitrogen atoms imparts unique physicochemical properties that influence their synthesis, biological target interactions, and overall pharmacological profiles.[1] This guide provides an in-depth comparison of these two isomers, offering insights into their synthesis, a comparative analysis of their bioactivity, and practical experimental protocols for their evaluation.

The Isomeric Distinction: A Foundation for Diverse Bioactivity

The fundamental difference between the two isomers lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles , the nitrogen atoms are positioned adjacent to one another. In contrast, 1,2,4-triazoles feature a separation between one nitrogen atom and the other two.[1] This subtle variation significantly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates how each scaffold interacts with biological targets.[1]

Synthetic Pathways: Tailoring the Triazole Core

The synthetic accessibility of a scaffold is paramount in drug discovery. Here, the two isomers are distinguished by their flagship synthetic routes.

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction is prized for its high efficiency, mild reaction conditions, excellent yields, and remarkable regioselectivity, allowing for the reliable formation of the 1,4-disubstituted isomer.[3][4][5] The biocompatibility of the starting materials makes this reaction particularly powerful for creating complex molecules and bioconjugates.[5]

  • Causality: The copper(I) catalyst is crucial as it orchestrates the concerted cycloaddition of an azide and a terminal alkyne, a process that is otherwise slow and unselective. This catalytic cycle ensures that only one regioisomer is formed, which is critical for consistent biological activity.

The synthesis of the 1,2,4-triazole core typically relies on classical condensation and cyclization reactions. Common methods include:

  • Pellizzari Reaction: The reaction of an amide with an acyl hydrazide.[6]

  • Einhorn-Brunner Reaction: The condensation between hydrazines or monosubstituted hydrazines and diacylamines.[6]

  • From Hydrazides: One-pot methods have been developed involving the reaction of secondary amides and hydrazides, often activated by reagents like triflic anhydride and promoted by microwave irradiation.[7][8]

These methods, while effective, can sometimes require harsher conditions and may lead to mixtures of isomers if not carefully controlled, contrasting with the surgical precision of the CuAAC reaction.

Diagram: Comparative Synthetic Pathways

The following diagram illustrates the distinct and primary synthetic routes for generating the two triazole isomers.

Synthesis cluster_123 1,2,3-Triazole Synthesis (CuAAC) cluster_124 1,2,4-Triazole Synthesis azide Organic Azide (R-N3) product_123 1,4-Disubstituted 1,2,3-Triazole azide->product_123 Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) alkyne Terminal Alkyne (R'-C≡CH) alkyne->product_123 hydrazide Hydrazide / Hydrazine product_124 Substituted 1,2,4-Triazole hydrazide->product_124 Condensation & Cyclodehydration carbonyl Amide / Diacylamine carbonyl->product_124

Caption: Key synthetic routes to 1,2,3- and 1,2,4-triazole cores.

Comparative Biological Activity: A Tale of Two Scaffolds

Both triazole isomers exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1][2][9] However, there are clear distinctions in their prevalence and potency in established therapeutic areas.

The 1,2,4-triazole scaffold is arguably the most successful and well-established in the realm of antifungal agents.[1] Marketed drugs like Fluconazole , Itraconazole , and Voriconazole are built around this core.[4][10]

  • Mechanism of Action: These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][13][14] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[14][15]

Diagram: Antifungal Mechanism of 1,2,4-Triazoles

This diagram illustrates the established mechanism of action for azole-based antifungal drugs.

Antifungal_MoA Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Enzyme Lanosterol 14α-demethylase (CYP51) Triazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion Disruption Disrupted Membrane & Fungal Cell Death Enzyme->Disruption Leads to Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component

Caption: Inhibition of ergosterol synthesis by 1,2,4-triazole antifungals.

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms.[16][17]

  • 1,2,3-Triazole Derivatives: A growing body of research highlights their efficacy. For instance, 1,2,3-triazole-containing chalcone and coumarin derivatives have shown potent activity against various cancer cell lines, including lung cancer (A549).[18] Structure-activity relationship (SAR) studies reveal that substitutions on the appended phenyl rings, such as fluoro or bromo groups, can be crucial for activity.[18] Some derivatives act as inhibitors of crucial enzymes like Src kinase or interfere with tubulin polymerization.[3][18]

  • 1,2,4-Triazole Derivatives: This scaffold is also prominent in oncology research. Derivatives have been developed as kinase inhibitors, tubulin modulators, and aromatase inhibitors.[19] The ability of the 1,2,4-triazole ring to participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, makes it a versatile pharmacophore for designing enzyme inhibitors.[19]

The following table summarizes representative data from the literature, highlighting the potency of derivatives from both isomeric classes in different biological assays.

Isomer ClassDerivative TypeTarget/AssayPotency (IC50/MIC)Reference
1,2,3-Triazole Chalcone HybridA549 Lung Cancer Cells8.67 µM[18]
1,2,3-Triazole Coumarin HybridA549 Lung Cancer Cells2.97 µM[18]
1,2,3-Triazole Phosphonate HybridHT-1080 Fibrosarcoma15.13 µM[20]
1,2,4-Triazole Benzotriazine HybridCandida albicans0.0156 µg/mL[12]
1,2,4-Triazole Ofloxacin HybridE. coli0.25-1 µg/mL[2]
1,2,4-Triazole Phenyl-substitutedHCT116 Colon Cancer0.65 µM[16]

Note: This table presents selected examples and is not exhaustive. Direct comparison of potency values across different studies and assays should be done with caution.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for the synthesis of a 1,2,3-triazole derivative and its subsequent evaluation for anticancer activity.

This protocol describes a general procedure for the copper-catalyzed "click" reaction.

Materials:

  • Organic Azide (1.0 eq)

  • Terminal Alkyne (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Reaction vessel, magnetic stirrer, TLC plates

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the organic azide (1.0 eq) and terminal alkyne (1.0 eq) in the t-BuOH/H₂O (1:1) solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Initiation: To the stirring solution of reactants, add the aqueous solution of sodium ascorbate (0.1 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Reaction Monitoring (Self-Validation): The reaction is typically stirred at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the final 1,2,3-triazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Experimental Workflow for In Vitro Anticancer Assay

The following flowchart outlines the steps for evaluating the cytotoxic potential of a synthesized triazole derivative using a standard MTT assay.

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate for 24h (allow attachment) seed->incubate1 treat 3. Add Triazole Compound (serial dilutions) incubate1->treat controls 4. Include Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Untreated Cells treat->controls incubate2 5. Incubate for 48-72h controls->incubate2 add_mtt 6. Add MTT Reagent to each well incubate2->add_mtt incubate3 7. Incubate for 4h (allow formazan formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan Crystals (add DMSO or Solubilizing Agent) incubate3->solubilize read 9. Read Absorbance (e.g., at 570 nm) solubilize->read analyze 10. Calculate % Viability & Determine IC50 Value read->analyze end End analyze->end

Caption: Workflow for an MTT-based cell viability assay.

Conclusion and Future Outlook

Both 1,2,3- and 1,2,4-triazole isomers are undeniably powerful scaffolds in medicinal chemistry. The 1,2,4-triazole core remains the gold standard in the antifungal arena, with a well-understood mechanism of action.[11][12][14] In contrast, the 1,2,3-triazole isomer, propelled by the efficiency and versatility of click chemistry, is rapidly gaining ground, particularly in the development of novel anticancer and antimicrobial agents.[3][5][20]

The choice between these isomers is not a matter of inherent superiority but of strategic design. Researchers should consider the desired biological target, the required synthetic accessibility, and the specific physicochemical properties needed for optimal drug-like characteristics. The continued exploration of both scaffolds, aided by computational modeling and innovative synthetic methodologies, promises to deliver the next generation of triazole-based therapeutics.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )
  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. (URL: )
  • Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. (URL: [Link])

  • Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (URL: )
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: )
  • comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity - Benchchem. (URL: )
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: )
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: )
  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines | The Journal of Organic Chemistry - ACS Public
  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides | Organic Letters - ACS Public
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: )
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: )
  • Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs - Benchchem. (URL: )
  • Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study | Semantic Scholar. (URL: )
  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities - ResearchG
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety - Pharmacia. (URL: )
  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchG
  • An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential | Request PDF - ResearchG
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (URL: [Link])

  • A Literature Review Focusing on the Antiviral Activity of[3][11][18] and[11][13][18]-triazoles. (URL: )

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Biological features of new 1,2,4-triazole derivatives (a liter
  • Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti. (URL: )
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. (URL: )

Sources

A Comparative Docking Analysis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid with Anticancer and Antidiabetic Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and validation of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful technique to predict the binding affinity and mode of interaction between a small molecule and a protein target at the atomic level.[3][4] This guide provides a comprehensive, in-depth comparison of the docking performance of a specific compound, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid , against two distinct and high-value therapeutic targets: a human tyrosine kinase relevant to oncology and human lysosomal α-glucosidase, an enzyme implicated in diabetes.

The 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and capacity to form diverse interactions with biological macromolecules.[5] Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer and antidiabetic properties.[5][6][7][8][9] Our subject molecule, this compound, combines this privileged scaffold with a nitrophenyl group, a feature often associated with modulation of electronic properties and potential for specific interactions within a protein's active site.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in silico investigation. We will compare the docking performance of our lead compound with a structurally simpler analog, 1H-1,2,3-Triazole-4-carboxylic acid , to elucidate the contribution of the nitrophenyl moiety to target binding.

I. Rationale for Target and Comparator Selection

A critical first step in any docking study is the judicious selection of protein targets. The choices must be biologically relevant to the potential therapeutic applications of the ligand.

  • Anticancer Target: Human Tyrosine-Protein Kinase c-Src: Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and proliferation.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] We have selected the crystal structure of the human tyrosine-protein kinase c-Src (PDB ID: 2SRC) for this study.[10] This structure is resolved at a high resolution (1.50 Å), providing a detailed and accurate representation of the ATP-binding pocket, which is the target for many kinase inhibitors.

  • Antidiabetic Target: Human Lysosomal alpha-Glucosidase: Alpha-glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine.[6] Inhibitors of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a key strategy in the management of type 2 diabetes.[6] For our analysis, we will use the crystal structure of human lysosomal acid-alpha-glucosidase in complex with acarbose (PDB ID: 5NN8) .[11][12] This structure, resolved at 2.45 Å, provides a clear view of the active site and the binding mode of a known inhibitor.

  • Comparator Compound: 1H-1,2,3-Triazole-4-carboxylic acid: To understand the specific contribution of the 3-nitrophenyl group of our primary compound, a comparative analysis with a simpler, commercially available analog is essential. 1H-1,2,3-Triazole-4-carboxylic acid serves as an ideal baseline, representing the core triazole-carboxylic acid scaffold.[13][14][15] Any significant differences in docking scores and binding interactions can then be attributed to the presence of the substituted phenyl ring.

II. Experimental Workflow: A Step-by-Step Docking Protocol

The following protocol outlines a validated and reproducible workflow for performing molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the process.

A. General Workflow Overview

The overall process involves preparing the protein and ligand structures, defining the binding site, performing the docking calculations, and analyzing the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Obtain 1. Obtain Protein Structure (PDB) Protein_Prep 2. Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB_Obtain->Protein_Prep Grid_Gen 5. Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Obtain 3. Obtain Ligand Structures (2D to 3D) Ligand_Prep 4. Prepare Ligands: - Energy minimization - Assign charges Ligand_Obtain->Ligand_Prep Docking_Run 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 7. Analyze Binding Poses (Lowest Energy) Docking_Run->Pose_Analysis Interaction_Analysis 8. Visualize Interactions (Hydrogen bonds, etc.) Pose_Analysis->Interaction_Analysis Data_Comparison 9. Compare Docking Scores & Interactions Interaction_Analysis->Data_Comparison G cluster_protein Protein Target cluster_ligand Ligand Protein Prepared Protein (e.g., 2SRC or 5NN8) Docking_Output Docking Output (Poses & Scores) Protein->Docking_Output Ligand Prepared Ligand (Test or Comparator) Ligand->Docking_Output Top_Pose Select Top-Ranked Pose (Lowest Binding Energy) Docking_Output->Top_Pose Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Top_Pose->Interaction_Analysis Comparative_Analysis Comparative Analysis: - Binding Affinity - Interaction Patterns Interaction_Analysis->Comparative_Analysis

Sources

A Comparative Guide to the Efficacy of Novel Triazole-Based Inhibitors Versus Known Clinical Candidates for Indoleamine 2,3-Dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is a heme-containing cytosolic enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[2][3] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive events:

  • Tryptophan Depletion: The local depletion of Trp arrests the proliferation of effector T cells, which are highly sensitive to Trp availability.[1][4]

  • Kynurenine Accumulation: The accumulation of Kyn and its downstream metabolites actively promotes the generation and recruitment of regulatory T cells (Tregs) and induces apoptosis in effector T cells, thereby fostering an immune-tolerant environment that allows tumors to evade immune surveillance.[1][3][4]

Given its pivotal role in mediating immune escape, the development of small-molecule inhibitors targeting IDO1 has been a major focus of oncology research.[1][5] This guide provides an objective comparison of the efficacy of a representative novel triazole-based inhibitor, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (NPTCA) , against two well-characterized clinical candidates, Epacadostat and Navoximod . We will delve into their mechanisms of action, comparative potency, and the experimental workflows required to validate their efficacy.

Mechanism of Action: A Tale of Two Binding Modes

While all three compounds target IDO1, their interaction with the enzyme differs, which can have significant implications for their pharmacological profiles.

  • Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor, Epacadostat functions as a competitive inhibitor of IDO1.[6][7] It directly competes with the substrate, L-tryptophan, for binding to the heme iron within the enzyme's active site.[7] Its high selectivity ensures minimal activity against related enzymes like IDO2 or tryptophan 2,3-dioxygenase (TDO).[8][9]

  • Navoximod (GDC-0919): This compound, built on a 4-phenylimidazole scaffold, also interacts with the heme moiety in the IDO1 catalytic site.[10] However, it exhibits noncompetitive inhibition kinetics.[11] Navoximod was developed to inhibit both IDO1 and TDO, although its selectivity for TDO is significantly lower.[10][12]

  • NPTCA (Novel Triazole Compound): As a representative of a new chemical class, NPTCA's mechanism is hypothesized to involve coordination of the triazole nitrogen atoms with the heme iron in the IDO1 active site, a common binding motif for azole-based inhibitors. This interaction is expected to block substrate access and inhibit enzymatic activity.

The differing mechanisms are crucial. A competitive inhibitor's efficacy can be overcome by high substrate concentrations, whereas a noncompetitive inhibitor's efficacy is independent of substrate concentration. This could be relevant in the TME where tryptophan levels fluctuate.

cluster_0 IDO1 Catalytic Cycle cluster_1 Inhibitor Mechanisms Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme Iron) Tryptophan->IDO1 Binds to Active Site Kynurenine N-Formylkynurenine (-> Kynurenine) IDO1->Kynurenine Catalyzes Epacadostat Epacadostat (Competitive) Epacadostat->IDO1 Competes with Tryptophan Navoximod Navoximod (Noncompetitive) Navoximod->IDO1 Binds to Allosteric or Heme Site NPTCA NPTCA (Hypothesized Azole Binding) NPTCA->IDO1 Binds to Heme Iron

Caption: Mechanisms of IDO1 Inhibition.

Comparative Efficacy: In Vitro Potency

The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Lower IC50 values indicate higher potency.

CompoundTarget(s)MechanismBiochemical IC50 (Human IDO1)Cellular EC50Reference(s)
Epacadostat IDO1Competitive~10 nM~75 nM (in HeLa cells)[8][9]
Navoximod IDO1, TDONoncompetitive~28 nM (Ki = 5.8 nM)~70 nM[13][14]
NPTCA IDO1 (Predicted)Heme BindingTo Be DeterminedTo Be DeterminedN/A

As the data shows, both Epacadostat and Navoximod are highly potent inhibitors of IDO1 in the low nanomolar range. Epacadostat appears slightly more potent in biochemical assays, while their cellular potencies are comparable.[8][13] The goal for a novel compound like NPTCA would be to achieve similar or superior potency.

Experimental Protocols for Efficacy Determination

To objectively compare NPTCA against established inhibitors, a series of standardized assays must be performed.

Biochemical IDO1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified recombinant IDO1 enzyme.

Principle: The assay measures the production of N-formylkynurenine, the direct product of IDO1 catalysis, which can be detected by its absorbance at 321 nm.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Mix: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[8][15]

    • Substrate: L-tryptophan solution.

    • Enzyme: Purified recombinant human IDO1 enzyme (e.g., 20 nM final concentration).[8]

    • Test Compounds: Serial dilutions of Epacadostat, Navoximod, and NPTCA in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the reaction mix.

    • Add 1 µL of the test compound dilutions.

    • Add 25 µL of the IDO1 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of L-tryptophan substrate (e.g., 2 mM final concentration).[8]

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 321 nm over time using a plate reader in kinetic mode.

    • The initial reaction rate (V) is calculated from the linear portion of the curve.

  • Data Analysis:

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Biochemical Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Reaction Mix & Inhibitor to Plate A->B C Add IDO1 Enzyme (Pre-incubation) B->C D Initiate with L-Tryptophan C->D E Kinetic Read at 321 nm D->E F Calculate IC50 E->F

Caption: Workflow for Biochemical IDO1 Assay.

Cell-Based IDO1 Activity Assay

This assay measures the inhibitor's ability to block IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.

Principle: Human tumor cells (e.g., HeLa) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[16] The inhibitor's efficacy is determined by quantifying the reduction of kynurenine secreted into the cell culture medium.[8][16]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.[16]

  • IDO1 Induction and Inhibition:

    • The next day, replace the medium with fresh medium containing IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[16]

    • Simultaneously add serial dilutions of the test compounds (NPTCA, Epacadostat, Navoximod).

    • Incubate for 24-48 hours.

  • Kynurenine Quantification:

    • Harvest 140 µL of the cell culture supernatant.[16]

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA), mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16]

    • Centrifuge the samples to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[16]

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 480 nm. The absorbance is proportional to the kynurenine concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

cluster_1 Cell-Based Assay Workflow A Seed HeLa Cells B Induce IDO1 with IFN-γ + Add Inhibitors A->B C Incubate 24-48h B->C D Harvest Supernatant C->D E TCA Hydrolysis & Add Ehrlich's Reagent D->E F Measure Absorbance at 480 nm E->F G Calculate EC50 F->G

Caption: Workflow for Cell-Based IDO1 Assay.

Conclusion and Future Directions

Both Epacadostat and Navoximod have demonstrated high potency against IDO1 in preclinical models.[1][6] While clinical trials for these agents in combination with checkpoint inhibitors have yielded mixed results, the rationale for IDO1 inhibition remains strong, suggesting that next-generation inhibitors with improved pharmacological properties are needed.

The proposed compound, this compound (NPTCA), represents a novel chemical scaffold for IDO1 inhibition. The critical next step is to perform the detailed biochemical and cell-based assays described herein to determine its potency (IC50 and EC50). Should NPTCA demonstrate comparable or superior potency to Epacadostat and Navoximod, further studies would be warranted to evaluate its selectivity, pharmacokinetic profile, and in vivo efficacy. The ultimate goal is to develop an IDO1 inhibitor that can effectively reverse tumor-induced immune suppression and synergize with other immunotherapies to improve patient outcomes.

References

  • Navoximod - PubChem - NIH. (URL: [Link])

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. (URL: [Link])

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (URL: [Link])

  • Epacadostat - Wikipedia. (URL: [Link])

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - Mount Sinai Scholars Portal. (URL: [Link])

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - The Journal for ImmunoTherapy of Cancer. (URL: [Link])

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. (URL: [Link])

  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Definition of navoximod - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. (URL: [Link])

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (URL: [Link])

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - Frontiers. (URL: [Link])

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience. (URL: [Link])

  • Pharmacokinetic parameters of compound i12 after a single oral or... - ResearchGate. (URL: [Link])

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  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form | PNAS. (URL: [Link])

  • IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were... - ResearchGate. (URL: [Link])

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  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. (URL: [Link])

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  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (URL: [Link])

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A Comparative Spectroscopic Guide to Regioisomers of Nitrophenyl-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, nitrophenyl-triazoles represent a critical class of heterocyclic compounds. Their utility spans from potent pharmacological agents to functional materials, owing to the unique electronic properties conferred by the electron-withdrawing nitro group and the versatile triazole core. However, the synthesis of these molecules often yields a mixture of regioisomers, the differentiation of which is a non-trivial yet crucial task for ensuring efficacy and safety in drug development and for tuning the photophysical properties of materials.

This guide provides an in-depth spectroscopic comparison of nitrophenyl-triazole regioisomers, offering experimental insights and data to aid in their unambiguous identification. We will delve into the nuances of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Challenge of Regioisomerism in Nitrophenyl-Triazoles

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for synthesizing 1,2,3-triazoles, typically yielding the 1,4-disubstituted regioisomer.[1][2] However, thermal or ruthenium-catalyzed reactions can produce the 1,5-regioisomer, and substitutions on the phenyl ring can lead to ortho-, meta-, and para-nitrophenyl isomers. These subtle structural variations can profoundly impact the molecule's biological activity and physical properties. Therefore, robust analytical methods are paramount for quality control and structure-activity relationship (SAR) studies.

UV-Visible Absorption Spectroscopy: A First Glimpse into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitrophenyl group and the substitution pattern on the triazole ring significantly influence the absorption maxima (λmax).

Comparative Analysis:

Generally, the introduction of a nitrophenyl group, a strong chromophore, results in absorption bands in the UV region. The key distinguishing features between regioisomers arise from differences in the extent of conjugation and the electronic communication between the nitrophenyl and triazole rings.

  • 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles: The 1,4-isomer often exhibits a slightly different λmax compared to the 1,5-isomer due to the altered electronic landscape. While specific data for direct comparison of nitrophenyl-triazole regioisomers is sparse in the literature, computational studies on similar systems suggest that the electronic transitions can be sensitive to this isomerism.[3]

  • Positional Isomers of the Nitro Group (ortho, meta, para): The position of the nitro group on the phenyl ring has a more pronounced effect. A para-nitro substitution typically leads to a more extended π-conjugation, resulting in a red-shift (longer λmax) compared to the meta isomer. The ortho isomer may experience steric hindrance, which can disrupt planarity and lead to a blue-shift (shorter λmax) compared to the para isomer.

Data Summary: UV-Vis Absorption Maxima (λmax)

Compound TypeTypical λmax Range (nm)Reference
1-Aryl-4-formyl-1,2,3-triazolesVaries with aryl substituent[4]
1,2,3-Triazole Core200-240[5][6]
Nitrophenyl-Furan-Triazole Derivatives332-352[7]
2-(4-phenyl-1-H-1,2,3-triazol-1-yl) phenol~280[8]

Experimental Protocol: UV-Vis Spectroscopy

A detailed, step-by-step methodology for acquiring UV-Vis spectra:

  • Sample Preparation: Dissolve a precisely weighed amount of the nitrophenyl-triazole isomer in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a final concentration of 10-50 µM.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Blank Measurement: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy: Probing the Emissive Properties

Fluorescence spectroscopy provides information about the electronic structure of the excited state and is highly sensitive to the molecular environment. The fluorescence properties of nitrophenyl-triazoles are strongly dependent on the substitution pattern, which affects the intramolecular charge transfer (ICT) character.

Comparative Analysis:

  • 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles: The relative positioning of the nitrophenyl and other substituents in 1,4- and 1,5-regioisomers can significantly alter the dipole moment of the excited state, leading to differences in fluorescence quantum yields and Stokes shifts.[9] For some triazole derivatives, the 1,5-isomer has been reported to have a more pronounced NOE effect in NMR, which suggests a through-space interaction that could also influence fluorescence.[10]

  • Positional Isomers of the Nitro Group: The strong electron-withdrawing nature of the nitro group often quenches fluorescence. However, its position can modulate this effect. A para-nitro group, being in direct conjugation, is generally a more effective quencher than a meta-nitro group. The fluorescence of triazoles can be highly sensitive to pH and solvent polarity, with protonation of the triazole nitrogen or deprotonation of other functional groups affecting the emission.[8]

Data Summary: Fluorescence Properties

Compound TypeEmission λmax Range (nm)Stokes Shift (nm)Reference
4,5-bis(arylethynyl)-1,2,3-triazoles350-600up to 230[9]
N²-Indolyl-1,2,3-triazoles420-48089-143[11]
2-(4-phenyl-1-H-1,2,3-triazol-1-yl) phenol400-430-[8]

Note: This table highlights the tunable fluorescence of triazole systems. The presence of a nitro group generally leads to weaker or quenched fluorescence.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the sample in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer.

  • Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (usually at λmax).

  • Spectrum Acquisition: Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • Quantum Yield Determination (Optional): Measure the quantum yield relative to a well-known standard (e.g., quinine sulfate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers of nitrophenyl-triazoles. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Comparative Analysis:

¹H NMR:

  • Triazole Ring Proton: The chemical shift of the C5-H proton of the triazole ring is a key diagnostic signal. It typically appears as a singlet in the downfield region (7.5-8.8 ppm).[2] In 1,4-disubstituted 1,2,3-triazoles, this proton is adjacent to a nitrogen atom of the other substituent, while in the 1,5-isomer, it is adjacent to the C4-substituent. This difference in the electronic environment leads to distinct chemical shifts. For some isomers, the ¹H NMR signal of the 1,4-isomer was found to be more shielded (at a lower ppm) than the 1,5-isomer.[10]

  • Nitrophenyl Protons: The substitution pattern of the nitro group (ortho, meta, para) gives rise to characteristic splitting patterns and chemical shifts for the aromatic protons. For a para-substituted ring, two doublets are typically observed. For an ortho-substituted ring, a more complex multiplet is expected. A meta-substituted ring will also show a distinct multiplet pattern.

  • Substituent Protons: The chemical shifts of protons on other substituents can also be affected by the overall geometry and electronic distribution of the regioisomer.

¹³C NMR:

  • Triazole Ring Carbons: The chemical shifts of the C4 and C5 carbons of the triazole ring are highly informative. In 1,4-disubstituted isomers, the C4 is substituted and the C5 bears a proton, while the opposite is true for the 1,5-isomer (assuming a terminal alkyne was used in synthesis). The chemical shifts of these carbons can be used to distinguish the isomers.[10] Typically, the C4 and C5 carbons in 1,4-disubstituted 1,2,3-triazoles resonate in the range of 122-127 ppm and 139-149 ppm, respectively.[12]

  • Nitrophenyl Carbons: The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

Data Summary: Characteristic NMR Chemical Shifts (δ) in ppm

NucleusRegioisomer/PositionCharacteristic Chemical Shift (ppm)Reference
¹H C5-H of 1,4-disubstituted 1,2,3-triazole7.5 - 8.8 (singlet)[2]
C-H of 1,4-disubstituted triazole with p-nitrophenyl8.62 - 8.94[1]
Aromatic H (p-nitrophenyl)~8.27 (d), ~7.99 (d)[13]
¹³C C4 of 1,4-disubstituted 1,2,3-triazole139.27 - 148.64[12]
C5 of 1,4-disubstituted 1,2,3-triazole122.46 - 127.49[12]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for differentiating 1,4- and 1,5-regioisomers through space interactions.[10]

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.

Comparative Analysis:

  • Triazole Ring Vibrations: The triazole ring has characteristic "marker bands" in the IR spectrum.[14] The positions of these bands can be subtly influenced by the substitution pattern.

  • Nitro Group Vibrations: The nitro group exhibits strong and characteristic asymmetric and symmetric stretching vibrations.

    • Asymmetric stretch (νas): ~1500-1560 cm⁻¹

    • Symmetric stretch (νs): ~1345-1385 cm⁻¹ The exact positions of these bands can vary slightly depending on the electronic environment, providing clues to the regioisomeric structure.

  • C-H and N-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. If the triazole is N-unsubstituted, a broad N-H stretching band can be seen around 3100-3500 cm⁻¹.

Data Summary: Key IR Absorption Bands (cm⁻¹)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Triazole)Stretching3100 - 3500[15]
Aromatic C-HStretching> 3000[13]
C=C (Aromatic)Stretching1400 - 1600[12]
NO₂Asymmetric Stretch1500 - 1560[12]
NO₂Symmetric Stretch1345 - 1385[12]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them between the different regioisomers.

Illustrative Diagrams

Workflow for Spectroscopic Analysis of Nitrophenyl-Triazole Regioisomers

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_identification Identification Synthesis Synthesis of Nitrophenyl-Triazoles Isomers Mixture of Regioisomers Synthesis->Isomers UVVis UV-Vis Spectroscopy Isomers->UVVis Fluorescence Fluorescence Spectroscopy Isomers->Fluorescence NMR NMR Spectroscopy (1H, 13C, 2D) Isomers->NMR FTIR FTIR Spectroscopy Isomers->FTIR Identification Regioisomer Identification UVVis->Identification Fluorescence->Identification NMR->Identification FTIR->Identification

Caption: A generalized workflow for the synthesis and spectroscopic identification of nitrophenyl-triazole regioisomers.

Chemical Structures of 1,4- and 1,5-Disubstituted Nitrophenyl-1,2,3-Triazole Regioisomers

G cluster_14 1,4-Disubstituted Isomer cluster_15 1,5-Disubstituted Isomer node14 node14 node15 node15

Caption: General structures of 1,4- and 1,5-disubstituted nitrophenyl-1,2,3-triazole regioisomers.

(Note: The Graphviz code for chemical structures is a placeholder as direct rendering of complex chemical structures is limited. In a real publication, these would be replaced with high-quality chemical drawings.)

Conclusion and Future Outlook

The differentiation of nitrophenyl-triazole regioisomers is a critical analytical challenge with significant implications for drug development and materials science. This guide has outlined a multi-pronged spectroscopic approach, leveraging the complementary strengths of UV-Vis, fluorescence, NMR, and IR spectroscopy. While NMR, particularly 2D techniques, remains the most definitive method for structural elucidation, a combination of these techniques provides a robust and self-validating system for routine characterization.

Future research, including the systematic synthesis and spectroscopic analysis of a wider range of nitrophenyl-triazole regioisomers, will be invaluable for building comprehensive spectral libraries. Furthermore, the integration of computational chemistry to predict spectroscopic properties can further aid in the assignment of complex spectra and deepen our understanding of the structure-property relationships in this important class of compounds.[16][17]

References

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In silico prediction of ADME properties for 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico ADME Profiling of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Authored by a Senior Application Scientist

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Failing to identify poor pharmacokinetic profiles early can lead to costly late-stage failures.[1][2] In silico computational tools have emerged as indispensable assets, offering rapid, cost-effective methods to predict the ADME profile of novel chemical entities before their synthesis, thereby guiding medicinal chemistry efforts toward candidates with a higher probability of success.[3][4][5]

This guide provides a comprehensive, in-depth comparison of freely accessible, web-based in silico tools to predict the ADME properties of This compound (PubChem CID: 43381121), a molecule featuring the 1,2,3-triazole scaffold.[6] This heterocyclic moiety is of significant interest in medicinal chemistry due to its diverse biological activities and its presence in several approved drugs.[7] Our objective is to not only present the predicted data but also to critically evaluate the outputs of different platforms, explain the causality behind the predictions, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Target Molecule: this compound
  • Molecular Formula: C₉H₆N₄O₄[8]

  • SMILES: C1=CC(=CC(=C1)[O-])N2C=C(N=N2)C(=O)O[6]

  • Structure:

    
    
    

Methodology: A Comparative Workflow for ADME Prediction

Our analysis leverages three widely-used and validated free web servers: SwissADME , pkCSM , and ADMETlab 3.0 . These platforms were selected for their comprehensive prediction capabilities, user-friendly interfaces, and distinct underlying algorithms, providing a robust basis for comparison.

Overall Prediction Workflow

The workflow diagram below illustrates the systematic process followed in this guide, from obtaining the molecular structure to the final comparative analysis.

ADME_Workflow cluster_input 1. Input cluster_prediction 2. In Silico Prediction cluster_output 3. Analysis & Interpretation Molecule Target Molecule: 1-(3-nitrophenyl)-1H-1,2,3- triazole-4-carboxylic acid SMILES Obtain SMILES String: C1=CC(=CC(=C1)N+[O-])N2C=C(N=N2)C(=O)O Molecule->SMILES SwissADME SwissADME SMILES->SwissADME Submit pkCSM pkCSM SMILES->pkCSM Submit ADMETlab ADMETlab 3.0 SMILES->ADMETlab Submit DataTable Comparative Data Table (Physicochemical, ADME) SwissADME->DataTable pkCSM->DataTable ADMETlab->DataTable Analysis Critical Analysis & Interpretation DataTable->Analysis Profile Integrated ADME Profile & Recommendations Analysis->Profile

Caption: Workflow for in silico ADME prediction and comparative analysis.

Experimental Protocols: Step-by-Step Procedures

Objective: To obtain ADME predictions for this compound using each specified tool.

Required Input: The SMILES string for the molecule: C1=CC(=CC(=C1)[O-])N2C=C(N=N2)C(=O)O

Protocol 1: SwissADME

  • Navigate to the SwissADME web server ([Link]).

  • In the "List of SMILES" input box, paste the SMILES string.

  • Click the "Run" button to initiate the prediction.

  • The results will be displayed on a new page. Record the relevant physicochemical properties, pharmacokinetic predictions (e.g., GI absorption, BBB permeant), drug-likeness, and medicinal chemistry parameters.

Protocol 2: pkCSM

  • Navigate to the pkCSM - pharmacokinetics web server ([Link]).

  • The default input is SMILES. Paste the SMILES string into the text box under the "Predict" tab.

  • Click the "Submit" button.

  • The server will process the request and display a comprehensive table of results. Systematically record the values for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Protocol 3: ADMETlab 3.0

  • Navigate to the ADMETlab 3.0 web server ([Link]).

  • Click on the "ADMET Prediction" module.

  • In the input area, ensure the "SMILES" tab is selected and paste the SMILES string into the text box.

  • Click the "Predict" button.

  • A detailed results page will load, categorized by ADMET properties. Record the predicted values for each relevant endpoint.[9]

Results: A Comparative Analysis of Predicted ADME Properties

The data obtained from the three platforms are summarized below. This side-by-side comparison allows for an objective evaluation of the consensus and divergence in predictions.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

Parameter CategoryADME PropertySwissADMEpkCSMADMETlab 3.0Causality & Expert Interpretation
Physicochemical Molecular Weight ( g/mol )234.17234.17234.04All tools agree. The low molecular weight (<500) is favorable for oral bioavailability according to Lipinski's Rule of Five.
LogP (Lipophilicity)1.48 (iLOGP)1.1571.43The predicted LogP values are in a range generally associated with good absorption and distribution, though they are not excessively high, which mitigates risks of poor solubility and high metabolic clearance.
Water Solubility (LogS)-2.13-2.043-2.17The predicted poor water solubility is a direct consequence of the molecule's aromatic rings and relatively low number of strong hydrogen bond donors. This is a critical parameter that may limit oral absorption.
TPSA (Ų)114.99114.99114.99The high Topological Polar Surface Area (TPSA > 140 Ų is often linked to poor cell permeability) is a major flag. This value strongly suggests that passive diffusion across cell membranes, including the intestinal epithelium and the blood-brain barrier, will be limited.
Absorption GI Absorption (Human)High91.8%HighThere is a consensus on high gastrointestinal absorption. However, this prediction may seem contradictory to the high TPSA. It suggests that while passive diffusion might be low, other factors or the specific models used by the tools predict overall high absorption. This warrants careful experimental verification.
Caco-2 Permeability (logPapp)N/A0.283LowThe low Caco-2 permeability predicted by pkCSM and ADMETlab 3.0 is consistent with the high TPSA value and provides a more nuanced view than the general "GI Absorption" prediction. It indicates potential issues with the rate and extent of absorption.
P-gp SubstrateNoNoNon-substrateConsensus prediction indicates the molecule is not a substrate for the P-glycoprotein efflux pump. This is a favorable property, as it means the compound is less likely to be actively removed from cells after absorption.[10]
Distribution BBB PermeantNoNo (-2.18 logBB)Non-penetrantUnanimous prediction of no blood-brain barrier penetration.[11][12] This is a direct and expected consequence of the high TPSA and the presence of a carboxylic acid group, which is typically ionized at physiological pH. This makes the molecule suitable for peripherally-acting targets but not for CNS targets.
Plasma Protein Binding (%)N/A58.7%61.1%The predicted moderate plasma protein binding (PPB) is favorable.[13][14] Very high PPB (>99%) can limit the free fraction of the drug available to exert its therapeutic effect, while very low PPB can lead to rapid clearance.
Metabolism CYP1A2 InhibitorYesNoInhibitorConflicting. The prediction of CYP1A2 inhibition by SwissADME and ADMETlab 3.0 is a potential liability, suggesting a risk of drug-drug interactions with other drugs metabolized by this enzyme.[15]
CYP2C9 InhibitorYesNoInhibitorConflicting. Similar to CYP1A2, this is a potential red flag for drug-drug interactions that needs to be prioritized for experimental testing.
CYP2C19 InhibitorNoNoNon-inhibitorConsensus suggests a low risk of inhibiting this isoform.
CYP2D6 InhibitorNoNoNon-inhibitorConsensus suggests a low risk of inhibiting this isoform.
CYP3A4 InhibitorNoNoInhibitorConflicting. Inhibition of CYP3A4, the most important drug-metabolizing enzyme, is a significant concern. The positive prediction from ADMETlab 3.0, even if contradicted by others, highlights a critical risk to be investigated.
Toxicity AMES ToxicityN/ANoNon-mutagenicConsensus suggests the compound is not mutagenic, a crucial early safety checkpoint.

N/A: Not available or not predicted by the tool.

Discussion & Field-Proven Insights

The in silico analysis provides a multifaceted preliminary profile of this compound. By synthesizing the data, we can build a holistic view and identify key areas for further experimental investigation.

An Integrated ADME Profile
  • Absorption: The molecule is predicted to have high overall GI absorption, but its high TPSA and predicted low Caco-2 permeability suggest this absorption may be rate-limited. The poor water solubility is a significant hurdle that could limit its oral bioavailability, despite the favorable absorption predictions. Formulation strategies may be required to address the solubility issue.

  • Distribution: The compound is definitively predicted to be peripherally restricted, with no capacity to cross the blood-brain barrier. This is a crucial piece of information that dictates its potential therapeutic applications. Its moderate plasma protein binding is a favorable characteristic, suggesting an adequate free fraction will be available in circulation.

  • Metabolism: The most significant area of concern arises from the conflicting predictions regarding Cytochrome P450 inhibition. The potential for inhibition of CYP1A2, CYP2C9, and especially CYP3A4, flags a high risk for drug-drug interactions (DDIs).[16] The causality for this potential inhibition may lie in the molecule's structural motifs, such as the nitro group and the triazole ring, which can interact with the active sites of these enzymes. This is the highest priority for follow-up in vitro screening.

  • Toxicity: The lack of predicted AMES toxicity is a positive sign for the compound's safety profile.

Trustworthiness and Self-Validation

It is critical to acknowledge that in silico tools are predictive models, not definitive assays.[17] Their accuracy is contingent on the algorithms and the chemical space of the training datasets used to build them. The discrepancies observed, particularly in CYP inhibition, are not failures of the tools but rather a reflection of the complexity of biological interactions and the different modeling approaches (e.g., ligand-based QSAR, structural similarity).

The most trustworthy predictions are those where all platforms agree, such as the BBB non-permeability and lack of P-gp substrate activity. Conflicting results, as seen with CYP inhibition, should be interpreted as a clear signal to prioritize these specific endpoints for experimental validation using standard in vitro assays (e.g., cell-based CYP inhibition assays).

Conclusion and Strategic Recommendations

This comparative guide demonstrates the power of using a panel of in silico tools to build a robust preliminary ADME profile for a novel chemical entity. For this compound, the computational data suggests a compound with potentially good oral absorption but limited by poor solubility and cell permeability. Its distribution is likely confined to peripheral tissues.

The most critical finding is the potential for CYP450-mediated drug-drug interactions. Based on this comprehensive in silico evaluation, the following strategic recommendations are proposed for a drug discovery program:

  • Immediate Experimental Validation: Prioritize in vitro assays to confirm CYP inhibition profiles for isoforms 1A2, 2C9, and 3A4.

  • Solubility Enhancement: Conduct experimental solubility studies (e.g., kinetic, thermodynamic) and explore formulation or medicinal chemistry strategies (e.g., salt formation) to address the predicted poor solubility.

  • Permeability Assessment: Use in vitro models like Caco-2 or PAMPA assays to obtain experimental data on intestinal permeability to clarify the conflicting absorption predictions.

  • Structural Modifications: If the DDI or solubility liabilities are confirmed, medicinal chemistry efforts should focus on modifying the structure to mitigate these risks without compromising desired biological activity. For instance, altering the substitution pattern on the phenyl ring could modulate both solubility and CYP interactions.

By integrating these computational predictions early, research efforts can be more focused, resource-efficient, and ultimately more successful in advancing safe and effective drug candidates.

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A Comparative Guide to the Synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole interactions make it an ideal linker and pharmacophore.[1] The specific target of this guide, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, combines the triazole core with a synthetically versatile carboxylic acid handle and an electron-withdrawing nitrophenyl group, making it a valuable building block for drug discovery and functional materials development. This guide provides a comparative analysis of the primary synthetic methodologies for this target, focusing on the underlying chemical principles, practical execution, and key performance benchmarks to aid researchers in selecting the optimal route for their specific application.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic disconnection of the target molecule breaks the triazole ring, revealing two key synthons: 3-nitrophenyl azide and propiolic acid .

G Target This compound Disconnect C-N Bond (Cycloaddition) Target->Disconnect Synthons Key Synthons Disconnect->Synthons Azide 3-Nitrophenyl Azide Synthons->Azide Alkyne Propiolic Acid Synthons->Alkyne G cluster_0 Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Alkyne Propiolic Acid (R-C≡CH) Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Acetylide + Cu(I) Cycloadduct Copper Triazolide Intermediate Acetylide->Cycloadduct + Azide Azide 3-Nitrophenyl Azide (Ar-N3) Product 1,4-Disubstituted Triazole Product Cycloadduct->Product + H+ Protonation Protonation (H+) Product->Cu_I Catalyst Regeneration

Caption: Simplified CuAAC catalytic cycle.

Protocol 1: Stepwise Synthesis via Isolated Azide

This traditional approach involves the separate synthesis and isolation of 3-nitrophenyl azide, followed by the CuAAC reaction.

Part A: Synthesis of 3-Nitrophenyl Azide [2]1. Dissolve 3-nitroaniline (10 mmol) in 10 mL of 6 M HCl in a flask and cool to 0°C in an ice bath. 2. Slowly add a solution of sodium nitrite (15 mmol) in 25 mL of water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. 3. In a separate flask, dissolve sodium azide (40 mmol) in 50 mL of water. 4. Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous gas evolution (N₂) will occur. 5. Allow the mixture to warm to room temperature and stir for 2 hours. 6. Extract the mixture with ethyl acetate (3 x 30 mL). 7. Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-nitrophenyl azide as an oil. [2] * Expert Insight: Organic azides are potentially explosive and should be handled with care behind a blast shield. It is advisable to use the crude product directly in the next step without purification by distillation to minimize risk. [3] Part B: CuAAC Reaction [4]1. In a round-bottom flask, dissolve propiolic acid (5 mmol) and 3-nitrophenyl azide (5 mmol) in a 1:1 mixture of water and t-butanol (20 mL). 2. Add sodium ascorbate (0.5 mmol, 10 mol%) to the solution. 3. Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.25 mmol, 5 mol%) in a minimal amount of water. The solution should turn a yellow-green color. 4. Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor progress by TLC. 5. Upon completion, acidify the mixture with 1 M HCl to pH ~2. 6. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude this compound.

Methodology 2: The Safety-First Approach - One-Pot Synthesis

To circumvent the isolation and handling of potentially hazardous organic azides, a one-pot procedure is highly recommended, particularly for larger-scale synthesis. [5][6]This method generates the azide in situ, which is immediately consumed in the subsequent cycloaddition.

Causality and Workflow Advantage

The primary driver for this methodology is safety and operational simplicity. By telescoping the diazotization, azidation, and cycloaddition steps into a single pot, we eliminate an isolation step, reduce solvent waste, and minimize exposure to the energetic azide intermediate. This often leads to a more efficient overall process, though yields may sometimes be slightly lower than the stepwise approach due to potential side reactions.

G Start 3-Nitroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt (In Situ) Step1->Intermediate1 Step2 Azidation (NaN3) Intermediate1->Step2 Intermediate2 3-Nitrophenyl Azide (In Situ) Step2->Intermediate2 Step3 CuAAC Reaction (Propiolic Acid, CuSO4, NaAsc) Intermediate2->Step3 End Final Product Step3->End

Caption: Workflow for the one-pot synthesis.

Protocol 2: One-Pot Diazotization-Azidation-Cycloaddition
  • Dissolve 3-nitroaniline (10 mmol) in a mixture of acetone (30 mL) and 1 M HCl (12 mL) in a flask and cool to 0°C.

  • Slowly add an aqueous solution of sodium nitrite (11 mmol) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • To this cold solution, add a solution of sodium azide (12 mmol) in water (5 mL) dropwise. Stir for an additional 30 minutes at 0°C.

  • Add propiolic acid (10 mmol), followed by sodium ascorbate (1 mmol, 10 mol%) and copper(II) sulfate pentahydrate (0.5 mmol, 5 mol%).

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to pH ~2 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Comparative Benchmarking

The choice of synthetic route depends on the desired scale, available equipment, and safety considerations.

ParameterMethodology 1: Stepwise SynthesisMethodology 2: One-Pot SynthesisRationale & Justification
Overall Yield Typically High (85-95%)Good to High (75-90%)The stepwise approach allows for optimization of each individual step, often leading to higher overall yields.
Purity Generally high after precipitationMay require recrystallizationOne-pot reactions can sometimes have more side-products, potentially requiring an additional purification step.
Safety Lower (involves isolation of azide)Higher (azide is generated and used in situ)Avoiding the isolation of organic azides is a significant safety enhancement. [5]
Operational Simplicity Moderate (multiple steps/isolations)High (single reaction vessel)The one-pot method is less labor-intensive and requires fewer liquid transfers and workup procedures.
Scalability Less suitable for large scaleHighly suitable for large scaleThe inherent safety of the one-pot procedure makes it the preferred method for scaling up the synthesis.
Reaction Time Longer overall process timeShorter overall process timeEliminating intermediate workup and isolation steps significantly shortens the total synthesis time.

Purification and Characterization

Purification: The crude product obtained from either method is typically a solid due to the carboxylic acid moiety. The primary purification method is recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. This is usually sufficient to obtain a high-purity product.

Characterization: The structure of this compound can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the triazole proton (a singlet around 8.5-9.0 ppm), and distinct aromatic protons in the meta-substituted nitrophenyl ring. The carboxylic acid proton will appear as a broad singlet at >12 ppm.

  • ¹³C NMR: Signals for the two triazole carbons, the carboxyl carbon, and the six aromatic carbons are expected.

  • IR Spectroscopy: Look for characteristic stretches for the -COOH group (~1700 cm⁻¹ for C=O, broad O-H stretch ~2500-3300 cm⁻¹), the nitro group (-NO₂) (~1530 and 1350 cm⁻¹), and C=C/C=N bonds in the aromatic/triazole rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (C₉H₆N₄O₄, MW: 234.17 g/mol ) should be observed. [7]

Conclusion and Recommendations

Both the stepwise and one-pot syntheses are effective methods for preparing this compound.

  • For small-scale, exploratory synthesis where maximizing yield is the primary goal, the Stepwise Synthesis (Methodology 1) is an excellent choice, provided appropriate safety precautions are taken for handling the isolated azide intermediate.

  • For process development, scale-up, and routine laboratory synthesis , the One-Pot Synthesis (Methodology 2) is unequivocally the superior and recommended approach. Its enhanced safety profile, operational simplicity, and reduced waste stream make it a more efficient, responsible, and scalable method.

This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable triazole building block. The choice of method should be guided by a careful assessment of the specific experimental goals, scale, and safety infrastructure available.

References

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A Comparative Guide to the Cytotoxicity of Substituted Triazole-4-Carboxylic Acids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing the triazole nucleus, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various substituted triazole-4-carboxylic acids and their derivatives against a range of human cancer cell lines. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide researchers in drug discovery with a valuable resource for the development of novel, potent, and selective anticancer agents.

The Rationale for Comparing Triazole Derivatives

The 1,2,3- and 1,2,4-triazole scaffolds are considered "privileged structures" in drug design. Their unique chemical properties, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and their metabolic stability, make them ideal candidates for creating bioactive molecules.[3][4][5] The carboxylic acid moiety at the 4-position of the triazole ring can serve as a crucial pharmacophore, potentially interacting with biological targets or improving the pharmacokinetic profile of the compounds. Understanding how different substituents on the triazole ring and other parts of the molecule modulate cytotoxicity is key to designing more effective cancer therapeutics.

Experimental Determination of Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic potential of these compounds, a robust and reliable method is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and, by extension, cytotoxicity.[6] The underlying principle of this assay is the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Standard MTT Assay Protocol

The following is a generalized, step-by-step protocol for the MTT assay, based on methodologies reported in the literature for testing triazole derivatives.[6]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well microplates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted triazole-4-carboxylic acid derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Add Triazole Derivatives (Varying Concentrations) incubate1->treat Cells Ready incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt Treatment Complete incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read Color Developed calculate Calculate % Viability & IC₅₀ read->calculate

Comparative Cytotoxicity of Substituted Triazole Derivatives

The following table summarizes the cytotoxic activities (IC₅₀ values) of various substituted triazole-4-carboxylic acid derivatives against different human cancer cell lines, as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Compound TypeSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1,2,4-Triazole Derivative5-Pyridinyl with acetamido carboxylic acid skeleton (Compound 3d )HepG2 (Liver)2.88[4]
1,2,4-Triazole Derivative5-Pyridinyl with acetamido carboxylic acid skeleton (Compound 3c )HepG2 (Liver)3.12[4]
1,2,4-Triazol-3-amine4,5-bis(4-chlorophenyl)A549 (Lung)1.02 - 48.01 (range)[7]
1,2,4-Triazole DerivativeIndole-triazole hybrid with 3,4-dichloro moiety (Compound 8b )HepG2 (Liver)Comparable to Doxorubicin[1]
1,2,3-Triazole DerivativeBenzofuroquinoline hybrid (Compound 33b )A549 (Lung)0.26[8]
1,2,3-Triazole Derivative(Epi)podophyllotoxin hybrid (Compounds 20a-e )A549 (Lung)0.97 - 1.96[8]
1,2,4-Triazole CarboxamideVarious substitutions (Compound 4e and 4m )A-549, PANC-1, HCT-116, HeLaMost pronounced activity in the series[9][10]
1,2,4-Triazole DerivativeN-phenyl acetamide with indoleHepG2 (Liver)Displayed cytotoxicity[1]

Structure-Activity Relationship (SAR) Insights

From the compiled data, several key structure-activity relationships can be inferred, providing a rationale for the design of future triazole-based anticancer agents.

SAR_Concept cluster_substituents Key Substituent Positions cluster_effects Impact on Cytotoxicity core Triazole-4-Carboxylic Acid Core R1 Position N1: Aromatic/Heterocyclic Rings core->R1 Substitution at R2 Position C5: Bulky/Lipophilic Groups core->R2 Substitution at R3 Carboxylic Acid Modifications (e.g., Amides, Esters) core->R3 Modification of effect1 Increased Potency (Lower IC₅₀) R1->effect1 Often Leads to effect3 Altered Mechanism of Action R1->effect3 R2->effect1 Can Lead to R2->effect3 effect2 Enhanced Selectivity R3->effect2 May Improve

  • Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic rings, such as pyridinyl or indole moieties, at various positions on the triazole core often enhances cytotoxic activity.[1][4] For instance, 5-pyridinyl-1,2,4-triazole derivatives showed potent antiproliferative activity against liver cancer cells.[4]

  • Halogenation: The presence of halogen atoms, particularly chlorine, on appended phenyl rings can significantly increase cytotoxicity.[1][7] The 3,4-dichloro substituted indole-triazole hybrid demonstrated excellent efficacy against the HepG2 cell line.[1]

  • Molecular Hybridization: Combining the triazole-4-carboxylic acid scaffold with other known anticancer pharmacophores, such as benzofuroquinoline or podophyllotoxin, can lead to highly potent compounds with IC₅₀ values in the nanomolar to low micromolar range.[8]

  • Carboxamide vs. Carboxylic Acid: While this guide focuses on carboxylic acids, it is noteworthy that many potent derivatives are synthesized as carboxamides.[9][11][12] This modification can influence cell permeability and target interactions, often resulting in enhanced biological activity.

Conclusion and Future Directions

Substituted triazole-4-carboxylic acids and their derivatives represent a promising class of compounds for the development of novel anticancer agents. The available data clearly indicate that strategic modification of the triazole core can lead to highly potent and, in some cases, selective cytotoxic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituents like halogenated phenyl rings and other heterocyclic moieties in driving antiproliferative effects.

Future research should focus on synthesizing novel derivatives based on these SAR insights and evaluating their cytotoxicity against a broader panel of cancer cell lines, including drug-resistant strains. Furthermore, mechanistic studies are crucial to elucidate the specific cellular targets and pathways through which these compounds exert their effects, which could involve the inhibition of kinases like FAK, cell cycle arrest, or the induction of apoptosis.[4][13] A comprehensive understanding of both the chemistry and biology of these compounds will undoubtedly pave the way for the next generation of triazole-based cancer therapies.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in cutting-edge research and drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling and disposal of specialized reagents like 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel, the environment, and regulatory compliance. Our methodology is built on a foundation of chemical causality, providing not just instructions, but a deep understanding of the principles behind them.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is a complex organic molecule featuring both a nitroaromatic group and a triazole carboxylic acid moiety. This structure necessitates a cautious approach, as its hazard profile is influenced by these functional groups. The primary risks are associated with its potential toxicity and irritant properties.[1]

Aromatic nitro compounds as a class are known for potential health hazards, including cyanosis (a condition where skin turns blue due to lack of oxygen in the blood) and anemia with chronic exposure. They can also be readily absorbed through the skin. Therefore, all handling and disposal operations must be designed to eliminate direct contact and inhalation.

The GHS classifications provided by suppliers underscore the need for caution.[1] This compound is considered hazardous, and its handling requires adherence to stringent safety protocols.

Quantitative Hazard Summary

For clarity and immediate reference, the key identifiers and hazard classifications for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₆N₄O₄[1]
Molecular Weight 234.17 g/mol [1]
CAS Number 944905-90-2[1]
PubChem CID 43381121[1]
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Core Disposal Principles: A Framework for Safety

The disposal of this compound must not be viewed as a mere final step, but as an integral part of the experimental workflow. The following principles are non-negotiable:

  • No Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of via the sewer system.[2] Its potential aquatic toxicity and impact on wastewater treatment systems are significant.

  • Waste Segregation is Paramount: Do not mix waste containing this compound with other chemical waste streams, especially strong oxidizing agents or spent acids.[3] Aromatic nitro compounds can be unstable, and inadvertent mixing can lead to hazardous reactions.

  • Engage Professional Waste Management: All waste generated must be collected and disposed of by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[4][5]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure a complete barrier between you and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[6]

  • Body Protection: A standard lab coat is mandatory.[7] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment system is critical for preventing leaks and ensuring safe transport.

  • Container Selection: Use a designated, robust, and leak-proof hazardous waste container that is chemically compatible with the compound.[3]

  • Initial Labeling: Immediately upon starting a waste container, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[8]

  • Content Declaration: Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[2] List all other components of the waste solution, including solvents and their approximate percentages.

  • Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

Proper storage while awaiting pickup is essential to maintain a safe laboratory environment.

  • Solid Waste: Collect waste solid compound, contaminated weigh boats, and contaminated PPE (like gloves) in a designated, sealed container or a securely tied waste bag inside a labeled, rigid container.

  • Liquid Waste: Collect solutions containing the compound in the designated liquid waste container. Keep the container securely capped at all times, except when adding waste.[2]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[8] The SAA should have secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[2]

  • Volume Limits: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion and prevent spills.[8]

Step 4: Arranging for Disposal
  • Request Pickup: Once the waste container is nearly full or has been in storage for the maximum time allowed by your institution (e.g., 150 days), schedule a pickup through your EHS department.[8]

  • Finalize Label: Ensure the waste label is complete with the date, name of the generating lab/researcher, and all contents.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 1, including respiratory protection if the spill involves powder.

  • Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[3] For liquid spills, surround the area with an absorbent barrier. Do not use combustible materials like paper towels to absorb the chemical. [3]

  • Collection: Carefully scoop the contained material into your designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

Decontamination of Laboratory Equipment

Proper decontamination ensures that residual chemical does not contaminate future experiments or pose an exposure risk.

  • Rinsing Procedure: For glassware and equipment, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound.

  • Collect Rinsate: This first rinse must be collected and disposed of as hazardous chemical waste.[2]

  • Subsequent Cleaning: After the initial decontamination rinse, equipment can be washed using standard laboratory procedures with soap and water.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe container Step 2: Select & Label Hazardous Waste Container ppe->container segregate Segregate as Aromatic Nitro Compound Waste container->segregate add_waste Add Waste to Container segregate->add_waste cap Securely Cap Container add_waste->cap storage Step 3: Store in Secondary Containment in Satellite Accumulation Area (SAA) cap->storage check_full Container >75% Full or Max Time Reached? storage->check_full check_full->add_waste No request_pickup Step 4: Finalize Label & Request EHS Pickup check_full->request_pickup Yes end Waste Collected by Certified Professionals request_pickup->end

Caption: Disposal Workflow for this compound.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • PubChem. (n.d.). 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
  • American Elements. (n.d.). This compound.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
  • ResearchGate. (2007).
  • PubChemLite. (n.d.). This compound.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)
  • Fisher Scientific. (2010).
  • CSWAB.org. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid.
  • National Institutes of Health. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • Sigma-Aldrich. (2024).
  • BASF Agro España. (n.d.).
  • Thermo Fisher Scientific. (2025).
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  • Benchchem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
  • ChemicalBook. (n.d.). 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid Property.
  • Benchchem. (n.d.). Proper Disposal of 3-(phenoxymethyl)
  • Frontiers. (2022).
  • National Institutes of Health. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • Guidechem. (n.d.). 2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE (CAS No. 18922-72-0) SDS.
  • National Institutes of Health. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. PubMed.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Sigma-Aldrich. (2025).
  • National Institutes of Health. (2003). The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)
  • BLDpharm. (n.d.). 1-(3-Nitrophenyl)-1h-1,2,3-triazole-4-carbaldehyde.
  • ResearchGate. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • MDPI. (2024).

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A Senior Application Scientist's Guide to Handling 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944905-90-2). As a compound featuring both a nitroaromatic group and a triazole ring, it requires meticulous handling to mitigate potential health risks and ensure laboratory safety. This guide is built on the principles of proactive risk assessment and validated safety procedures.

Core Hazard Profile: Understanding the Risks

This compound is a powdered organic compound whose structure necessitates a cautious approach.[1] The primary risks are associated with its GHS classifications and the general properties of its constituent functional groups.

GHS Hazard Classification: [1]

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Point)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Beyond these immediate hazards, the presence of the nitrophenyl and triazole moieties suggests a potential for thermal instability. Nitro-triazole compounds can be energetic and may decompose under heat, potentially producing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[2][3] Furthermore, some di- and tri-nitro aromatic compounds can become shock-sensitive explosives if allowed to dry out, a principle that warrants caution even with this mono-nitro derivative.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the minimum required PPE for handling this compound.

PPE Category Item Specifications & Rationale
Eye/Face Protection Safety Goggles & Face ShieldGoggles: Must be chemical splash-proof and conform to ANSI Z87.1 (US) or EN 166 (Europe) standards.[5] Face Shield: Required over goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers, dissolving). This combination provides robust protection against eye irritation.[6]
Hand Protection Chemical-Resistant GlovesType: Nitrile gloves are a suitable choice for incidental contact.[6] Protocol: Always inspect gloves for tears or holes before use. Employ a double-gloving technique for added protection during weighing and transfers. Change gloves immediately upon contamination or after handling is complete.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant (e.g., Nomex®) lab coat must be worn and kept fully buttoned.[5] Aromatic nitro compounds can be absorbed through the skin; this layer protects against spills and contamination of personal clothing.[5]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved N95 (or higher) respirator is required to prevent the inhalation of fine powders, especially when handling the material outside of a certified chemical fume hood.[5]
Foot Protection Closed-Toe ShoesClosed-toe, chemical-resistant shoes are mandatory to protect feet from potential spills.[5]

Operational Plan: Safe and Controlled Handling

Safe handling is predicated on a combination of robust engineering controls and meticulous adherence to procedural steps.

Mandatory Engineering Controls
  • Chemical Fume Hood: All procedures involving the solid compound—including weighing, transferring, and solution preparation—must be performed inside a certified chemical fume hood to contain dust and vapors.[5]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to support the primary function of the fume hood.

  • Emergency Equipment: A fully operational and easily accessible eyewash station and safety shower are non-negotiable and must be located in the immediate vicinity of the work area.[5]

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_ppe Don all required PPE (Gloves, Lab Coat, Goggles) prep_hood Verify fume hood is operational and sash is at the correct height prep_ppe->prep_hood prep_surface Cover work surface with disposable absorbent bench paper prep_hood->prep_surface weigh Carefully weigh the compound using a micro-spatula to minimize dust generation prep_surface->weigh Proceed to Handling dissolve Slowly add solvent to the solid to prevent splashing weigh->dissolve transfer Cap and transfer the solution for experimental use dissolve->transfer cleanup_tools Decontaminate spatula and glassware transfer->cleanup_tools Proceed to Cleanup cleanup_waste Dispose of bench paper and contaminated gloves in the designated hazardous waste stream cleanup_tools->cleanup_waste cleanup_ppe Remove PPE in the correct order cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of the Compound.

Disposal and Spill Management Plan

Proper disposal is critical for laboratory safety and environmental compliance. Never dispose of this compound down the drain or in regular trash.

Waste Disposal
  • Segregation: Establish a dedicated hazardous waste container specifically for organic nitro compounds.[7] Never mix this waste with incompatible materials, particularly strong oxidizing agents or bases.[7]

  • Container: Use a clearly labeled, leak-proof hazardous waste container made of high-density polyethylene (HDPE) or glass.[7] The label must include "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible chemicals.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[7]

Spill Management

In the event of a spill, remain calm and execute the following procedure.

spill Spill Occurs evacuate Alert personnel and evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, double gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., sand, silica gel) ppe->contain collect Carefully collect absorbed material using non-sparking tools contain->collect dispose Place collected waste into a labeled hazardous waste container collect->dispose decontaminate Decontaminate the spill area and all equipment used dispose->decontaminate report Report the incident to the Laboratory Supervisor and EHS decontaminate->report

Caption: Spill Response and Disposal Workflow.

Crucial Spill Management Directives:

  • Do NOT use combustible materials like paper towels to absorb the bulk of the spill, as this can create a fire hazard with nitro compounds.[7]

  • For large spills, evacuate the laboratory and contact your EHS emergency line immediately.

By adhering to these comprehensive guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals.
  • BenchChem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • American Elements. This compound Safety Information. Available at: [Link]

  • SpringerLink. Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
  • University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.